molecular formula C11H19NO5 B1291444 4-Boc-3-Carboxymethylmorpholine CAS No. 859155-89-8

4-Boc-3-Carboxymethylmorpholine

Cat. No.: B1291444
CAS No.: 859155-89-8
M. Wt: 245.27 g/mol
InChI Key: QVOPNRRQHPWQMF-UHFFFAOYSA-N
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Description

4-Boc-3-Carboxymethylmorpholine is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOPNRRQHPWQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626109
Record name [4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859155-89-8
Record name [4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Boc-3-Carboxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable method for the synthesis of 4-Boc-3-carboxymethylmorpholine, a valuable building block in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of the Boc-protected amine and the methyl ester at the 3-position allows for versatile subsequent chemical modifications, making this compound a key intermediate for the synthesis of complex molecular architectures.

This guide details a common and efficient method for the preparation of this compound, namely the Steglich esterification of the corresponding carboxylic acid precursor. The experimental protocol is described in detail, and representative quantitative data is provided to aid in the replication and optimization of this synthesis.

Synthetic Route: Steglich Esterification

The most straightforward and widely applicable method for the synthesis of this compound is the esterification of its carboxylic acid precursor, 4-Boc-3-morpholinecarboxylic acid. The Steglich esterification is particularly well-suited for this transformation as it proceeds under mild conditions, which is crucial for preserving the acid-labile Boc protecting group. This reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).

The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an even more reactive N-acylpyridinium species. This intermediate is readily attacked by the alcohol (in this case, methanol) to furnish the desired ester and the byproduct, dicyclohexylurea (DCU), which precipitates from the reaction mixture and can be easily removed by filtration.

Quantitative Data

ParameterValueReference
Starting Material N-Boc-L-prolineN/A
Product N-Boc-L-proline methyl esterN/A
Reaction Yield >95%N/A
Purity >98% (by NMR)N/A
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 4.30-4.20 (m, 1H), 3.72 (s, 3H), 3.55-3.35 (m, 2H), 2.25-1.85 (m, 4H), 1.46 & 1.41 (2s, 9H)N/A
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 173.0, 154.0, 80.0, 59.0, 52.0, 46.5, 31.0, 28.5, 24.0N/A

Experimental Protocol: Steglich Esterification of 4-Boc-3-morpholinecarboxylic Acid

This protocol details the procedure for the synthesis of this compound from 4-Boc-3-morpholinecarboxylic acid using DCC and DMAP.

Materials:

  • (R)- or (S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)- or (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M concentration).

  • Addition of Reagents: To the stirred solution, add 4-(dimethylaminopyridine) (DMAP, 0.1 eq) and anhydrous methanol (MeOH, 1.5-2.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Coupling Agent: While maintaining the temperature at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature. Continue stirring at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve 4-Boc-3-morpholinecarboxylic acid in anhydrous DCM Add_Reagents Add DMAP and Methanol Start->Add_Reagents Cool Cool to 0 °C Add_Reagents->Cool Add_DCC Add DCC Cool->Add_DCC React Stir at 0 °C then RT Add_DCC->React Filter Filter to remove DCU React->Filter Reaction Complete Wash Wash with HCl, NaHCO₃, and Brine Filter->Wash Dry Dry with MgSO₄/Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product Pure this compound Purify->Product

Caption: Synthetic workflow for this compound.

Signaling Pathway

A specific signaling pathway directly involving this compound is not well-established in the public domain, as it is primarily a synthetic intermediate. Its biological effects would be determined by the final molecule it is incorporated into. Therefore, a diagram of a signaling pathway is not applicable at this stage.

This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the protocol as needed for their specific applications. The versatility of this building block ensures its continued importance in the development of novel therapeutics.

4-Boc-3-Carboxymethylmorpholine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, safety information, and synthetic utility of 4-Boc-3-Carboxymethylmorpholine. This compound, a Boc-protected morpholine derivative, serves as a valuable building block in medicinal chemistry and organic synthesis. Due to its bifunctional nature, possessing both a protected amine and a carboxylic acid moiety, it is a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical candidates and peptidomimetics. This document consolidates available data on its chemical identity and characteristics. While specific experimental data such as melting point, boiling point, and detailed spectroscopic analyses are not widely published, this guide provides foundational information for researchers interested in utilizing this compound.

Chemical Properties and Identification

This compound, systematically named [4-(tert-butoxycarbonyl)morpholin-3-yl]acetic acid, is a white to yellow solid at room temperature. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen enhances its stability and solubility in common organic solvents, making it a tractable intermediate in multi-step syntheses.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 859155-89-8[1]
Molecular Formula C₁₁H₁₉NO₅[1]
Molecular Weight 245.27 g/mol [1]
MDL Number MFCD04114891[1]

Table 2: Physicochemical Properties

PropertyValue
Appearance White to Yellow Solid
Purity ≥95%
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Storage Store in a cool, dry place

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Role in Organic Synthesis and Drug Discovery

While specific applications of this compound are not extensively documented in publicly available literature, its structure suggests a significant role as a versatile building block in the synthesis of complex organic molecules. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical and metabolic properties.

The carboxylic acid functional group allows for a variety of chemical transformations, most notably amide bond formation. This makes the compound an ideal starting material for the synthesis of morpholine-containing amides, which are of interest in the development of novel therapeutics. The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized.

Experimental Protocols

General Workflow for Utilization in Synthesis

The primary application of this compound is as an intermediate in the synthesis of more complex molecules. A typical experimental workflow would involve the coupling of the carboxylic acid moiety with an amine to form an amide bond, followed by the deprotection of the Boc group to allow for further functionalization of the morpholine nitrogen.

G General Synthetic Workflow of this compound A This compound C Amide Coupling (e.g., EDC, HOBt) A->C B Amine (R-NH2) B->C D Boc-Protected Morpholine Amide C->D E Acidic Deprotection (e.g., TFA, HCl) D->E F Deprotected Morpholine Amide E->F G Further Functionalization (e.g., Alkylation, Acylation) F->G H Final Product G->H

Synthetic utility of this compound.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. Researchers utilizing this compound would need to perform their own analytical characterization to confirm its identity and purity.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or interaction with signaling pathways of this compound itself. However, the morpholine moiety is a key component in a wide range of biologically active compounds. Morpholine-containing molecules have been reported to exhibit various pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The incorporation of the this compound scaffold into larger molecules could impart favorable pharmacokinetic properties and biological activity. The logical relationship for its use is primarily as a structural motif in the design of new chemical entities.

G Logical Role in Drug Discovery A This compound (Building Block) B Chemical Synthesis A->B C Novel Morpholine-Containing Compound Library B->C D High-Throughput Screening C->D E Identification of 'Hit' Compounds D->E F Lead Optimization E->F G Drug Candidate F->G

Role as a building block in drug discovery.

References

An In-depth Technical Guide to 4-Boc-3-Carboxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 859155-89-8

This technical guide provides a comprehensive overview of 4-Boc-3-Carboxymethylmorpholine, a key building block in medicinal chemistry and drug discovery. It details its chemical and physical properties, provides insights into its synthesis, and explores its potential applications.

Compound Data

This compound, also known as 2-(4-((tert-butoxy)carbonyl)morpholin-3-yl)acetic acid, is a derivative of morpholine featuring a Boc protecting group and a carboxymethyl substituent. This structure makes it a valuable intermediate for the synthesis of more complex molecules.

PropertyValueReference
CAS Number 859155-89-8[1]
Molecular Formula C₁₁H₁₉NO₅[1]
Molecular Weight 245.27 g/mol [1]
Synonyms 3-carboxymethyl-morpholine-4-carboxylic acid tert-butyl ester, 2-(4-[(tert-butoxy)carbonyl]morpholin-3-yl)acetic acid, 4-boc-morpholine-3-acetic acid[1]

Physicochemical Properties

While detailed experimental data on the physicochemical properties of this compound is not extensively published, the following table summarizes available information from suppliers.

PropertyValue/Information
Appearance White to off-white solid
Purity Typically ≥95%
Storage Recommended to be stored in a cool, dry place.

Synthesis and Experimental Protocols

A patent for a related compound, (S)-3-morpholinyl carboxylic acid, outlines a multi-step synthesis starting from L-serine. This process involves esterification, acylation, cyclization, and reduction, followed by deprotection.[2][3] While not identical, this methodology provides a conceptual framework for the synthesis of 3-substituted morpholine derivatives.

General Workflow for the Synthesis of Substituted Morpholines:

The synthesis of substituted morpholines often involves the cyclization of an appropriate amino alcohol precursor. The introduction of functional groups can be achieved before or after the formation of the morpholine ring. The Boc protecting group is typically introduced to the secondary amine of the morpholine ring to prevent unwanted side reactions in subsequent steps.

Caption: Generalized workflow for the synthesis of 4-Boc-3-substituted morpholines.

Applications in Drug Discovery and Medicinal Chemistry

Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The morpholine ring is considered a "privileged" structure due to its favorable physicochemical properties, including good aqueous solubility and metabolic stability.

While specific biological assays or signaling pathways involving this compound are not detailed in the currently available literature, its structural motifs suggest its utility as a versatile intermediate in the synthesis of bioactive molecules.[][][] The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, allowing for the attachment of this building block to other molecular fragments. The Boc-protected nitrogen ensures chemoselectivity during these coupling reactions.

The development of novel therapeutics often relies on the availability of unique and functionalized building blocks.[7][8] Compounds like this compound serve this purpose, enabling medicinal chemists to explore new chemical space and design molecules with improved pharmacological profiles.

Logical Relationship in Drug Discovery:

The following diagram illustrates the role of building blocks like this compound in the drug discovery process.

Caption: Role of building blocks in the drug discovery pipeline.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any chemical reagent, it should be handled in a well-ventilated laboratory by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its functionalized morpholine scaffold provides a versatile platform for the synthesis of novel and complex molecules. While detailed experimental protocols and specific biological applications are not yet widely published, its structural characteristics strongly suggest its utility as a key building block for the development of future therapeutic agents. Further research into the synthesis and application of this compound is warranted to fully explore its potential.

References

Structure Elucidation of 4-Boc-3-Carboxymethylmorpholine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-3-Carboxymethylmorpholine is a substituted morpholine derivative incorporating a tert-butyloxycarbonyl (Boc) protecting group and a carboxymethyl side chain. As a bifunctional molecule, it holds potential as a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of novel scaffolds for peptidomimetics and other complex organic molecules. The precise structural confirmation of such intermediates is paramount to ensure the integrity and success of subsequent synthetic steps and to accurately interpret structure-activity relationships (SAR). This technical guide outlines the standard methodologies and expected data for the comprehensive structure elucidation of this compound, leveraging key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

While specific experimental data for this compound is not publicly available in extensive technical literature, this guide provides a robust framework based on the analysis of analogous structures. The presented data and protocols are illustrative and serve as a template for the characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from key analytical techniques for the structural confirmation of this compound (Molecular Formula: C₁₁H₁₉NO₅, Molecular Weight: 245.27 g/mol ).

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
~3.8 - 4.2Multiplet1HH-3
~3.5 - 3.9Multiplet4HH-2, H-5
~2.8 - 3.4Multiplet2HH-6
~2.4 - 2.8Multiplet2H-CH₂-COOH
1.48Singlet9H-C(CH₃)₃

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~175-180-COOH
~155Boc C=O
~80-C(CH₃)₃
~67C-2, C-5
~50-55C-3
~45C-6
~35-40-CH₂-COOH
28.3-C(CH₃)₃

Table 3: Predicted Mass Spectrometry Data

TechniqueIonization ModeExpected m/zAssignment
ESI-MSPositive246.1336[M+H]⁺
ESI-MSPositive268.1155[M+Na]⁺
ESI-MSPositive190.0709[M-C₄H₉O+H]⁺ (loss of tert-butyl)
ESI-MSPositive146.0811[M-Boc+H]⁺
ESI-MSNegative244.1190[M-H]⁻

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2975-2850Medium-StrongC-H stretch (Aliphatic)
~1740StrongC=O stretch (Carboxylic Acid)
~1690StrongC=O stretch (Boc carbamate)
~1450MediumC-H bend
~1365MediumC-H bend (gem-dimethyl of Boc)
~1250StrongC-O stretch (Carboxylic Acid)
~1160StrongC-O stretch (Morpholine ether & Boc)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule, including connectivity and stereochemical relationships.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the morpholine ring and the carboxymethyl side chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the Boc group, the carboxymethyl group, and the morpholine ring.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Analysis:

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

    • Acquire mass spectra in both positive and negative ion modes.

    • In positive ion mode, typical adducts to look for are [M+H]⁺ and [M+Na]⁺.

    • In negative ion mode, the deprotonated molecule [M-H]⁻ is expected.

  • Tandem MS (MS/MS):

    • Select the parent ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID).

    • Analyze the resulting fragment ions to confirm the presence of key structural motifs, such as the loss of the Boc group or the carboxymethyl side chain.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Visualization of Analytical Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS IR Infrared Spectroscopy (FTIR-ATR) Purification->IR NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - 2D Correlations NMR->NMR_Data MS_Data MS Data Analysis: - Molecular Ion - Fragmentation Pattern MS->MS_Data IR_Data IR Data Analysis: - Functional Group Identification IR->IR_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation IR_Data->Structure_Confirmation

Workflow for the structure elucidation of this compound.

This diagram illustrates the progression from the synthesized and purified compound to its analysis by various spectroscopic techniques, followed by the interpretation of the resulting data to confirm the final chemical structure.

Signaling Pathways and Biological Context

As this compound is primarily a synthetic building block, it does not have a known direct role in biological signaling pathways. However, its derivatives could be designed to interact with various biological targets. The logical relationship for its potential application in drug discovery is depicted below.

Drug_Discovery_Logic Building_Block This compound Synthetic_Modification Synthetic Modification (e.g., Amide Coupling) Building_Block->Synthetic_Modification Compound_Library Library of Derivatives Synthetic_Modification->Compound_Library Biological_Screening Biological Screening (e.g., Enzyme Assays) Compound_Library->Biological_Screening Hit_Compound Hit Compound Biological_Screening->Hit_Compound Lead_Optimization Lead Optimization (SAR) Hit_Compound->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

Logical flow from a chemical building block to a drug candidate.

This diagram shows how a foundational molecule like this compound can be utilized in a drug discovery program. Through synthetic modifications, a library of diverse compounds is generated, which is then screened for biological activity to identify promising "hit" compounds. These hits undergo further optimization to improve their properties, ultimately leading to the identification of a potential drug candidate.

An In-Depth Technical Guide to 4-Boc-3-Carboxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-3-carboxymethylmorpholine, systematically known as tert-butyl 3-(carboxymethyl)morpholine-4-carboxylate , is a chiral synthetic building block that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its unique structural features, combining a morpholine scaffold with a protected carboxylic acid functionality, make it a versatile intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in the development of novel therapeutic agents, particularly for central nervous system (CNS) disorders and as an enzyme inhibitor.

Chemical Properties and Data

This compound is a non-naturally occurring compound that serves as a valuable intermediate in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and allows for controlled reactivity during synthetic transformations. The morpholine ring system is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[][2]

PropertyDataReference
IUPAC Name tert-butyl 3-(carboxymethyl)morpholine-4-carboxylateN/A
Synonyms (R)-4-Boc-3-morpholineacetic acid, (S)-4-Boc-3-morpholineacetic acid, (R)-N-Boc-3-carboxymethyl-morpholine
CAS Number 859155-89-8[3]
Molecular Formula C11H19NO5[3]
Molecular Weight 245.27 g/mol [3]
Appearance Solid[4]
Purity ≥95%[3]

Experimental Protocols

Synthesis of (S)-4-Boc-3-carboxymethylmorpholine

Step 1: Synthesis of L-serine tert-butyl ester

  • Dissolve L-serine (10.5 g) in 20 mL of tert-butyl acetate.

  • At 5 °C, slowly add 5 mL of an aqueous solution containing 3 g of perchloric acid.

  • Slowly warm the reaction mixture to 50-60 °C and stir for 8 hours.

  • After completion, wash the reaction mixture with 10 mL of water and 10 mL of ammonium chloride solution.

  • Combine the aqueous layers and adjust the pH to 9-10 with potassium carbonate.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the L-serine tert-butyl ester.[5]

Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester

  • Dissolve the L-serine tert-butyl ester in dichloromethane.

  • At 0-10 °C, add a dichloromethane solution of chloroacetyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer and concentrate to obtain the N-chloroacetylated product.[5]

Step 3: Cyclization to (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester

  • Dissolve the N-chloroacetyl-L-serine tert-butyl ester in toluene.

  • Add a toluene solution of sodium ethoxide dropwise to effect cyclization.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, quench the reaction and perform an aqueous workup to isolate the cyclic product.[5]

Step 4: Reduction to (S)-3-morpholinyl carboxylic acid tert-butyl ester

  • Dissolve the (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester in methanol.

  • Successively add aluminum trichloride and sodium borohydride to reduce the amide carbonyl.

  • After the reaction is complete, carefully quench the excess reducing agent and work up to isolate the morpholine derivative.[5]

Step 5: N-Boc Protection

A standard procedure for N-Boc protection would be employed.

  • Dissolve the synthesized morpholine derivative in a suitable solvent such as dichloromethane.

  • Add di-tert-butyl dicarbonate ((Boc)2O) and a base, such as triethylamine.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous workup and purify by column chromatography to yield the final N-Boc protected product.

Step 6: Elaboration of the Carboxymethyl Side Chain

Further synthetic steps would be required to introduce the carboxymethyl group at the 3-position. This could potentially be achieved through alkylation of an appropriate precursor.

General Protocol for Enzyme Inhibition Assay

Given that this compound derivatives are explored as enzyme inhibitors, a general protocol for an enzyme inhibition assay is provided below. This protocol would be adapted based on the specific enzyme target.[6][7][8]

  • Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and its corresponding substrate in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the test compound (synthesized from this compound) in the assay buffer.

  • Assay Procedure:

    • In a microplate, add the enzyme solution.

    • Add the test compound dilutions to the wells. A control with buffer only (no inhibitor) should be included.

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Applications in Drug Discovery and Development

The morpholine moiety is a key structural feature in many CNS-active drugs due to its ability to improve properties such as brain permeability and metabolic stability.[][2][9] this compound serves as a valuable starting material for the synthesis of novel compounds targeting CNS disorders. The carboxylic acid functionality allows for the introduction of various pharmacophores through amide bond formation or other coupling reactions, enabling the exploration of structure-activity relationships (SAR).

Derivatives of this compound are investigated as potential inhibitors of various enzymes. The morpholine scaffold can interact with the active site of enzymes, while the side chain can be modified to enhance potency and selectivity.[6]

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of this compound to its evaluation as a potential drug candidate.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_development Preclinical Development Start L-Serine Step1 Esterification Start->Step1 Intermediate1 L-Serine tert-butyl ester Step1->Intermediate1 Step2 N-Chloroacetylation Intermediate1->Step2 Intermediate2 N-chloroacetyl-L-serine tert-butyl ester Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Intermediate3 (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 Intermediate4 (S)-3-morpholinyl carboxylic acid tert-butyl ester Step4->Intermediate4 Step5 N-Boc Protection Intermediate4->Step5 Target This compound (Target Compound) Step5->Target Derivatization Derivatization Target->Derivatization Screening Enzyme Inhibition Screening Derivatization->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADME ADME/Tox Studies Lead_Opt->ADME In_Vivo In Vivo Efficacy Studies ADME->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

This in-depth guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. The provided synthetic strategies and evaluation protocols offer a starting point for the exploration of this versatile building block in the quest for novel therapeutics.

References

Commercial Availability and Technical Profile of 4-Boc-3-Carboxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of 4-Boc-3-Carboxymethylmorpholine, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Commercial Availability

This compound, also known by its systematic name 2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid, is a substituted morpholine derivative. The presence of a Boc protecting group and a carboxymethyl functional group makes it a versatile intermediate for the synthesis of more complex molecules.

The compound is commercially available from several suppliers, primarily as a racemic mixture and as individual (R) and (S) enantiomers. Availability and product details from various suppliers are summarized below.

Table 1: Commercial Supplier Information for this compound and its Enantiomers

SupplierProduct NameCAS NumberPurityNotes
Oakwood Chemical4-N-Boc-morpholine-3-acetic acid859155-89-8Not specifiedRacemic mixture.
Sunway ChemicalThis compound859155-89-897%Racemic mixture.
Chemical Technology Co., LTD3-carboxymethyl-morpholine-4-carboxylic acid tert-butyl ester859155-89-8≥99%Racemic mixture.
2A Biotech4-N-Boc-morpholine-3-acetic acid859155-89-898.00%Racemic mixture.
ChemScene(S)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid839710-38-2≥97%(S)-enantiomer.[1]
Shanghai Macklin Biochemical Co., Ltd.(R)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid761460-03-1Not specified(R)-enantiomer.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the tables below. This data has been aggregated from supplier information and public chemical databases.[2][3]

Table 2: Physicochemical Properties

PropertyValueSource
CAS Number 859155-89-8PubChem[2]
Molecular Formula C11H19NO5PubChem[2]
Molecular Weight 245.27 g/mol PubChem[2]
Appearance White to off-white solidGeneral Supplier Information
Solubility Information not readily available
Melting Point Information not readily available
Boiling Point Information not readily available

Table 3: Safety and Hazard Information

Hazard StatementGHS CodeDescription
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Data sourced from PubChem and reflects GHS classifications.[2]

Applications in Medicinal Chemistry

Experimental Protocols

Detailed, peer-reviewed synthesis protocols for this compound are not widely published. However, a general synthetic approach can be inferred from standard organic chemistry principles. The synthesis would likely involve the protection of the morpholine nitrogen with a Boc group, followed by the introduction of the carboxymethyl side chain at the 3-position. A potential, though unverified, synthetic workflow is outlined below.

Synthesis_Workflow Conceptual Synthesis Workflow for this compound cluster_0 Starting Material cluster_1 Protection cluster_2 Hydrolysis cluster_3 Final Product Morpholine-3-acetic_acid_ester Morpholine-3-acetic acid ester Boc_Protection Boc Protection (Boc)2O, Base Morpholine-3-acetic_acid_ester->Boc_Protection Step 1 Ester_Hydrolysis Ester Hydrolysis (e.g., LiOH, H2O/THF) Boc_Protection->Ester_Hydrolysis Step 2 Final_Product This compound Ester_Hydrolysis->Final_Product Step 3

Caption: A conceptual workflow for the synthesis of this compound.

Disclaimer: This technical guide is for informational purposes only and is intended for a professional audience. All laboratory work should be conducted by trained professionals with appropriate safety precautions. The information on commercial availability is subject to change.

References

A Technical Guide to 4-Boc-3-Carboxymethylmorpholine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Boc-3-carboxymethylmorpholine, a versatile heterocyclic building block crucial in the field of medicinal chemistry and drug development. This document details its chemical properties, synthesis, and its role as a key intermediate in the creation of novel therapeutic agents.

Core Compound Data

This compound, systematically named tert-butyl 3-(carboxymethyl)morpholine-4-carboxylate or 4-Boc-morpholine-3-acetic acid, is a valuable scaffold in organic synthesis. Its structure combines a morpholine ring, prized for its favorable physicochemical and metabolic properties, with a protected carboxylic acid functional group, enabling a wide range of chemical modifications.

Below is a summary of its key quantitative data:

PropertyValueReference
CAS Number 859155-89-8[1]
Molecular Formula C₁₁H₁₉NO₅[1]
Molecular Weight 245.27 g/mol [1]
Appearance White solid
Storage Conditions 0-8 °C

Role in Medicinal Chemistry and Drug Discovery

The morpholine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to improve pharmacokinetic profiles, including aqueous solubility and metabolic stability. This compound serves as a critical starting material for the synthesis of complex molecules with diverse biological activities. Its applications span various therapeutic areas, including:

  • Pharmaceutical Development: It is a key intermediate in the synthesis of a variety of pharmaceutical agents. The morpholine ring can enhance drug efficacy and bioavailability.

  • Biochemical Research: This compound is utilized in studies related to enzyme inhibition and protein interactions, offering insights into metabolic pathways and the mechanisms of diseases.

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its incorporation into larger molecules can target a wide array of biological pathways. For instance, morpholine derivatives have been identified as components of kinase inhibitors, which play a crucial role in cell signaling pathways implicated in cancer and inflammatory diseases.

Experimental Protocols: Synthesis of Morpholine Derivatives

A detailed, publicly available, step-by-step synthesis protocol for this compound (CAS 859155-89-8) is not readily found in the searched literature. However, a general approach for the synthesis of related morpholine carboxylic acids can be inferred from patent literature. The following is a representative, generalized workflow for the synthesis of a Boc-protected morpholine carboxylic acid, based on the synthesis of a similar compound.

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound.

Workflow for the Synthesis of a Boc-Protected Morpholine Carboxylic Acid Derivative

G cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: N-Acylation cluster_2 Step 3: Cyclization cluster_3 Step 4: Reduction cluster_4 Step 5: Boc Protection start Amino Acid Precursor (e.g., L-Serine) esterification Esterification (e.g., with tert-butyl acetate) start->esterification acylation N-Acylation (e.g., with Chloroacetyl Chloride) esterification->acylation cyclization Intramolecular Cyclization (e.g., with Sodium Ethoxide) acylation->cyclization reduction Ketone Reduction (e.g., with Sodium Borohydride) cyclization->reduction boc_protection N-Boc Protection (e.g., with Di-tert-butyl dicarbonate) reduction->boc_protection final_product Final Product (Boc-Protected Morpholine Carboxylic Acid) boc_protection->final_product

Caption: Generalized synthetic workflow for a Boc-protected morpholine carboxylic acid.

Detailed Methodologies (Hypothetical, based on related syntheses[2])
  • Esterification of the Starting Amino Acid:

    • The starting amino acid (e.g., a serine derivative) is dissolved in a suitable solvent such as tert-butyl acetate.

    • A catalyst (e.g., a strong acid) is added dropwise at a controlled temperature (e.g., 0-10 °C).

    • The reaction mixture is stirred and allowed to warm to room temperature, followed by workup including washing, extraction, and drying to yield the corresponding tert-butyl ester.

  • N-Acylation:

    • The amino acid tert-butyl ester is dissolved in an aprotic solvent (e.g., dichloromethane).

    • A solution of an acylating agent (e.g., chloroacetyl chloride) in the same solvent is added dropwise at a low temperature (e.g., 0-10 °C).

    • The reaction is stirred and allowed to proceed to completion.

    • The product is isolated after an aqueous workup and drying of the organic phase.

  • Intramolecular Cyclization:

    • The N-acylated intermediate is dissolved in a suitable solvent (e.g., toluene).

    • A base (e.g., sodium ethoxide) is added, and the mixture is heated to promote intramolecular cyclization to form a morpholinone ring.

    • The reaction is cooled, and the product is isolated via extraction and purification.

  • Reduction of the Lactam:

    • The morpholinone intermediate is dissolved in a protic solvent (e.g., methanol).

    • A reducing agent (e.g., sodium borohydride in the presence of a Lewis acid like aluminum trichloride) is added portion-wise at a reduced temperature.

    • The reaction is carefully quenched, and the morpholine derivative is isolated.

  • N-Boc Protection:

    • The resulting morpholine derivative is dissolved in a suitable solvent.

    • Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium bicarbonate) are added.

    • The reaction is stirred at room temperature until completion.

    • The final product, the N-Boc protected morpholine derivative, is isolated through extraction and purification, often by column chromatography.

Conclusion

This compound is a strategically important building block for the synthesis of novel chemical entities with therapeutic potential. Its versatile structure allows for the introduction of diverse functionalities, making it a valuable tool for medicinal chemists. Further research into the synthesis and application of this and related morpholine derivatives is likely to yield new and improved drug candidates across a range of diseases.

References

Chiral Synthesis of (R)-4-Boc-3-Carboxymethylmorpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the chiral synthesis of (R)-4-Boc-3-carboxymethylmorpholine, a valuable building block in medicinal chemistry and drug development. The synthetic strategy outlined herein starts from the readily available and enantiomerically pure amino acid, L-serine, ensuring precise control of the desired (R)-stereochemistry at the C3 position of the morpholine ring.

Synthetic Strategy Overview

The synthesis of (R)-4-Boc-3-carboxymethylmorpholine is a multi-step process that begins with the protection of the amino and carboxyl groups of L-serine. This is followed by a reduction of the ester to a primary alcohol, which is then O-alkylated with a protected 2-haloethanol. The subsequent deprotection and intramolecular cyclization via a Williamson ether synthesis forms the core morpholine ring. Finally, the hydroxymethyl side chain is oxidized to the desired carboxymethyl group.

G cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_end Final Product L_Serine L-Serine Boc_Protection Step 1: N-Boc Protection & Esterification L_Serine->Boc_Protection (Boc)₂O, Esterification agent Reduction Step 2: Ester Reduction Boc_Protection->Reduction LiBH₄ O_Alkylation Step 3: O-Alkylation Reduction->O_Alkylation NaH, BrCH₂CH₂OTBDMS Cyclization Step 4: Deprotection & Intramolecular Cyclization O_Alkylation->Cyclization 1. TBAF 2. MsCl, Et₃N 3. NaH Oxidation1 Step 5a: Primary Alcohol Oxidation to Aldehyde Cyclization->Oxidation1 PCC or Swern Oxidation Oxidation2 Step 5b: Aldehyde Oxidation to Carboxylic Acid Oxidation1->Oxidation2 Pinnick Oxidation Final_Product (R)-4-Boc-3-Carboxymethylmorpholine Oxidation2->Final_Product

Caption: Overall workflow for the synthesis of (R)-4-Boc-3-carboxymethylmorpholine.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

This initial step involves the protection of the amine group of L-serine with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid to its methyl ester.

Protocol:

  • N-Boc Protection:

    • Suspend L-serine (1 equivalent) in a 1:1 mixture of dioxane and water.

    • Cool the suspension to 0 °C in an ice bath.

    • Add sodium hydroxide (1.1 equivalents) and stir until the serine dissolves.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).

    • Acidify the reaction mixture to pH 2-3 with cold 1 M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-serine as a white solid.

  • Esterification:

    • Dissolve the crude N-Boc-L-serine in methanol.

    • Cool the solution to 0 °C.

    • Add thionyl chloride (1.2 equivalents) dropwise.

    • Reflux the mixture for 3 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the methyl ester.

Parameter Value Reference
Starting Material L-SerineN/A
Key Reagents Di-tert-butyl dicarbonate, Thionyl chloride[1]
Solvents Dioxane, Water, Methanol[1]
Typical Yield 85-95% over two steps[1]
Step 2: Synthesis of (S)-tert-butyl (1-hydroxy-3-(trityloxy)propan-2-yl)carbamate

The methyl ester is selectively reduced to the corresponding primary alcohol.

Protocol:

  • Dissolve (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C.

  • Add lithium borohydride (LiBH₄, 1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient).

Parameter Value Reference
Key Reagent Lithium borohydride (LiBH₄)[2]
Solvent Tetrahydrofuran (THF)[2]
Typical Yield 80-90%[2]
Step 3: O-Alkylation to form the Ether Linkage

The primary alcohol is O-alkylated with a protected 2-bromoethanol derivative.

Protocol:

  • Dissolve the alcohol from Step 2 (1 equivalent) in anhydrous dimethylformamide (DMF) under an inert atmosphere.

  • Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stir for 30 minutes at 0 °C.

  • Add 2-bromoethanol protected with a suitable silyl group (e.g., TBDMS-Cl, 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Parameter Value
Key Reagents Sodium hydride (NaH), Protected 2-bromoethanol
Solvent Dimethylformamide (DMF)
Typical Yield 70-85%
Step 4: Intramolecular Cyclization to form the Morpholine Ring

This step involves deprotection of the silyl ether and subsequent intramolecular Williamson ether synthesis to yield the morpholine ring.

Caption: Mechanism of intramolecular cyclization.

Protocol:

  • Silyl Deprotection:

    • Dissolve the silyl-protected ether from Step 3 in THF.

    • Add tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.2 equivalents).

    • Stir at room temperature for 2-3 hours.

    • Concentrate the reaction mixture and purify by column chromatography to isolate the diol.

  • Mesylation and Cyclization:

    • Dissolve the resulting diol in dichloromethane (DCM) and cool to 0 °C.

    • Add triethylamine (Et₃N, 2.5 equivalents) followed by methanesulfonyl chloride (MsCl, 1.1 equivalents) dropwise.

    • Stir for 1 hour at 0 °C.

    • Wash the reaction with water and brine, dry, and concentrate.

    • Dissolve the crude mesylate in anhydrous DMF, cool to 0 °C, and add NaH (1.5 equivalents).

    • Stir at room temperature for 12 hours.

    • Quench with saturated NH₄Cl, extract with ethyl acetate, wash, dry, and concentrate.

    • Purify by flash chromatography to obtain (R)-4-Boc-3-(hydroxymethyl)morpholine.

Parameter Value Reference
Key Reagents TBAF, MsCl, Et₃N, NaH[2]
Solvents THF, DCM, DMF[2]
Typical Yield 60-75% over two steps[2]
Step 5: Oxidation of the Side Chain to Carboxymethyl Group

This is a two-step oxidation process to convert the primary alcohol on the side chain to a carboxylic acid.

Protocol:

  • Oxidation to Aldehyde:

    • To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equivalents) and silica gel in anhydrous DCM, add a solution of (R)-4-Boc-3-(hydroxymethyl)morpholine (1 equivalent) in DCM.

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the reaction mixture through a pad of Celite and wash with DCM.

    • Concentrate the filtrate to obtain the crude aldehyde, which is used in the next step without further purification.[3][4]

  • Oxidation to Carboxylic Acid (Pinnick Oxidation):

    • Dissolve the crude aldehyde in a mixture of t-butanol and water.

    • Add 2-methyl-2-butene (4-5 equivalents).

    • Add a solution of sodium chlorite (NaClO₂, 1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equivalents) in water dropwise, keeping the temperature below 20 °C.

    • Stir for 4-6 hours at room temperature.

    • Quench with aqueous sodium sulfite solution.

    • Acidify with 1 M HCl and extract with ethyl acetate.

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, (R)-4-Boc-3-carboxymethylmorpholine. Purify by recrystallization or chromatography if necessary.

Parameter Value Reference
Key Reagents PCC, Sodium chlorite, 2-methyl-2-butene[3][4][5][6]
Solvents DCM, t-butanol, Water[5][6]
Typical Yield 70-85% over two stepsN/A

Summary of Quantitative Data

Step Transformation Key Reagents Typical Yield
1N-Boc Protection & Esterification(Boc)₂O, SOCl₂85-95%
2Ester ReductionLiBH₄80-90%
3O-AlkylationNaH, BrCH₂CH₂OTBDMS70-85%
4Intramolecular CyclizationTBAF, MsCl, NaH60-75%
5Side Chain OxidationPCC, NaClO₂70-85%
Overall L-Serine to Final Product ~25-45%

Conclusion

The described synthetic route provides a reliable and stereocontrolled method for the preparation of (R)-4-Boc-3-carboxymethylmorpholine from L-serine. The protocols provided are based on well-established chemical transformations and can be adapted for scale-up in a laboratory setting. Careful execution of each step and appropriate purification are crucial for obtaining the final product in high purity. This guide serves as a valuable resource for researchers engaged in the synthesis of complex chiral molecules for pharmaceutical and other applications.

References

Enantiomeric Purity of 4-Boc-3-Carboxymethylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of pharmaceutical intermediates is of paramount importance in drug discovery and development. Chiral molecules, such as 4-Boc-3-carboxymethylmorpholine, can exhibit significantly different pharmacological and toxicological profiles between their enantiomeric forms. Therefore, robust methods for the synthesis of enantiomerically enriched forms and the precise determination of their purity are critical. This technical guide provides an in-depth overview of the methodologies for synthesizing and analyzing the enantiomeric purity of this compound, a valuable building block in medicinal chemistry.

Enantioselective Synthesis Strategies

Proposed Synthetic Pathway from a Chiral Amino Acid

A viable strategy for the enantioselective synthesis of this compound begins with a suitably protected chiral amino acid, such as Boc-L-aspartic acid β-tert-butyl ester. The synthesis would proceed through N-alkylation with a two-carbon electrophile containing a masked hydroxyl group, followed by intramolecular cyclization to form the morpholine ring.

Experimental Protocol: Proposed Enantioselective Synthesis

  • Reductive Amination: To a solution of Boc-L-aspartic acid β-tert-butyl ester (1.0 eq) in a suitable solvent such as methanol, add 2-(benzyloxy)acetaldehyde (1.2 eq) and sodium cyanoborohydride (1.5 eq). Stir the reaction mixture at room temperature for 12-18 hours.

  • Cyclization: The crude product from the previous step is subjected to conditions that facilitate intramolecular cyclization. This can be achieved by treating the intermediate with a mild base to deprotonate the carboxylic acid, which then displaces a leaving group on the two-carbon side chain (which may require a separate activation step).

  • Deprotection and Boc Protection: The resulting morpholine derivative is then globally deprotected, and the morpholine nitrogen is selectively protected with a Boc group using di-tert-butyl dicarbonate (Boc)₂O.

  • Purification: The final product, this compound, is purified by column chromatography on silica gel.

G cluster_synthesis Proposed Synthetic Workflow Boc-L-Asp(OtBu)-OH Boc-L-Asp(OtBu)-OH Reductive_Amination Reductive Amination (2-(benzyloxy)acetaldehyde, NaBH3CN) Boc-L-Asp(OtBu)-OH->Reductive_Amination Intermediate_1 N-substituted Aspartate Derivative Reductive_Amination->Intermediate_1 Cyclization Intramolecular Cyclization Intermediate_1->Cyclization Protected_Morpholine Protected Morpholine Derivative Cyclization->Protected_Morpholine Deprotection_Boc_Protection Deprotection & N-Boc Protection Protected_Morpholine->Deprotection_Boc_Protection Final_Product This compound Deprotection_Boc_Protection->Final_Product

Proposed Synthetic Workflow

Determination of Enantiomeric Purity

The accurate determination of enantiomeric excess (e.e.) is crucial for quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and reliable method.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of N-Boc protected amino acid derivatives.[1]

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase column (e.g., CHIRALPAK® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) in an isocratic elution. Trifluoroacetic acid (TFA) (0.1%) is often added to the mobile phase to improve peak shape for acidic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Data Presentation: Representative Chiral HPLC Data

EnantiomerRetention Time (min)Peak Area% AreaEnantiomeric Excess (e.e.)
(S)-enantiomer8.59950099.599.0%
(R)-enantiomer10.25000.5

Enantiomeric Excess (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

G cluster_hplc Chiral HPLC Workflow Sample_Prep Sample Preparation (Dissolve in mobile phase) Injection Injection onto Chiral Column Sample_Prep->Injection Separation Separation of Enantiomers Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration, e.e. Calculation) Detection->Data_Analysis

Chiral HPLC Workflow
Derivatization Followed by Achiral HPLC

An alternative to using a chiral column is the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a common choice for primary and secondary amines.

Experimental Protocol: Derivatization with Marfey's Reagent

  • Deprotection: The Boc group of this compound is removed under acidic conditions (e.g., TFA in dichloromethane).

  • Derivatization: The resulting secondary amine is dissolved in a suitable buffer (e.g., sodium bicarbonate, pH 9.0). A solution of Marfey's reagent in acetone is added, and the mixture is heated.

  • Quenching: The reaction is quenched by the addition of acid (e.g., HCl).

  • HPLC Analysis: The resulting diastereomeric mixture is analyzed by reverse-phase HPLC on a C18 column.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for determining the enantiomeric excess of chiral compounds.[2] In some cases, a chiral host molecule can be used to induce a CD signal in a guest molecule, with the intensity of the signal being proportional to the enantiomeric excess of the guest.[2]

Experimental Protocol: CD Spectroscopy for Enantiomeric Excess Determination

  • Complex Formation: A solution of an achiral host molecule (e.g., a metal complex) is prepared. To this solution, the sample of this compound is added.

  • CD Measurement: The CD spectrum of the resulting solution is recorded. The sign of the CD signal can indicate the absolute configuration, and the magnitude can be used to determine the enantiomeric excess by comparing it to a calibration curve prepared with samples of known enantiomeric purity.[2]

Data Presentation: Representative CD Spectroscopy Data

SampleEnantiomeric Excess (e.e.)CD Signal Intensity (mdeg)
Standard 1 (100% S)100%+25.0
Standard 2 (50% S)50%+12.5
Standard 3 (racemic)0%0.0
Unknown Sample?+22.5

The e.e. of the unknown sample can be determined by interpolation from the calibration curve.

G cluster_cd CD Spectroscopy Workflow for e.e. Determination Complex_Formation Complex Formation (Chiral Analyte + Achiral Host) CD_Measurement Measure CD Spectrum Complex_Formation->CD_Measurement EE_Determination Determine e.e. of Unknown (Interpolation) CD_Measurement->EE_Determination Calibration_Curve Prepare Calibration Curve (Known e.e. vs. CD Signal) Calibration_Curve->EE_Determination

CD Spectroscopy Workflow

Conclusion

The control and analysis of the enantiomeric purity of this compound are critical for its application in the synthesis of chiral pharmaceuticals. While direct synthetic methods are not extensively documented, analogous procedures provide a clear pathway for its enantioselective preparation. The enantiomeric excess of this important building block can be reliably determined using chiral HPLC, a widely accessible and robust technique. For more advanced characterization, derivatization followed by achiral HPLC and circular dichroism spectroscopy offer powerful alternatives. The methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals working with this and related chiral morpholine derivatives.

References

4-Boc-3-Carboxymethylmorpholine: A Versatile Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Chiral morpholine derivatives, in particular, have emerged as privileged structures due to their conformational rigidity and their ability to mimic peptide backbones and present substituents in well-defined spatial orientations. Among these, 4-Boc-3-carboxymethylmorpholine stands out as a highly valuable and versatile chiral building block. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and solubility in organic solvents, making it amenable to a wide range of synthetic transformations.[1] The carboxymethyl side chain at the 3-position provides a convenient handle for further functionalization, enabling its incorporation into larger, more complex molecules such as peptidomimetics, enzyme inhibitors, and other biologically active compounds. This guide provides a comprehensive overview of this compound, including its synthesis, properties, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics.

Physicochemical Properties and Specifications

This compound, also known by its IUPAC name 2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid, is a white to off-white solid. Its key properties are summarized in the table below. The chiral nature of the molecule, with a stereocenter at the 3-position, allows for the existence of (R) and (S) enantiomers, which are crucial for stereoselective synthesis in drug discovery.

PropertyValueReference
Chemical Formula C₁₁H₁₉NO₅N/A
Molecular Weight 245.27 g/mol N/A
Appearance White to off-white solidN/A
CAS Number (Racemate) 859155-89-8[2][3]
CAS Number ((R)-enantiomer) 761460-03-1[4][5][6]
Solubility Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. Sparingly soluble in water.[7]

Synthetic Strategies

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a representative synthesis can be proposed based on established methodologies for analogous substituted morpholines. A plausible and efficient approach involves a multi-step sequence starting from readily available chiral precursors. The following proposed workflow outlines a logical synthetic pathway.

G cluster_0 Synthesis of Chiral Amino Alcohol cluster_1 Morpholine Ring Formation cluster_2 Final Product Formation Start Chiral Amino Acid (e.g., Aspartic Acid derivative) Reduction Reduction of Carboxylic Acid (e.g., with BH3-THF) Start->Reduction Protection N-Boc Protection (e.g., with (Boc)2O) Reduction->Protection AminoAlcohol Protected Chiral Amino Alcohol Protection->AminoAlcohol O_Alkylation O-Alkylation with a 2-carbon electrophile (e.g., Ethyl Bromoacetate) AminoAlcohol->O_Alkylation Cyclization Intramolecular Cyclization (e.g., Base-mediated) O_Alkylation->Cyclization Morpholinone Protected Morpholinone Intermediate Cyclization->Morpholinone Reduction2 Reduction of Lactam (e.g., with a reducing agent) Morpholinone->Reduction2 Hydrolysis Ester Hydrolysis (e.g., with LiOH) Reduction2->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol

The following is a representative, multi-step protocol for the synthesis of a chiral this compound derivative, adapted from methodologies reported for similar structures.

Step 1: Synthesis of the Protected Chiral Amino Alcohol

  • To a solution of a suitable N-Boc protected chiral amino acid (e.g., N-Boc-Aspartic acid-4-benzyl ester) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C, a reducing agent like borane-tetrahydrofuran complex (BH₃-THF) is added dropwise.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The reaction is then carefully quenched by the slow addition of methanol, followed by an aqueous workup.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude protected chiral amino alcohol.

  • Purification is typically achieved by flash column chromatography on silica gel.

Step 2: Morpholine Ring Formation

  • The protected chiral amino alcohol is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

  • A base, such as sodium hydride (NaH), is added portion-wise at 0 °C, and the mixture is stirred for a short period to allow for the formation of the alkoxide.

  • An appropriate 2-carbon electrophile, for instance, ethyl bromoacetate, is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.

  • The resulting intermediate can then be induced to cyclize, often under basic or acidic conditions depending on the specific substrate, to form the morpholinone ring.

Step 3: Reduction of the Morpholinone and Ester Hydrolysis

  • The protected morpholinone intermediate is dissolved in an appropriate solvent and treated with a suitable reducing agent to convert the lactam to the corresponding morpholine.

  • Following the reduction, the ester group is hydrolyzed. This is commonly achieved by treating the compound with a base such as lithium hydroxide (LiOH) in a mixture of THF and water.

  • The reaction is monitored by TLC, and upon completion, the organic solvent is removed under reduced pressure.

  • The aqueous solution is then acidified to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl), leading to the precipitation of the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford the final this compound.

Quantitative Data for a Representative Synthesis (Hypothetical)

StepReactantsReagentsSolventTime (h)Temp (°C)Yield (%)
1N-Boc-Asp-4-benzyl esterBH₃-THFTHF1225~85
2aProtected Amino AlcoholNaH, Ethyl BromoacetateDMF625~70
2bLinear IntermediateBase (e.g., K₂CO₃)Acetonitrile2480~65
3aMorpholinoneReducing AgentTHF825~90
3bEster IntermediateLiOHTHF/H₂O425~95

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its utility stems from its constrained conformation and the presence of multiple functionalization points.

G cluster_0 Key Applications Start This compound Peptidomimetics Peptidomimetics Start->Peptidomimetics Mimics peptide turns Enzyme_Inhibitors Enzyme Inhibitors Start->Enzyme_Inhibitors Presents pharmacophores in specific orientations Constrained_Scaffolds Constrained Scaffolds for Novel Therapeutics Start->Constrained_Scaffolds Introduces conformational rigidity

Caption: Key applications of this compound in drug discovery.

  • Peptidomimetics: The rigid morpholine scaffold can be used to mimic β-turns and other secondary structures of peptides. By incorporating this building block, medicinal chemists can design peptidomimetics with improved metabolic stability and oral bioavailability compared to their natural peptide counterparts.

  • Enzyme Inhibitors: The defined stereochemistry and the ability to present functional groups in precise orientations make this compound an excellent starting material for the design of potent and selective enzyme inhibitors. The carboxymethyl group can be readily converted to an amide or other functional groups to interact with specific residues in an enzyme's active site.[1]

  • Constrained Scaffolds for Novel Therapeutics: The inherent conformational rigidity of the morpholine ring is a desirable feature in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. This building block serves as a template for the synthesis of novel heterocyclic compounds with diverse pharmacological activities.

Conclusion

This compound is a chiral building block of significant interest to the pharmaceutical and biotechnology industries. Its unique structural features, including a conformationally constrained morpholine core, a versatile carboxymethyl handle, and the presence of a stable Boc protecting group, make it an invaluable tool for the synthesis of complex and biologically active molecules. While detailed synthetic procedures for this specific compound are not widely published, established chemical principles allow for the design of robust synthetic routes. The continued exploration of the synthetic utility of this compound is expected to lead to the discovery of novel therapeutics with improved efficacy and pharmacokinetic properties.

References

The Morpholine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical and biological properties have made it a ubiquitous component in a wide array of approved drugs and clinical candidates. This technical guide provides a comprehensive overview of the critical role of the morpholine moiety in drug discovery, from its fundamental properties to its application in targeted therapies, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Physicochemical and Pharmacokinetic Advantages of the Morpholine Scaffold

The prevalence of the morpholine ring in drug molecules can be attributed to its favorable impact on key pharmaceutical properties.[1] Its presence often imparts a desirable balance of hydrophilicity and lipophilicity, crucial for oral bioavailability and cell permeability.[2]

Key Physicochemical Properties:

  • pKa: The nitrogen atom in the morpholine ring typically has a pKa in the range of 8.3 to 8.7, making it a weak base.[3] This property can enhance aqueous solubility at physiological pH, aiding in formulation and absorption.

  • Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.[4]

  • Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can lead to improved pharmacokinetic profiles, including a longer half-life and reduced clearance.[1][5] However, it can also be a site of metabolism, a factor to consider in drug design.[6]

  • Conformational Flexibility: The chair-like conformation of the morpholine ring allows for flexible positioning of substituents, enabling optimal interactions with the binding pockets of target proteins.[2]

These properties collectively contribute to the morpholine scaffold's ability to improve the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.[6]

The Morpholine Scaffold in Drug Design and Biological Activity

The morpholine moiety is not merely a passive carrier for active pharmacophores but often plays a direct role in the biological activity of the molecule. It can serve multiple functions in drug design:

  • Enhancing Potency: The morpholine ring can directly interact with the target protein, contributing to binding affinity and enhancing potency.[2]

  • Acting as a Scaffold: It can serve as a rigid core to orient various functional groups in the correct spatial arrangement for optimal interaction with the target.[2]

  • Modulating Pharmacokinetics: As discussed, it is frequently incorporated to fine-tune the PK/PD (pharmacokinetic/pharmacodynamic) properties of a drug candidate.[2]

The versatility of the morpholine scaffold is evident in the broad range of therapeutic areas where morpholine-containing drugs have shown efficacy.

Anticancer Activity

A significant number of morpholine-containing drugs are approved or are in clinical development for the treatment of cancer.[7][8] Many of these compounds are kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Morpholine-Containing Compounds

CompoundTarget(s)Cancer TypeIC50 (nM)Reference
Gefitinib EGFRNon-Small Cell Lung Cancer2-37[9]
PKI-587 PI3K/mTORVarious Solid TumorsPI3Kα: 0.4, mTOR: 1.6[10][11]
Compound 2g DNAColorectal Carcinoma (SW480)5100[4]
Compound 7b DHFRHepatocellular Carcinoma (HepG-2)3540[12]
Compound 8 VEGFR-2Colon Cancer (HCT-116)3940[13]
Compound 10e mTORLung Cancer (A549)33[14]

IC50 values are indicative and can vary based on the specific assay conditions.

Central Nervous System (CNS) Activity

The ability of the morpholine scaffold to improve blood-brain barrier permeability makes it a valuable component in the design of CNS-active drugs.[2][15]

Antimicrobial Activity

Morpholine derivatives have also demonstrated significant potential as antibacterial and antifungal agents.[4]

Key Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[16] Several potent and selective PI3K and/or mTOR inhibitors incorporate the morpholine scaffold.[17]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Survival S6K->Proliferation eIF4E->Proliferation Inhibition of Inhibitor Inhibitor Morpholine-based PI3K/mTOR Inhibitor (e.g., PKI-587) Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-containing drugs.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key morpholine-containing drug, Gefitinib, and for essential in vitro assays used in drug discovery.

Synthesis of Gefitinib

Gefitinib is an EGFR inhibitor used in the treatment of non-small cell lung cancer.[18] Several synthetic routes have been reported. Below is a representative multi-step synthesis.[5][9]

Experimental Procedure:

  • Alkylation: Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane to yield methyl 5-(3-chloropropoxy)-4-methoxybenzoate.[5]

  • Nitration: The product from step 1 is nitrated using nitric acid in acetic acid to give methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.[5]

  • Reduction: The nitro group is reduced to an amine using powdered iron in acetic acid, yielding methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.[5]

  • Cyclization: The amino ester is cyclized to form the quinazolinone ring.

  • Chlorination: The quinazolinone is chlorinated to introduce a chlorine atom at the 4-position of the quinazoline ring.

  • Amination: The chlorinated intermediate is reacted with 3-chloro-4-fluoroaniline in a nucleophilic aromatic substitution reaction.

  • Final Step: The terminal chloro group is substituted with morpholine to yield Gefitinib.[9]

Purification by crystallization or column chromatography is typically required at various stages.

In Vitro ADME Assays

4.2.1. Caco-2 Permeability Assay [6]

This assay is a standard method to predict intestinal drug absorption.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated monolayer.

  • Compound Preparation: A stock solution of the test compound is prepared (e.g., 10 mM in DMSO) and then diluted in transport buffer.

  • Assay: The compound solution is added to the apical (A) side of the transwell, and transport buffer is added to the basolateral (B) side. The plate is incubated at 37°C with gentle shaking.

  • Sampling: Samples are taken from the basolateral side at various time points. To assess efflux, the experiment is also performed in the B-to-A direction.

  • Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

4.2.2. Liver Microsomal Stability Assay [6]

This assay evaluates the metabolic stability of a compound.

  • Reagent Preparation: A stock solution of the test compound is prepared. A reaction mixture containing liver microsomes and a buffer is prepared.

  • Reaction Initiation: The reaction is initiated by adding a NADPH regenerating system.

  • Incubation: The mixture is incubated at 37°C. Aliquots are removed at different time points and the reaction is quenched.

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.

Kinase Inhibition Assay

4.3.1. In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay) [19]

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a reaction mixture containing the target kinase, its substrate, and ATP.

  • Kinase Reaction: The test compound is added to the reaction mixture and incubated to allow for kinase activity.

  • ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is used to produce a luminescent signal.

  • Data Acquisition: The luminescence is measured using a plate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by plotting the luminescence signal against the compound concentration.

Preclinical Evaluation Workflow

The development of a novel morpholine-containing drug candidate follows a structured preclinical evaluation process.

Preclinical_Workflow Synthesis Synthesis & Characterization In_Vitro_Bio In Vitro Biological Assays (e.g., Kinase Inhibition) Synthesis->In_Vitro_Bio ADME In Vitro ADME Assays (Solubility, Permeability, Stability) Synthesis->ADME Lead_Opt Lead Optimization In_Vitro_Bio->Lead_Opt ADME->Lead_Opt In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) In_Vivo_Efficacy In Vivo Efficacy Studies (Disease Models) In_Vivo_PK->In_Vivo_Efficacy Tox Toxicology Studies In_Vivo_Efficacy->Tox Candidate Clinical Candidate Selection Tox->Candidate Lead_Opt->Synthesis Iterative Design Lead_Opt->In_Vivo_PK

Caption: A generalized experimental workflow for the preclinical evaluation of a novel morpholine-containing compound.

Conclusion

The morpholine scaffold is a testament to the power of a simple, well-chosen chemical motif in drug discovery. Its advantageous physicochemical properties, metabolic stability, and versatile roles in interacting with biological targets have solidified its position as a privileged structure in medicinal chemistry. From improving the drug-like qualities of a molecule to being an integral part of the pharmacophore, the morpholine ring continues to be a valuable tool for the design and development of new therapeutics across a wide range of diseases. A thorough understanding of its properties and applications, as outlined in this guide, is essential for any researcher or scientist working in the field of drug development.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. Among the various strategies developed, the tert-butyloxycarbonyl (Boc) protection scheme has historically been a cornerstone of solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the principles, experimental protocols, and critical considerations for the application of Boc chemistry in the construction of peptide chains, offering a robust methodology, particularly for long and complex sequences.

Core Principles of Boc Solid-Phase Peptide Synthesis

Boc-based SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1] The synthesis proceeds from the C-terminus to the N-terminus. The defining characteristic of this strategy is the use of the acid-labile Boc group for the temporary protection of the α-amino group of an amino acid.[2][3] Side-chain functional groups are typically protected by more acid-stable groups, such as benzyl-based ethers, esters, and carbamates. This difference in acid lability allows for the selective removal of the Nα-Boc group at each cycle without disturbing the side-chain protecting groups.[3][4]

The general workflow of Boc SPPS involves the following key steps in each cycle:

  • Deprotection: The removal of the N-terminal Boc group from the growing peptide chain using a moderately strong acid, typically trifluoroacetic acid (TFA).[1][5]

  • Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized with a base to liberate the free amine.[6][7]

  • Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[1][5]

  • Repeat: These steps are repeated until the desired peptide sequence is assembled.[5]

  • Cleavage: Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5][8]

The Chemistry of Boc Protection and Deprotection

Boc Protection of Amino Acids

The introduction of the Boc group to the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[2][5] The reaction proceeds via a nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O.[5]

Acid-Catalyzed Boc Deprotection

The removal of the Boc group is a critical step in SPPS and is accomplished by treatment with a moderately strong acid, most commonly TFA.[5] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to release the free amine.[5]

Boc Solid-Phase Peptide Synthesis Workflow

The cyclical nature of Boc-SPPS is well-suited for both manual and automated synthesis.[]

Data Presentation

Table 1: Common Reagents and Conditions in Boc-SPPS
StepReagent/ConditionConcentration/RatioTypical DurationPurpose
Nα-Boc Deprotection Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)25-50% (v/v)[10]20-30 minutes[7][11]Removal of the temporary Nα-Boc protecting group.
Neutralization Diisopropylethylamine (DIEA) in Dichloromethane (DCM)5-10% (v/v)2 x 5 minutes[5]Neutralizes the TFA salt to yield a free amine for coupling.
Coupling (Carbodiimide) Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt)5-5.5 equivalents[8][11]2-6 hours[12]Activation of the carboxylic acid for amide bond formation.
Coupling (Uronium/Phosphonium) HBTU/HATU with DIEA2-4 equivalents[11][12]30-60 minutes[11]Rapid and efficient activation of the carboxylic acid.
Final Cleavage (Strong Acid) Anhydrous Hydrogen Fluoride (HF)Neat1 hour at 0°C[13]Cleavage of the peptide from the resin and removal of side-chain protecting groups.
Final Cleavage (Strong Acid) Trifluoromethanesulfonic acid (TFMSA)--An alternative to HF for final cleavage.[8]
Table 2: Comparison of Boc and Fmoc Peptide Synthesis Strategies
FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Nα-Deprotection Condition Moderately strong acid (e.g., TFA)[8]Base (e.g., 20% piperidine in DMF)[8][14]
Side-Chain Protection Benzyl-based (Bzl), removed by strong acid[4]tert-Butyl-based (tBu), removed by strong acid[]
Final Cleavage Strong acid (e.g., HF, TFMSA)[8]Strong acid (e.g., TFA)[10]
Orthogonality Quasi-orthogonal (differential acid lability)[4][16]Fully orthogonal (acid vs. base)[8]
Advantages Robust for long or hydrophobic sequences, can reduce aggregation.[8][]Milder Nα-deprotection, easier automation, less hazardous final cleavage.[14]
Disadvantages Requires strong, hazardous acids for final cleavage.[8][14]Potential for side reactions like diketopiperazine formation, aggregation in some sequences.[17]

Experimental Protocols

Protocol 1: Nα-Boc Protection of an Amino Acid

This protocol describes the general procedure for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).[2][5]

Materials:

  • Amino Acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Base (e.g., Sodium Hydroxide, Triethylamine)

  • Solvent (e.g., Dioxane/Water, THF/Water)

Procedure:

  • Dissolve the amino acid in an aqueous solution of the base.

  • Cool the solution in an ice bath.

  • Add a solution of (Boc)₂O in an organic solvent (e.g., dioxane) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction completion using a suitable method (e.g., TLC).

  • Once complete, perform an acidic workup to protonate the carboxyl group.

  • Extract the Boc-protected amino acid with an organic solvent.

  • Dry the organic layer, filter, and evaporate the solvent to obtain the product.

Protocol 2: Manual Boc-SPPS Cycle

This protocol outlines a standard manual cycle for solid-phase peptide synthesis using Boc-protected amino acids.[1][11]

Materials:

  • Peptide-resin (e.g., Merrifield, PAM, or MBHA resin)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Isopropanol (IPA)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Boc-protected amino acid

  • Coupling reagent (e.g., HBTU/HOBt or DIC/HOBt)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.[1]

  • Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% TFA in DCM to the resin.[11]

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[11]

    • Drain the TFA solution.

  • Washing: Wash the resin thoroughly with DCM (3 times) and then IPA (2 times) to remove residual TFA.[1]

  • Neutralization:

    • Wash the resin with a 5-10% solution of DIEA in DCM (2 times, 5 minutes each).[5]

    • Drain the neutralization solution.

  • Washing: Wash the resin with DCM (3 times) to remove excess DIEA.[5]

  • Coupling:

    • Dissolve the Nα-Boc protected amino acid (2-4 equivalents) and a coupling agent in DMF or a DCM/DMF mixture.[1]

    • Add the solution to the neutralized peptide-resin.

    • Add DIEA (4-6 equivalents) to initiate the coupling reaction.[1]

    • Agitate the mixture at room temperature for 1-2 hours.[1]

  • Monitoring: Monitor the reaction progress using a qualitative method like the ninhydrin (Kaiser) test.[2] If the test is positive, a second coupling may be necessary.[12]

  • Washing: Once the coupling is complete, wash the resin with DMF (3 times) and DCM (3 times).[12] The resin is now ready for the next cycle.

Protocol 3: Final Cleavage and Deprotection (HF Cleavage)

This protocol describes the final step of cleaving the completed peptide from the resin and removing the side-chain protecting groups. Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel. [13]

Materials:

  • Dried peptide-resin

  • Scavengers (e.g., p-cresol, anisole, dimethyl sulfide, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in the HF reaction vessel.

  • Add an appropriate scavenger mixture to trap reactive carbocations generated during cleavage.[13]

  • Cool the vessel in a dry ice/acetone bath.

  • Distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).[11]

  • Allow the reaction to stir in an ice bath for 45-60 minutes.[11]

  • Evaporate the HF under vacuum.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.[11]

  • Collect the peptide by filtration or centrifugation and wash multiple times with cold ether.

  • Dry the precipitated peptide under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Boc-SPPS, potentially reducing the yield and purity of the final peptide.

  • Diketopiperazine Formation: This occurs at the dipeptide stage, especially with Proline or Glycine as the second amino acid, leading to cleavage from the resin.[13][17] Mitigation: Utilize in situ neutralization protocols where the neutralization and coupling steps are performed concurrently.[12][17]

  • Aspartimide Formation: This is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs and can lead to a mixture of α- and β-coupled peptides.[13][17] Mitigation: Using the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester can significantly reduce this side reaction.[17]

  • Alkylation of Sensitive Residues: The tert-butyl cations generated during Boc deprotection and other carbocations formed during final cleavage can alkylate sensitive residues like Tryptophan, Methionine, and Cysteine.[4][13] Mitigation: The addition of scavengers (e.g., dithiothreitol during deprotection, anisole or thioanisole during final cleavage) is crucial to trap these reactive species.[4][7][13]

  • Pyroglutamate Formation: An N-terminal glutamine or glutamic acid can cyclize to form pyroglutamate.[13] Mitigation: This can be minimized by ensuring efficient coupling of the subsequent amino acid and avoiding prolonged exposure to basic conditions during neutralization.

Conclusion

The Boc protection strategy remains a powerful and relevant technique in peptide synthesis. Its robustness, particularly for the synthesis of long or challenging sequences, ensures its continued use in research and drug development.[2][] While Fmoc chemistry has gained popularity due to its milder deprotection conditions, a thorough understanding of Boc-SPPS is essential for any scientist in the field of peptide chemistry. Careful selection of resins, protecting groups, coupling reagents, and cleavage conditions, along with an awareness of potential side reactions, will enable the successful synthesis of high-quality peptides for a wide range of applications.

References

Unlocking Therapeutic Potential: A Technical Guide to Constrained Amino Acids in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate dance of molecular recognition that governs biological processes, shape is paramount. For peptide-based therapeutics, which offer the promise of high specificity and potency, their inherent flexibility is often a double-edged sword. While allowing for adaptation to a binding partner, this conformational freedom can also lead to reduced binding affinity, susceptibility to proteolytic degradation, and poor bioavailability. The strategic introduction of conformational constraints into amino acid residues offers a powerful solution to these challenges, enabling the design of more stable, potent, and drug-like peptides.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, synthesis, and application of constrained amino acids in modern drug discovery.

The Rationale for Rigidity: Overcoming the Flexibility Hurdle

The fundamental premise behind using constrained amino acids is to pre-organize a peptide into a bioactive conformation that is complementary to its target.[4][5] This conformational restriction reduces the entropic penalty upon binding, leading to a significant increase in binding affinity.[3][6] Furthermore, by locking the peptide into a specific shape, we can enhance its resistance to proteases, which typically recognize and cleave flexible, extended peptide chains.[2][7] The result is a peptide with improved pharmacokinetic properties and a greater potential for therapeutic success.

The impact of conformational constraint can be visualized through the lens of the Ramachandran plot, which maps the allowable phi (φ) and psi (ψ) dihedral angles of the peptide backbone. For a typical flexible amino acid, a wide range of conformations is accessible. In contrast, sterically hindered amino acids, such as α,α-disubstituted or cyclic amino acids, have severely restricted regions in the Ramachandran plot, forcing the peptide backbone into well-defined secondary structures like helices and β-turns.[8]

A Chemist's Toolkit: Types and Synthesis of Constrained Amino Acids

The diversity of constrained amino acids available to medicinal chemists provides a rich toolkit for fine-tuning peptide structure and function. The choice of a particular constrained amino acid depends on the desired conformational outcome and the specific chemical context of the peptide.

α,α-Disubstituted Amino Acids: Inducing Helical Folds

One of the most well-studied classes of constrained amino acids is the α,α-disubstituted amino acids, where the α-hydrogen is replaced by an alkyl group or other substituents. The presence of two substituents on the α-carbon sterically hinders rotation around the backbone bonds, strongly promoting the formation of helical structures.[8] A classic example is α-aminoisobutyric acid (Aib), which is known to induce 310-helical conformations.[8][9]

Table 1: Common α,α-Disubstituted Amino Acids and their Conformational Preferences

Amino AcidAbbreviationStructureConformational Preference
α-Aminoisobutyric acidAibC(CH₃)₂3₁₀-helix
DiethylglycineDegC(CH₂CH₃)₂α-helix
DipropylglycineDpgC(CH₂CH₂CH₃)₂α-helix
Cα,α-DibenzylglycineDbgC(CH₂Ph)₂Extended/Helical

A general and efficient method for the synthesis of sterically constrained symmetrically α,α-disubstituted α-amino acids involves the homologation of a nucleophilic glycine equivalent.[10] This approach offers operational simplicity and is suitable for a wide range of alkyl halides.[10]

Experimental Protocol: Synthesis of Symmetrically α,α-Disubstituted Amino Acids

This protocol outlines a general procedure for the dialkylation of a Ni(II) complex of a glycine Schiff base, a versatile method for preparing symmetrically α,α-disubstituted amino acids.[10]

Materials:

  • Ni(II) complex of glycine Schiff base with 2-[N-(α-picolyl)amino]benzophenone (Ni-Gly-PABP)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Base (e.g., sodium hydroxide)

  • Phase-transfer catalyst (e.g., tetra-n-butylammonium bromide)

  • Solvent (e.g., dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the Ni-Gly-PABP complex in the organic solvent.

  • Addition of Reagents: Add the alkyl halide, aqueous base, and phase-transfer catalyst to the reaction mixture.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Hydrolysis: The resulting dialkylated complex can be hydrolyzed to afford the free α,α-disubstituted amino acid.

Cyclic Amino Acids: Scaffolding for Diverse Conformations

Cyclic amino acids, where the side chain is cyclized back to the backbone nitrogen or α-carbon, introduce significant conformational rigidity. These residues can be used to mimic proline, a naturally occurring constrained amino acid, and to introduce novel backbone geometries.[11] The synthesis of these complex building blocks often requires multi-step stereoselective routes.

A powerful strategy for the synthesis of cyclically constrained γ-amino acids involves an organocatalytic Michael addition of an aldehyde to a nitroalkene.[12][13] This approach allows for the generation of multiple stereocenters with high diastereo- and enantioselectivity.[12][13]

Experimental Workflow: Synthesis of Cyclic γ-Amino Acids

The following workflow diagram illustrates the key steps in the synthesis of a cyclically constrained γ-amino acid using an organocatalytic Michael addition.

G cluster_synthesis Synthesis of Cyclic γ-Amino Acid start Start: Aldehyde & 1-Nitrocyclohexene michael_addition Organocatalytic Michael Addition (e.g., Proline derivative catalyst) start->michael_addition reduction Reduction of Nitro Group michael_addition->reduction Forms δ-nitro alcohol protection Protection of Amino Group (e.g., Boc protection) reduction->protection end End: Boc-protected Cyclic γ-Amino Acid protection->end GPCR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Constrained Peptide Agonist GPCR GPCR Agonist->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Boc-3-Carboxymethylmorpholine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the unnatural amino acid, 4-Boc-3-carboxymethylmorpholine, into peptide sequences using solid-phase peptide synthesis (SPPS). The inclusion of this morpholine-based building block can introduce conformational constraints and improve the pharmacokinetic properties of peptides, making it a valuable tool in peptidomimetic and drug discovery research. The following protocols are based on standard Boc/Bzl solid-phase peptide synthesis strategies, with specific considerations for the steric hindrance and chemical nature of this particular amino acid derivative.

Introduction

This compound is a cyclic β-amino acid derivative that can be incorporated into peptide chains to introduce unique structural motifs. The morpholine ring can act as a turn-mimetic, influencing the secondary structure of the peptide. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for its use in standard Boc-SPPS workflows. The carboxymethyl side chain provides the point of attachment for peptide bond formation. Due to the cyclic and somewhat sterically hindered nature of this amino acid, optimization of coupling conditions may be necessary to achieve high incorporation efficiency.

Data Presentation

The following table summarizes the expected quantitative data for the incorporation of this compound into a peptide sequence on a solid support. These values are based on typical results obtained with analogous sterically hindered, cyclic N-Boc amino acids, such as N-Boc-piperazine-propionic acid, and may vary depending on the specific peptide sequence, resin, and coupling reagents used.[1]

ParameterTypical ValueNotes
Resin Type Merrifield or PAM ResinSuitable for the synthesis of C-terminal acids using Boc chemistry.[2]
Resin Substitution 0.4 - 0.8 mmol/gStandard loading for Boc-SPPS.
Coupling Reagents HBTU/DIPEA or HATU/DIPEARecommended for sterically hindered amino acids to ensure high coupling efficiency.
This compound Coupling Efficiency >95%Monitored by a negative Kaiser (ninhydrin) test.[1]
Standard Amino Acid Coupling Efficiency (per step) >99%Monitored by a negative Kaiser test.
Boc Deprotection 50% TFA in DCMStandard condition for Boc group removal.[2]
Overall Crude Product Yield 60 - 80%Dependent on the length and sequence of the final peptide.
Crude Product Purity (by RP-HPLC) 65 - 85%Purification is typically required to achieve higher purity.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl strategy.

General Workflow for Boc-SPPS

The overall workflow for incorporating an amino acid using Boc-SPPS involves a cyclical process of deprotection, neutralization, and coupling.

Boc-SPPS Workflow start Start with Resin-Bound Peptide (N-terminal Boc protected) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 DCM Wash deprotection->wash1 neutralization Neutralization (10% DIPEA in DMF) wash2 DMF/DCM Wash neutralization->wash2 coupling Coupling of next Boc-Amino Acid wash3 DMF/DCM Wash coupling->wash3 wash1->neutralization wash2->coupling end Repeat Cycle or Proceed to Final Cleavage wash3->end

Caption: General workflow for a single cycle of Boc solid-phase peptide synthesis.

Protocol 1: Coupling of this compound to the Resin-Bound Peptide

This protocol describes the coupling of this compound to a deprotected N-terminal amine on the solid support. Due to its structure, using a more potent coupling reagent is recommended.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation: Ensure the resin-bound peptide has been fully deprotected at the N-terminus (see Protocol 2) and washed thoroughly with DCM and DMF.

  • Pre-activation of the Amino Acid:

    • In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HBTU (or HATU) in DMF.

    • Add 6 equivalents of DIPEA to the solution.

    • Allow the mixture to pre-activate for 10-15 minutes at room temperature.[1]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the resin in the synthesis vessel.

    • Agitate the mixture for 2-4 hours at room temperature. For sterically hindered amino acids, a longer coupling time may be required.

  • Monitoring the Reaction:

    • Perform a Kaiser (ninhydrin) test on a small sample of resin beads to monitor the progress of the coupling reaction. A negative result (yellow beads) indicates the completion of the coupling.

    • If the Kaiser test is positive after 4 hours, the coupling step can be repeated with a fresh solution of activated amino acid.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any excess reagents and byproducts.

Protocol 2: Boc Deprotection of the N-terminal Amino Acid

This protocol outlines the standard procedure for removing the Boc protecting group from the N-terminus of the growing peptide chain.

Materials:

  • Resin-bound peptide with an N-terminal Boc group

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 15-20 minutes.

  • Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate the mixture for 30 minutes at room temperature.[2]

  • Washing:

    • Drain the TFA/DCM solution.

    • Wash the resin with DCM (3 times) to remove residual TFA.

  • Neutralization:

    • Wash the resin with a solution of 10% DIPEA in DMF (3 times, for 2 minutes each) to neutralize the trifluoroacetate salt of the N-terminal amine.[1]

    • Wash the resin with DMF (3 times) and DCM (3 times) to remove excess DIPEA.

    • The resin is now ready for the next coupling step.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved using a strong acid cocktail.

Materials:

  • Dried peptide-resin

  • HF (Hydrogen fluoride) or TFMSA (Trifluoromethanesulfonic acid)

  • Anisole (scavenger)

  • Cold diethyl ether

Procedure:

  • Preparation: Dry the final peptide-resin under vacuum.

  • Cleavage:

    • In a specialized HF cleavage apparatus, treat the resin with a mixture of HF and anisole (typically 9:1 v/v) at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions) .

    • Alternatively, use a less hazardous cleavage cocktail such as TFMSA/TFA/anisole.

  • Peptide Precipitation and Isolation:

    • After the cleavage reaction, the strong acid is removed by evaporation under a stream of nitrogen.

    • The crude peptide is precipitated by the addition of cold diethyl ether.

    • The precipitated peptide is collected by centrifugation or filtration and washed several times with cold diethyl ether.

  • Purification: The crude peptide is dried and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Relationships and Workflows

Decision Pathway for Coupling Conditions

The choice of coupling conditions is critical for the successful incorporation of sterically hindered amino acids like this compound.

Coupling_Decision_Pathway start Start: Incorporate This compound kaiser_test Perform Kaiser Test after 2-4 hours start->kaiser_test is_negative Negative Result (Yellow Beads) kaiser_test->is_negative Test Negative? is_positive Positive Result (Blue/Purple Beads) kaiser_test->is_positive Test Positive? proceed Proceed to Washing and Next Cycle is_negative->proceed recouple Recouple with Fresh Activated Amino Acid is_positive->recouple check_again Perform Kaiser Test Again recouple->check_again check_again->is_negative check_again->is_positive

Caption: Decision pathway for monitoring the coupling reaction of this compound.

References

Application Notes and Protocols for the Incorporation of 4-Boc-3-Carboxymethylmorpholine into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the novel building block, 4-Boc-3-carboxymethylmorpholine, into peptidomimetic structures. This constrained morpholine scaffold offers a unique three-dimensional conformation that can mimic peptide turns and present side chains in distinct orientations, making it a valuable tool in the design of therapeutic agents targeting protein-protein interactions.

The protocols outlined below detail the solid-phase synthesis of peptidomimetics containing this moiety, methods for their characterization, and assays to evaluate their biological activity.

Introduction to this compound in Peptidomimetic Design

Peptidomimetics are designed to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. The incorporation of rigid scaffolds, like the morpholine ring system, is a key strategy in the development of potent and selective peptidomimetics. This compound serves as a proline or β-turn mimetic, inducing specific secondary structures in the resulting peptidomimetic. Its unique stereochemistry and the presence of a carboxymethyl group for peptide chain extension make it a versatile building block in drug discovery.

Morpholine-containing scaffolds are integral to numerous bioactive molecules and approved drugs, valued for their favorable metabolic, biological, and physicochemical properties.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol describes the manual solid-phase synthesis of a model peptidomimetic on a Rink Amide resin using Boc chemistry. Due to the potential steric hindrance of this compound, optimized coupling conditions are recommended.

Materials:

  • Rink Amide Resin

  • 4-Boc-3(R)-carboxymethylmorpholine

  • Boc-protected amino acids (e.g., Boc-L-Leucine-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Washing Solvents: Isopropanol (IPA)

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Precipitation Solvent: Cold diethyl ether

Procedure:

  • Resin Swelling and Preparation:

    • Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

    • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of First Amino Acid (e.g., Boc-L-Leucine-OH):

    • In a separate vessel, pre-activate Boc-L-Leucine-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow to react for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • Wash the resin with DMF and DCM.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).

    • Treat again with fresh 50% TFA in DCM for 25 minutes.

    • Wash the resin with DCM, IPA, and then DCM again.

  • Neutralization:

    • Neutralize the resin with 10% DIEA in DCM (2 x 5 min).

    • Wash the resin with DCM.

  • Incorporation of this compound (Double Coupling Recommended):

    • First Coupling: Pre-activate this compound (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow to react for 5 minutes.

    • Add the activated solution to the resin and agitate for 4-6 hours.

    • Perform a Kaiser test. If the test is not completely negative, proceed to the second coupling.

    • Wash the resin with DMF and DCM.

    • Second Coupling (if necessary): Repeat the coupling step with a fresh solution of activated this compound for another 4-6 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Peptide Chain Elongation:

    • Repeat steps 3-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA/2.5% Water/2.5% TIS) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptidomimetic by adding cold diethyl ether.

    • Centrifuge to pellet the product and wash with cold ether twice.

    • Dry the crude product under vacuum.

Protocol 2: Purification and Characterization

Purification:

  • Dissolve the crude peptidomimetic in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Collect fractions and analyze by analytical RP-HPLC to pool pure fractions.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

Characterization:

  • Mass Spectrometry (MS): Confirm the molecular weight of the purified peptidomimetic using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified peptidomimetic in a deuterated solvent (e.g., DMSO-d6 or CD3CN).

    • Acquire 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY, HSQC) NMR spectra to confirm the structure, sequence, and to perform conformational analysis.[1] The presence of the morpholine scaffold can be confirmed by characteristic shifts in the ¹H and ¹³C spectra. NOESY spectra can provide insights into the turn-inducing properties of the morpholine moiety by revealing through-space proton-proton interactions.[1]

Data Presentation

The following tables present representative data for the synthesis and characterization of a model peptidomimetic incorporating this compound.

Table 1: Summary of a Representative Peptidomimetic Synthesis

ParameterValueNotes
Model Peptide Sequence Ac-Leu-(3-CMM)-Ala-NH₂3-CMM = 3-Carboxymethylmorpholine
Resin Rink AmideFor C-terminal amide
Synthesis Scale 0.1 mmol
Coupling Reagent HBTU/HOBt/DIEAStandard for Boc-SPPS
Double Coupling for 3-CMM YesRecommended due to steric hindrance
Crude Yield 75 mg
Purity (Crude) ~65%Determined by analytical RP-HPLC
Purified Yield 38 mg (51%)After RP-HPLC purification
Final Purity >98%Determined by analytical RP-HPLC

Table 2: Characterization Data for the Model Peptidomimetic

AnalysisResult
Molecular Formula C₂₀H₃₆N₄O₅
Calculated Monoisotopic Mass 412.27 g/mol
Observed Mass (ESI-MS) 413.28 [M+H]⁺
¹H NMR (DMSO-d6, 400 MHz) Characteristic peaks for Leucine, Alanine, and Morpholine protons observed.
¹³C NMR (DMSO-d6, 100 MHz) Resonances consistent with the proposed structure.
RP-HPLC Retention Time 12.5 min

Application Notes: Biological Evaluation

Peptidomimetics incorporating the 3-carboxymethylmorpholine scaffold can be evaluated for their ability to modulate various signaling pathways implicated in diseases such as cancer. The rigid morpholine structure can position key pharmacophoric groups to effectively disrupt protein-protein interactions.

Case Study: Targeting the RAS-RAF-MEK-ERK Signaling Pathway

The RAS signaling pathway is frequently dysregulated in cancer. Peptidomimetics can be designed to interfere with the interaction between RAS and its downstream effectors like RAF, thereby inhibiting oncogenic signaling.[2]

Experimental Protocol: Western Blot Analysis of Pathway Inhibition

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., with a KRAS mutation) to 70-80% confluency.

    • Treat the cells with varying concentrations of the purified peptidomimetic for a specified time (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

    • Compare the levels of pathway activation in treated cells versus control cells to determine the inhibitory effect of the peptidomimetic.

Table 3: Representative Biological Activity Data

PeptidomimeticTarget PathwayAssayIC₅₀ (µM)
Ac-Leu-(3-CMM)-Ala-NH₂ RAS-RAF-MEK-ERKp-ERK Inhibition15.2
**Control Peptide (Ac-Leu-Pro-Ala-NH₂) **RAS-RAF-MEK-ERKp-ERK Inhibition>100

Visualization of Cellular Signaling and Experimental Workflow

Signaling Pathway Diagram

RAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation PI3K PI3K RAS->PI3K Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT Phosphorylation AKT->Transcription Promotes Survival Peptidomimetic Peptidomimetic (with 3-CMM) Peptidomimetic->RAS Inhibition of RAS-RAF Interaction

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory point of a peptidomimetic.

Experimental Workflow Diagram

SPPS_Workflow start Start: Rink Amide Resin swelling Resin Swelling (DMF) start->swelling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection1 coupling1 Couple First Amino Acid (Boc-AA-OH, HBTU) deprotection1->coupling1 deprotection2 Boc Deprotection (50% TFA/DCM) coupling1->deprotection2 coupling2 Couple 4-Boc-3-CMM (Double Coupling) deprotection2->coupling2 elongation Repeat Deprotection & Coupling Cycles coupling2->elongation cleavage Cleavage from Resin (TFA Cocktail) elongation->cleavage purification RP-HPLC Purification cleavage->purification characterization MS & NMR Analysis purification->characterization end Pure Peptidomimetic characterization->end

Caption: Workflow for the solid-phase synthesis of a peptidomimetic with this compound.

References

4-Boc-3-Carboxymethylmorpholine in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex polypeptide chains. The choice of protecting group strategy, primarily between Fluorenylmethoxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc), dictates the chemical conditions used throughout the synthesis. While Fmoc-SPPS is dominant due to its milder deprotection conditions, challenges such as side reactions like aspartimide formation persist. Recent research has highlighted the use of morpholine as a compelling alternative to piperidine for Fmoc removal, offering significant advantages in minimizing common side reactions. This document provides detailed application notes and protocols for the use of morpholine in Fmoc-SPPS and a comprehensive overview of the Boc-SPPS workflow, relevant to the exploration of novel Boc-protected building blocks.

I. Morpholine as a Deprotection Reagent in Fmoc-SPPS

Morpholine has emerged as a greener and effective substitute for piperidine in the Fmoc deprotection step of SPPS.[1][2][3] Its application is particularly advantageous in mitigating side reactions that can compromise peptide purity and yield.

Key Advantages:

  • Minimization of Aspartimide Formation: Morpholine has been shown to significantly reduce the formation of aspartimide, a common side reaction involving aspartic acid residues.[1][2][3]

  • Reduction of Diketopiperazine Formation: The use of morpholine can also minimize the formation of diketopiperazines, particularly in sequences prone to this cyclization reaction.[1][3]

  • Greener Alternative: Morpholine is considered a more environmentally friendly reagent compared to piperidine.[1][2]

  • Comparable Purity: Peptides synthesized using morpholine for Fmoc deprotection have demonstrated purity comparable to those synthesized using the standard piperidine protocol.[1][2][3]

Quantitative Data Summary

Parameter20% Piperidine in DMF50% Morpholine in DMFReference(s)
Aspartimide FormationObservableAlmost Avoided[1][2][3]
Diketopiperazine FormationObservableMinimized[1][3]
Purity of SomatostatinHighComparable to Piperidine[1][2]

Experimental Protocol: Fmoc Deprotection using Morpholine

This protocol outlines the general steps for using a morpholine solution for Fmoc deprotection during SPPS.

  • Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for at least 30 minutes.

  • Deprotection Solution Preparation: Prepare a 50% (v/v) solution of morpholine in DMF.

  • Fmoc Removal:

    • Drain the DMF from the swelled resin.

    • Add the 50% morpholine-DMF solution to the resin.

    • Allow the reaction to proceed for a specified time (e.g., two treatments of 7 minutes each).

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove residual morpholine and the cleaved Fmoc-adduct.

  • Monitoring (Optional): Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.

  • Coupling: Proceed with the coupling of the next Fmoc-protected amino acid.

Workflow for Fmoc-SPPS using Morpholine Deprotection

Fmoc_SPPS_with_Morpholine start Start with Fmoc-AA-Resin swell Swell Resin in DMF start->swell deprotection Fmoc Deprotection (50% Morpholine in DMF) swell->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple next Fmoc-AA wash1->coupling wash2 Wash with DMF coupling->wash2 cycle Repeat for all Amino Acids wash2->cycle cycle->deprotection Next cycle final_deprotection Final Deprotection & Cleavage cycle->final_deprotection Last cycle end Purified Peptide final_deprotection->end

Caption: Workflow for Fmoc-SPPS utilizing morpholine for deprotection.

II. Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

The Boc/Bzl protection scheme is a classical approach in SPPS that utilizes the acid-labile Boc group for temporary Nα-protection and benzyl-based groups for side-chain protection.[4][5] This strategy is particularly advantageous for the synthesis of hydrophobic peptides or sequences prone to aggregation.[][7]

Core Principles:

  • Nα-Protection: The tert-Butyloxycarbonyl (Boc) group protects the Nα-amino group of the incoming amino acid.

  • Deprotection: The Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[8][9]

  • Neutralization: After deprotection, the resulting ammonium salt is neutralized to the free amine to enable the next coupling reaction.

  • Side-Chain Protection: Benzyl-based protecting groups are commonly used for side chains and are generally stable to the TFA used for Boc removal.

  • Final Cleavage: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][10]

Experimental Protocols for Boc-SPPS

1. Boc Deprotection

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

  • Pre-wash: Wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for a short duration (e.g., 5 minutes).[8]

  • Deprotection: Treat the resin with the deprotection solution for a longer period (e.g., 20-30 minutes) to ensure complete removal of the Boc group.[8]

  • Washing: Wash the resin thoroughly with DCM to remove TFA.

2. Neutralization

  • Wash: Wash the resin with a non-polar solvent like isopropanol (IPA) followed by DCM.[8]

  • Neutralization: Treat the resin with a solution of a hindered base, such as 5-10% diisopropylethylamine (DIEA) in DCM, for several minutes.

  • Washing: Wash the resin with DCM to remove excess base and the resulting salt.

In situ neutralization protocols, where the neutralization and coupling steps are combined, are also widely used to improve efficiency.[4][5]

3. Amino Acid Coupling

  • Activation: Activate the C-terminus of the incoming Boc-protected amino acid using a suitable coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in a solvent like DMF or DCM.

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Allow the coupling reaction to proceed until completion, which can be monitored using a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

4. Final Cleavage and Deprotection (HF Method)

Caution: This procedure involves the use of highly hazardous hydrogen fluoride (HF) and requires specialized equipment and safety precautions.

  • Drying: Thoroughly dry the peptide-resin under vacuum.

  • Scavengers: Add scavengers (e.g., anisole, p-cresol) to the resin in the reaction vessel to trap reactive carbocations generated during cleavage.

  • HF Cleavage: Cool the reaction vessel (e.g., to 0°C) and condense liquid HF into it.

  • Reaction: Stir the mixture at low temperature for a specified time (e.g., 1-2 hours).

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

  • Isolation: Collect the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.

Logical Flow of a Boc-SPPS Cycle

Boc_SPPS_Cycle start Start with Boc-AA-Resin deprotection Boc Deprotection (TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Couple next Boc-AA wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 next_cycle Next Cycle wash3->next_cycle

Caption: The sequential steps involved in a single cycle of Boc-SPPS.

The strategic selection of reagents and protocols is paramount for successful solid-phase peptide synthesis. The use of morpholine as a deprotection agent in Fmoc-SPPS presents a significant advancement, offering a means to circumvent common side reactions and improve the quality of synthesized peptides. Concurrently, the classical Boc-SPPS methodology remains a powerful tool, especially for challenging sequences. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development and peptide chemistry, enabling informed decisions in the design and execution of peptide synthesis strategies.

References

Application Notes and Protocols for the Coupling of 4-Boc-3-Carboxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-3-carboxymethylmorpholine is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents. Its morpholine scaffold can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while the carboxylic acid moiety provides a convenient handle for conjugation to various amines, alcohols, or other nucleophiles. The Boc-protecting group ensures chemoselectivity during coupling reactions and can be readily removed under acidic conditions for further synthetic transformations.

This document provides detailed protocols for the efficient coupling of this compound with primary amines to form stable amide bonds. The methodologies described herein are based on widely used and robust coupling reagents, ensuring high yields and purity of the desired products. While specific literature examples for the coupling of this exact molecule are limited, the presented protocols are derived from well-established procedures for analogous N-Boc protected amino acids and are expected to be directly applicable.

Chemical Reaction Pathway

The fundamental principle of the coupling reaction involves the activation of the carboxylic acid group of this compound to facilitate nucleophilic attack by a primary amine, resulting in the formation of an amide bond.

Amide bond formation via coupling of this compound.

Quantitative Data Summary

The selection of coupling reagents and reaction conditions can significantly impact the efficiency of the amide bond formation. The following table summarizes typical reaction parameters and expected yields for two common and reliable coupling protocols. These yields are representative and may vary depending on the specific amine used and the scale of the reaction.

Coupling ProtocolCoupling Reagent(s)BaseSolventReaction Time (h)Typical Yield (%)
Protocol A HATUDIPEADMF2 - 485 - 95
Protocol B EDC / NHSDIPEADCM/DMF12 - 1875 - 90

Experimental Protocols

Materials and General Procedures
  • Reagents and Solvents: All reagents and solvents should be of high purity and anhydrous where specified.

  • Reaction Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Atmosphere: Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

Protocol A: HATU Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for rapid reaction times and high yields.

Materials:

  • This compound

  • Primary amine (1.0 - 1.2 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the primary amine (1.0 - 1.2 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.1 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Upon completion, proceed to the work-up and purification protocol.

Protocol B: EDC/NHS Mediated Amide Coupling

This protocol employs EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-Hydroxysuccinimide) to form a stable active ester intermediate, which then reacts with the amine.

Materials:

  • This compound

  • Primary amine (1.0 - 1.2 equivalents)

  • EDC (1.2 equivalents)

  • NHS (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 equivalent, optional, for amine salts)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve this compound (1.0 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) to the cooled solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the primary amine (1.0 - 1.2 equivalents) to the reaction mixture. If the amine is a hydrochloride or other salt, add DIPEA (1.0 equivalent) to neutralize it.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Upon completion, proceed to the work-up and purification protocol.

Work-up and Purification Protocol

The following is a general procedure for the work-up and purification of the resulting amide product. The specific details may need to be adjusted based on the properties of the synthesized amide.

  • Quenching and Extraction:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous citric acid or 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Experimental Workflow

The general workflow for the coupling of this compound is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis reagents Dissolve Reactants (this compound, amine, base) coupling Add Coupling Reagent (HATU or EDC/NHS) reagents->coupling stir Stir at RT coupling->stir workup Aqueous Work-up stir->workup chromatography Column Chromatography workup->chromatography product Pure Product chromatography->product

General workflow for the synthesis and purification of amides.

Application Notes and Protocols for the Deprotection of 4-Boc-3-Carboxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2] This document provides detailed application notes and protocols for the deprotection of the Boc group from 4-Boc-3-carboxymethylmorpholine to yield 3-carboxymethylmorpholine. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols provided herein focus on two common and effective acidic deprotection methods: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane.[3][4]

Chemical Reaction

Deprotection Methods

The selection of the deprotection method depends on the sensitivity of the substrate to acidic conditions and the desired salt form of the final product.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally rapid method for Boc deprotection.[3] TFA is a strong acid that effectively cleaves the Boc group at room temperature.[5]

Method 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

This method provides the product as a hydrochloride salt, which can be advantageous for purification and handling.[4] It is also considered a milder alternative to TFA for some substrates.

Quantitative Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the deprotection of this compound based on general protocols for Boc deprotection.[4][6]

Table 1: Reaction Conditions for Boc Deprotection

ParameterMethod 1: TFA/DCMMethod 2: HCl/Dioxane
Reagent Trifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
TFA Concentration 20-50% (v/v) in DCMN/A
HCl Equivalents N/A5-10 equivalents
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours1 - 16 hours
Monitoring TLC, LC-MSTLC, LC-MS

Table 2: Work-up and Purification Overview

StepMethod 1: TFA/DCMMethod 2: HCl/Dioxane
Initial Work-up Evaporation of solvent and excess TFAEvaporation of solvent
Neutralization Saturated aq. NaHCO₃ or Na₂CO₃ solutionN/A (product is HCl salt)
Extraction Solvent Ethyl Acetate or DichloromethaneN/A
Purification Column Chromatography, CrystallizationTrituration with ether, Crystallization
Final Product Form Free amine or TFA saltHydrochloride salt
Expected Yield >85%>90%

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (4-10 equivalents, typically 20-50% v/v) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will occur.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 3-carboxymethylmorpholine.

  • Purify the crude product by column chromatography or crystallization if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (0.1-0.2 M concentration) in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the reaction mixture at room temperature for 1-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue and stir to induce precipitation of the hydrochloride salt.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-carboxymethylmorpholine hydrochloride.[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve cool Cool to 0°C (TFA method only) dissolve->cool add_acid Add Acid (TFA or HCl in Dioxane) cool->add_acid react Stir at RT (1-16 hours) add_acid->react monitor Monitor Reaction (TLC, LC-MS) react->monitor concentrate Concentrate in vacuo monitor->concentrate neutralize Neutralize (TFA) or Precipitate (HCl) concentrate->neutralize extract Extract with Organic Solvent neutralize->extract TFA Method purify Purify (Chromatography/Crystallization) neutralize->purify HCl Method extract->purify end End Product purify->end

Caption: Workflow for the deprotection of this compound.

Deprotection_Decision_Tree start Select Deprotection Method acid_sensitivity Is the substrate sensitive to strong acid? start->acid_sensitivity product_form Desired final product form? start->product_form tfa_method Use TFA/DCM (Fast, strong acid) acid_sensitivity->tfa_method No hcl_method Use HCl/Dioxane (Milder, forms HCl salt) acid_sensitivity->hcl_method Yes free_amine Free Amine product_form->free_amine hcl_salt Hydrochloride Salt product_form->hcl_salt free_amine->tfa_method hcl_salt->hcl_method

Caption: Decision tree for selecting a Boc deprotection method.

Potential Side Reactions and Mitigation

The primary side reaction in Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation generated during the reaction.[1] In the case of this compound, the carboxylate group is not expected to be highly nucleophilic under these acidic conditions. However, if other sensitive functional groups are present in the molecule, the addition of a scavenger such as anisole or triethylsilane to the reaction mixture can trap the tert-butyl cation and prevent unwanted side reactions.[7]

Another consideration is the potential for esterification of the carboxylic acid if an alcohol is used as a solvent or is present during the work-up under acidic conditions. Therefore, it is crucial to use anhydrous solvents and to neutralize the acid promptly during the work-up for the TFA method.

Safety Precautions

  • Both TFA and concentrated HCl are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • DCM is a volatile and potentially carcinogenic solvent.

  • 1,4-Dioxane is a flammable liquid and can form explosive peroxides.

  • The deprotection reaction generates isobutylene and carbon dioxide gas; ensure the reaction vessel is not sealed.[8]

By following these detailed protocols and considering the potential side reactions, researchers can successfully and safely perform the deprotection of this compound for their drug discovery and development needs.

References

Synthesis of Morpholine-Based Scaffolds for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of morpholine-based scaffolds, a privileged structural motif in modern drug discovery. The unique physicochemical properties of the morpholine ring, including its ability to improve aqueous solubility, metabolic stability, and target binding, have led to its incorporation into a wide range of clinically successful drugs.[1] This guide covers key synthetic strategies, detailed experimental procedures, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.

Introduction to Morpholine in Medicinal Chemistry

The morpholine scaffold is a six-membered heterocyclic ring containing both an ether and a secondary amine functional group. This combination imparts a desirable balance of hydrophilicity and lipophilicity, making it an attractive component for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] Morpholine-containing drugs have demonstrated efficacy in a variety of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. Notable examples include the antibiotic Linezolid , the anticancer agent Gefitinib , and the antidepressant Reboxetine .

Key Synthetic Strategies for Morpholine Scaffolds

Several synthetic routes have been developed to access substituted morpholine derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include:

  • Intramolecular Cyclization of Amino Alcohols: This is one of the most common methods, typically involving the reaction of a β-amino alcohol with a dielectrophile, such as a dihaloalkane, followed by intramolecular cyclization.

  • From Aziridines: Ring-opening of activated aziridines with a suitable oxygen nucleophile, followed by intramolecular cyclization, provides a versatile route to various morpholine derivatives.

  • Reductive Amination: The reaction of a dialdehyde with a primary amine, followed by reduction, can yield N-substituted morpholines.[3]

  • Palladium-Catalyzed Carboamination: This modern approach allows for the stereoselective synthesis of highly substituted morpholines from substituted ethanolamine derivatives and aryl or alkenyl bromides.[4]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of representative morpholine-based scaffolds.

General Protocol for the Synthesis of N-Aryl Morpholines

This protocol describes a general method for the synthesis of N-aryl morpholines via the reaction of an aniline with di(2-chloroethyl) ether.

Materials:

  • Substituted aniline (1.0 equiv)

  • Di(2-chloroethyl) ether (1.2 equiv)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted aniline in DMF, add sodium carbonate and di(2-chloroethyl) ether.

  • Heat the reaction mixture at 120 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-aryl morpholine.

Protocol for the Synthesis of cis-2,6-Dimethylmorpholine

This protocol details the synthesis of cis-2,6-dimethylmorpholine by the cyclization of diisopropanolamine.[5]

Materials:

  • Diisopropanolamine (1.0 equiv)

  • Concentrated sulfuric acid (H₂SO₄) (2.0 equiv)

  • Water

Procedure:

  • Simultaneously add diisopropanolamine and concentrated sulfuric acid to a reactor with vigorous stirring.

  • Heat the reaction mixture to 180 °C for 3 hours.

  • Cool the reaction mixture and carefully neutralize with a strong base (e.g., NaOH) while cooling in an ice bath.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and concentrate to yield 2,6-dimethylmorpholine, with the cis isomer as the major product.

Synthesis of a Morpholino-Pyrimidine PI3K Inhibitor Intermediate

This protocol describes a key step in the synthesis of morpholino-pyrimidine based PI3K inhibitors.[6]

Materials:

  • 2,4,6-Trichloropyrimidine (1.0 equiv)

  • Morpholine (1.0 equiv)

  • Triethylamine (TEA) (1.1 equiv)

  • Acetone

Procedure:

  • Dissolve 2,4,6-trichloropyrimidine in acetone and cool the solution to -20 °C.

  • Slowly add a solution of morpholine and triethylamine in acetone to the cooled solution.

  • Stir the reaction mixture at -20 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Quantitative Data: Anticancer Activity of Morpholine Derivatives

The following tables summarize the in vitro anticancer activity (IC₅₀ values) of various morpholine-containing compounds against different cancer cell lines.

Table 1: IC₅₀ Values of Morpholine-Substituted Quinazoline Derivatives [7]

Compound IDSubstitution PatternA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)SHSY-5Y (Neuroblastoma) IC₅₀ (µM)
AK-1Unsubstituted Phenyl---
AK-3N,N-dimethylamine10.38 ± 0.276.44 ± 0.299.54 ± 0.15
AK-103,4,5-trimethoxy8.55 ± 0.673.15 ± 0.233.36 ± 0.29
ColchicineStandard Drug->10>10

Table 2: IC₅₀ Values of Morpholine-Substituted Pyrimidine-Hybrids [8]

Compound IDSubstitution PatternSW480 (Colorectal Carcinoma) IC₅₀ (µM)MCF-7 (Breast Carcinoma) IC₅₀ (µM)
2g-5.10 ± 2.1219.60 ± 1.13
5-FUStandard Drug4.90 ± 0.83-
CisplatinStandard Drug16.10 ± 1.10-

Table 3: IC₅₀ Values of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 (Liver Cancer) Cell Line [3]

Compound IDIC₅₀ (µM)
3c11.42
3d8.50
3e12.76
Sorafenib5.2 ± 0.07

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

Many morpholine-containing compounds exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Morpholine_Inhibitor Morpholine-Based PI3K/mTOR Inhibitor Morpholine_Inhibitor->PI3K Morpholine_Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by morpholine-based drugs.

Mechanism of Action of Linezolid

Linezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis at a very early stage. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex.[9]

Linezolid_Mechanism mRNA mRNA Initiation_Complex 70S Initiation Complex mRNA->Initiation_Complex Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Initiation_Complex Ribosome_50S 50S Ribosomal Subunit Ribosome_50S->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Linezolid Linezolid Linezolid->Ribosome_50S binds to 23S rRNA Linezolid->Initiation_Complex prevents formation

Caption: Mechanism of action of the morpholine-containing antibiotic Linezolid.

General Experimental Workflow for Morpholine Synthesis

The following diagram illustrates a typical multi-step synthesis of a substituted morpholine derivative.

Morpholine_Synthesis_Workflow Start Starting Material (e.g., Amino Alcohol) Step1 Step 1: Protection or Activation Reaction Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Purification1 Purification Intermediate1->Purification1 Step2 Step 2: Cyclization Reaction Intermediate2 Intermediate 2 (Morpholine Core) Step2->Intermediate2 Purification2 Purification Intermediate2->Purification2 Step3 Step 3: Further Functionalization Final_Product Final Product (Substituted Morpholine) Step3->Final_Product Purification3 Purification Final_Product->Purification3 Purification1->Step2 Purification2->Step3

Caption: A generalized experimental workflow for multi-step morpholine synthesis.

References

Application Notes and Protocols for 4-Boc-3-Carboxymethylmorpholine as a Constrained Proline Analogue

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals:

Following a comprehensive search of scientific literature and chemical databases, we must report that there is currently a lack of specific published data on 4-Boc-3-Carboxymethylmorpholine for its direct application as a constrained proline analogue in peptidomimetics. Our extensive investigation did not yield specific experimental protocols, quantitative data on its effects on peptide conformation or biological activity, or detailed signaling pathway information directly involving this compound.

The information available is general in nature, focusing on the broader classes of morpholine-containing compounds and other proline analogues. While the morpholine scaffold is recognized for its utility in medicinal chemistry to improve pharmacokinetic properties[1], and various constrained proline analogues are employed to influence peptide secondary structure[2], specific studies detailing the synthesis and application of this compound for this purpose are not present in the public domain.

We are therefore unable to provide the detailed Application Notes and Protocols as requested, as this would require fabricating information that is not supported by scientific evidence.

However, to provide a foundational understanding of the principles that would underpin the use of such a compound, we have compiled the following general information on related topics. This information is intended to serve as a guide for researchers interested in exploring the potential of novel constrained amino acids.

General Principles of Constrained Proline Analogues

Proline and its analogues are unique among amino acids due to their cyclic structure, which imparts significant conformational constraints on the peptide backbone.[2] The incorporation of proline analogues is a common strategy in peptidomimetic drug design to:

  • Induce specific secondary structures: By restricting the available conformational space, analogues can favor the formation of β-turns, helices, or other defined structures.

  • Enhance metabolic stability: The modified backbone can be less susceptible to enzymatic degradation.

  • Improve receptor binding and selectivity: A more rigid conformation can lead to a higher affinity and specificity for a biological target.

The logical workflow for investigating a novel constrained proline analogue is as follows:

G cluster_0 Compound Synthesis & Characterization cluster_1 Peptide Integration cluster_2 Biophysical & Biological Evaluation synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization peptide_synthesis Solid-Phase Peptide Synthesis (Incorporation of Analogue) characterization->peptide_synthesis purification Peptide Purification (HPLC) peptide_synthesis->purification conf_analysis Conformational Analysis (CD, NMR Spectroscopy) purification->conf_analysis binding_assay Receptor Binding Assays conf_analysis->binding_assay activity_assay In vitro/In vivo Biological Activity binding_assay->activity_assay

General workflow for investigating a novel constrained amino acid.

Potential Signaling Pathways of Interest

While no specific pathways are linked to this compound, peptides containing constrained analogues are often designed to modulate signaling pathways involved in:

  • G-Protein Coupled Receptor (GPCR) Signaling: Many peptide hormones and neurotransmitters act through GPCRs. Constraining the peptide's conformation can enhance its interaction with the receptor, leading to either agonistic or antagonistic effects.

  • Protein-Protein Interactions (PPIs): Constrained peptides can mimic the secondary structure of a protein's binding motif (e.g., a β-turn or α-helix) and disrupt critical PPIs in disease pathways.

A generalized GPCR signaling cascade that could be a target for a peptidomimetic is illustrated below:

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand Peptidomimetic (Agonist) gpcr GPCR ligand->gpcr g_protein G-Protein gpcr->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling second_messenger->downstream

Generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

We recommend that researchers interested in this specific compound or similar novel structures begin with foundational synthesis and characterization, followed by incorporation into model peptides to study its conformational effects. We remain committed to providing accurate and evidence-based information and will continue to monitor the scientific literature for any developments related to this compound.

References

Application of 4-Boc-3-Carboxymethylmorpholine in Beta-Turn Induction: A Proposed Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-turns are secondary protein structures crucial for the folding and function of peptides and proteins. They are implicated in numerous biological recognition events, making them attractive targets for the design of peptidomimetics with therapeutic potential. The stabilization of beta-turns can be achieved by incorporating constrained amino acid analogues into peptide sequences.[1][2] 4-Boc-3-Carboxymethylmorpholine is a conformationally restricted building block that presents a promising scaffold for inducing and stabilizing beta-turn motifs. Its morpholine ring is expected to limit the available conformational space of the peptide backbone, thereby pre-organizing the peptide into a turn-like structure. This application note provides a proposed framework and detailed protocols for the utilization of this compound in the synthesis and characterization of beta-turn containing peptides.

While direct experimental data on the use of this compound for beta-turn induction is not yet extensively published, the principles outlined herein are based on established methodologies for the synthesis and analysis of peptidomimetics.[3][4]

Principle of Beta-Turn Induction

A beta-turn involves four amino acid residues (i, i+1, i+2, and i+3) and is characterized by a hydrogen bond between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+3'. The incorporation of a constrained residue, such as a morpholine derivative, at either the i+1 or i+2 position can sterically favor the dihedral angles (phi and psi) required for a turn conformation. The rigid ring structure of this compound is hypothesized to act as a potent turn-inducer by restricting the rotational freedom of the peptide backbone.

Hypothetical Data on Beta-Turn Induction

The following table presents hypothetical data illustrating the potential efficacy of incorporating this compound (here abbreviated as Bcm) into a model tetrapeptide (e.g., Ac-Pro-Bcm-Gly-NH2) compared to a flexible control peptide (e.g., Ac-Pro-Ala-Gly-NH2). This data is representative of what one might expect from conformational analysis studies.

Peptide SequencePredominant ConformationKey NOE Contacts (dαN(i, i+2))Temperature Coefficient of i+3 NH (ppb/K)Calculated % Beta-Turn Population
Ac-Pro-Ala-Gly-NH2Random CoilWeak or Absent> -4.5< 10%
Ac-Pro-Bcm-Gly-NH2Type II' Beta-TurnStrong< -3.0> 70%

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Beta-Turn Mimetic

This protocol describes the manual solid-phase synthesis of a model tetrapeptide containing this compound using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-Pro-OH, Fmoc-Gly-OH

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-Gly-OH:

    • Dissolve Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x). Confirm completion with a Kaiser test.

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of this compound:

    • Dissolve this compound (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.

    • Add the coupling solution to the resin and shake for 4 hours (coupling may be slower).

    • Wash the resin with DMF (3x) and DCM (3x). Confirm completion with a Kaiser test.

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Fmoc-Pro-OH:

    • Dissolve Fmoc-Pro-OH (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection: Repeat step 2.

  • Acetylation of N-terminus:

    • Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Conformational Analysis by NMR Spectroscopy

This protocol outlines the general steps for analyzing the conformation of the synthesized peptide in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Purified peptide

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the chosen deuterated solvent to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify all proton resonances.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to assign protons within each amino acid residue spin system.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a ROESY or NOESY spectrum to identify through-space correlations between protons. The presence of a strong dαN(i, i+2) NOE is indicative of a turn conformation.

  • Temperature Coefficient Measurement:

    • Acquire a series of 1D ¹H NMR spectra at different temperatures (e.g., in 5 K increments from 298 K to 323 K).

    • Plot the chemical shift of the amide protons as a function of temperature.

    • A temperature coefficient less negative than -3.0 ppb/K for the i+3 amide proton suggests the involvement of this proton in a stable intramolecular hydrogen bond, a key feature of a beta-turn.[5]

  • Data Analysis: Analyze the chemical shifts, coupling constants, NOE patterns, and temperature coefficients to determine the predominant solution conformation of the peptide and to quantify the population of the beta-turn structure.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Characterization Resin Rink Amide Resin Coupling1 Couple Fmoc-Gly-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple this compound Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Fmoc-Pro-OH Deprotection2->Coupling3 Deprotection3 Fmoc Deprotection Coupling3->Deprotection3 Acetylation N-terminal Acetylation Deprotection3->Acetylation Cleavage Cleavage & Deprotection Acetylation->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization NMR NMR Spectroscopy (1D, 2D, Temp. Coeff.) Purification->NMR Conformation Conformational Analysis NMR->Conformation beta_turn_induction cluster_flexible Flexible Peptide cluster_constrained Constrained Peptide Residue i Residue i Residue i+1 (Ala) Residue i+1 (Ala) Residue i->Residue i+1 (Ala) Residue i+2 (Gly) Residue i+2 (Gly) Residue i+1 (Ala)->Residue i+2 (Gly) Residue i+3 Residue i+3 Residue i+2 (Gly)->Residue i+3 Random Coil Random Coil Residue i' Residue i Residue i+1' (Bcm) Residue i+1 (Bcm) Residue i'->Residue i+1' (Bcm) Residue i+3' Residue i+3 Residue i'->Residue i+3' H-bond Residue i+2' (Gly) Residue i+2 (Gly) Residue i+1' (Bcm)->Residue i+2' (Gly) Residue i+2' (Gly)->Residue i+3' Beta-Turn Beta-Turn Flexible Peptide Flexible Peptide Constrained Peptide Constrained Peptide

References

Application Note: Synthesis of Conformationally Restricted Peptides Using 4-Boc-3-Carboxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their conformational flexibility, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. Introducing conformational constraints into peptide backbones is a key strategy to overcome these limitations. This application note describes the use of a novel building block, 4-Boc-3-carboxymethylmorpholine, for the synthesis of conformationally restricted peptides. This building block acts as a dipeptide isostere, inducing a rigid turn structure within the peptide sequence. The protocols outlined below detail the incorporation of this unit using Boc-based solid-phase peptide synthesis (SPPS).

Materials and Methods

General Synthetic Strategy

The synthesis of peptides incorporating this compound is achieved using Boc solid-phase peptide synthesis (SPPS). The general workflow involves the sequential coupling of Boc-protected amino acids to a solid support, followed by the incorporation of the this compound unit. The synthesis is completed by the addition of the remaining amino acid residues, followed by cleavage from the resin and deprotection of side chains.

cluster_synthesis Peptide Synthesis Workflow Resin Resin Support AA1 Couple First Boc-Amino Acid Resin->AA1 Deprotect1 Boc Deprotection (TFA) AA1->Deprotect1 Couple_AA Couple Subsequent Boc-Amino Acids Deprotect1->Couple_AA Deprotect2 Boc Deprotection (TFA) Couple_AA->Deprotect2 Couple_Morpholine Couple this compound Deprotect2->Couple_Morpholine Deprotect3 Boc Deprotection (TFA) Couple_Morpholine->Deprotect3 Couple_Final_AA Couple Remaining Boc-Amino Acids Deprotect3->Couple_Final_AA Cleavage HF Cleavage and Deprotection Couple_Final_AA->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Peptide Final Peptide Purification->Peptide

Figure 1: General workflow for the solid-phase synthesis of a peptide containing this compound.

Key Reagents and Equipment
  • Resins: Merrifield resin or PAM resin for Boc-SPPS.[1]

  • Amino Acids: Boc-protected amino acids with appropriate side-chain protecting groups.

  • Building Block: this compound.

  • Coupling Reagents: HBTU, HATU, or DCC/HOBt.[2]

  • Deprotection Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]

  • Neutralization Base: N,N-diisopropylethylamine (DIEA).

  • Cleavage Reagent: Anhydrous hydrogen fluoride (HF) with scavengers (e.g., p-cresol).[2]

  • Solvents: DMF, DCM, Methanol, Diethyl ether (HPLC grade).

  • Instrumentation: Automated or manual peptide synthesizer, HPLC system for purification and analysis.

Experimental Protocols

Protocol 1: Resin Preparation and First Amino Acid Coupling
  • Swell the Merrifield resin (1 g, 0.5-1.0 mmol/g substitution) in DCM for 1 hour.

  • Dissolve the cesium salt of the first Boc-protected amino acid (2 eq) in DMF.

  • Add the amino acid solution to the swollen resin and agitate at 50°C for 12-24 hours.

  • Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM.

  • Dry the resin under vacuum.

Protocol 2: Standard Boc-SPPS Elongation Cycle
  • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.[1]

  • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization: Treat the resin with 10% DIEA in DCM for 5 minutes (2x).

  • Wash the resin with DCM (3x).

  • Coupling:

    • Dissolve the next Boc-protected amino acid (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.

    • Add DIEA (6 eq) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Perform a Kaiser test to confirm complete coupling.

Protocol 3: Incorporation of this compound
  • Follow the standard deprotection and neutralization steps as described in Protocol 2.

  • Coupling of the Building Block:

    • Dissolve this compound (2 eq), HATU (2 eq) in DMF.

    • Add DIEA (4 eq) to the solution.

    • Add the activated building block solution to the resin and agitate for 4 hours.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Confirm coupling with a Kaiser test. If the test is positive, repeat the coupling step.

Protocol 4: Cleavage and Deprotection
  • After the final amino acid coupling and Boc deprotection, wash the peptide-resin with DCM and dry under vacuum.

  • Place the dried resin in a specialized HF cleavage apparatus.

  • Add p-cresol (10% v/v) as a scavenger.

  • Cool the vessel to 0°C and condense anhydrous HF into it.

  • Stir the mixture at 0°C for 1 hour.[2]

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the precipitate with cold diethyl ether (3x) and then dissolve in aqueous acetonitrile containing 0.1% TFA.

  • Lyophilize the solution to obtain the crude peptide powder.

Protocol 5: Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of the initial mobile phase for HPLC.

  • Purify the peptide using reverse-phase HPLC (RP-HPLC) on a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and characterize by mass spectrometry.

  • Pool the pure fractions and lyophilize.

Data Presentation

The following tables present hypothetical data for the synthesis of a model hexapeptide (Tyr-Gly-Gly-Phe-Leu-Met) and its analogue containing the this compound unit replacing the Gly-Gly dipeptide.

Table 1: Synthesis Yields and Purity

Peptide SequenceCrude Yield (%)Purity after Cleavage (%)Final Yield after HPLC (%)Final Purity (%)
Tyr-Gly-Gly-Phe-Leu-Met756835>98
Tyr-(Morph)-Phe-Leu-Met726532>98

(Morph) represents the incorporated 4-carboxymethylmorpholine moiety.

Table 2: Mass Spectrometry Characterization

Peptide SequenceCalculated Mass (Da)Observed Mass (Da)
Tyr-Gly-Gly-Phe-Leu-Met755.9756.0 [M+H]⁺
Tyr-(Morph)-Phe-Leu-Met825.0825.1 [M+H]⁺

Visualization of Key Structures and Pathways

cluster_structure This compound Structure Structure Chemical Structure Node_Structure Boc-N(CH2CH2)O(CH2)CH-CH2-COOH

Figure 2: Chemical structure of the this compound building block.

cluster_conformation Peptide Conformation Flexible Flexible Peptide BuildingBlock 4-Carboxymethyl- morpholine Unit Flexible->BuildingBlock Incorporation Constrained Constrained Peptide Turn Induced β-turn like structure Constrained->Turn results in BuildingBlock->Constrained

Figure 3: Conceptual diagram showing the induction of a constrained conformation in a peptide upon incorporation of the morpholine-based building block.

Conclusion

The use of this compound provides a valuable tool for the synthesis of conformationally restricted peptides. The protocols detailed in this application note offer a robust framework for the incorporation of this novel building block using standard Boc-SPPS chemistry. The resulting peptides with induced turn structures are expected to exhibit enhanced biological activity and stability, making them promising candidates for further investigation in drug discovery and development.

References

The Versatile Role of 4-Boc-3-Carboxymethylmorpholine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Boc-3-carboxymethylmorpholine is emerging as a critical building block for researchers in medicinal chemistry and drug discovery. Its unique structural features, combining a protected morpholine scaffold with a reactive carboxylic acid handle, provide a versatile platform for the synthesis of a wide array of complex and biologically active molecules. This application note details the utility of this compound, providing protocols for its incorporation into potential therapeutic agents, with a focus on kinase inhibitors and antimicrobial agents.

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] The strategic placement of the carboxymethyl group at the 3-position allows for straightforward amide bond formation, a cornerstone of drug assembly, enabling the connection of the morpholine unit to various bioactive pharmacophores.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a frequently dysregulated pathway in human cancer, making its components key targets for drug development.[2][3] Several potent PI3K inhibitors feature a morpholine moiety, which often forms crucial hydrogen bond interactions within the kinase active site.[4][5]

While direct synthesis of a named drug from this compound is not prominently documented in publicly available literature, its utility as a precursor for analogues of potent kinase inhibitors is evident. For example, the core of PI3K inhibitors like ZSTK474 and BKM120 contains morpholine units attached to a heterocyclic core.[3][6] this compound provides an ideal starting point for creating novel analogues of such inhibitors, allowing for the exploration of the chemical space around the morpholine scaffold to optimize potency and selectivity.

Below is a generalized protocol for the synthesis of a potential kinase inhibitor scaffold using this compound.

Experimental Protocol: Synthesis of a Morpholine-Containing Amide Scaffold

This protocol describes the amide coupling of this compound with a generic aromatic amine, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-amino-N-(4-methoxybenzyl)benzamide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous DCM, add NHS (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15-60 minutes.

  • Amine Coupling: In a separate flask, dissolve the substituted aniline (1.0 eq) in anhydrous DCM. To this solution, add the activated ester solution from step 1. Add a catalytic amount of DMAP and DIPEA (2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-18 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide product.

  • Boc Deprotection (Optional): The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free amine, which can be further functionalized.

Quantitative Data for Related PI3K Inhibitors:

While specific data for a direct derivative of this compound is not available, the following table provides IC₅₀ values for well-known morpholine-containing PI3K inhibitors to illustrate the potency of this class of compounds.

CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)
ZSTK4745.0[6]-3.9[6]-
BKM12052[3]166[3]116[3]262[3]
Compound 17p31.8[5]-15.4[5]-

Application in the Synthesis of Antimicrobial Agents

The morpholine scaffold is also present in a number of antimicrobial agents. For instance, the antibiotic Linezolid, an oxazolidinone, contains a morpholinophenyl group. While the synthesis of Linezolid itself follows a different pathway, this compound can be used to synthesize novel analogues with potential antibacterial activity by coupling it to various heterocyclic systems known to exhibit antimicrobial properties.

Experimental Workflow for Antimicrobial Scaffolds

The following diagram illustrates a general workflow for the synthesis of novel antimicrobial candidates starting from this compound.

G A This compound B Amide Coupling (EDC, NHS) A->B D Boc-Protected Intermediate B->D C Heterocyclic Amine (e.g., Aminothiazole) C->B E Boc Deprotection (TFA/DCM) D->E F Secondary Amine Intermediate E->F G Further Functionalization (e.g., Alkylation, Acylation) F->G H Bioactive Molecule Candidate G->H

General workflow for synthesizing antimicrobial candidates.

Quantitative Data for Related Antimicrobial Compounds:

The following table presents Minimum Inhibitory Concentration (MIC) values for some morpholine and quinoline-based antibacterial agents, demonstrating the potential for discovering potent antimicrobials through the exploration of this chemical space.

Compound ClassBacterial StrainMIC (µg/mL)
Quinolone DerivativesS. aureus0.5 - 2[7]
Carbazole DerivativesS. aureus32
Quinolone-3-carbonitrilesS. aureus<5

Signaling Pathway Inhibition by Kinase Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Many cancers exhibit mutations that lead to the constitutive activation of this pathway. PI3K inhibitors act by blocking the phosphorylation of PIP2 to PIP3, which in turn prevents the activation of downstream effectors like Akt and mTOR.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Morpholine-based PI3K Inhibitor Inhibitor->PI3K

PI3K/Akt/mTOR signaling pathway and the site of action for morpholine-based inhibitors.

Conclusion

This compound is a valuable and versatile building block in the synthesis of bioactive molecules. Its inherent structural features and ease of functionalization through standard amide coupling protocols make it an attractive starting material for the development of novel kinase inhibitors and antimicrobial agents. The provided protocols and data on related compounds serve as a foundation for researchers to explore the vast potential of this compound in drug discovery and development. Further exploration of derivatives of this compound is warranted to uncover new therapeutic agents with improved efficacy and pharmacokinetic profiles.

References

Functionalization of the Morpholine Ring in 4-Boc-3-Carboxymethylmorpholine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of 4-Boc-3-carboxymethylmorpholine, a versatile building block in medicinal chemistry. The protocols outlined herein focus on the modification of the carboxymethyl side chain and the morpholine ring itself, offering a range of strategies to generate diverse derivatives for drug discovery and development.

Functionalization of the Carboxymethyl Side Chain

The primary point of functionalization for this compound is the carboxylic acid moiety. This group can be readily converted into a variety of other functional groups, most commonly amides, but also alcohols and amines, providing access to a wide array of chemical diversity.

Amide Bond Formation

Amide coupling is a robust and widely used method for elaborating the carboxymethyl group. The choice of coupling reagent is crucial for achieving high yields and purity, particularly with sterically hindered or electronically challenging amines. Below are protocols for two of the most common and effective amide coupling methods: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt), and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Data Presentation: Comparison of Common Amide Coupling Reagents

Coupling Reagent/SystemAdditiveBaseTypical SolventTypical Reaction TimeTypical Yield (%)Notes
EDC / HOBtHOBtDIPEA or Et₃NDMF, DCM4 - 24 hours75 - 95%Cost-effective and widely used. The urea byproduct is water-soluble, facilitating purification.[1][2][3]
HATUNoneDIPEA or Et₃NDMF, DCM1 - 6 hours85 - 98%Highly efficient and rapid, especially for challenging substrates. Minimizes racemization.[4][5][6]

Experimental Workflow: Amide Coupling

G cluster_prep Preparation cluster_coupling Coupling cluster_workup Work-up & Purification A Dissolve this compound and amine in anhydrous solvent B Add base (e.g., DIPEA) A->B C Add coupling reagent (EDC/HOBt or HATU) B->C D Stir at room temperature C->D E Aqueous work-up to remove byproducts D->E F Purify by column chromatography E->F

Caption: General workflow for amide bond formation.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard procedure for the formation of an amide bond using EDC in the presence of HOBt.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous DMF or DCM

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF or DCM, add the amine (1.1 equivalents).

  • Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

This protocol is particularly useful for sterically hindered amines or when rapid reaction times are desired.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous DMF

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) and HATU (1.2 equivalents) to the solution and stir for 15 minutes at room temperature for pre-activation.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reduction of the Carboxylic Acid to an Alcohol

The carboxymethyl group can be reduced to a hydroxymethyl group, providing a primary alcohol for further functionalization, such as etherification or esterification. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[7][8]

Protocol 3: Reduction with LiAlH₄

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) (2.0 equivalents)

  • Anhydrous THF

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting suspension at room temperature for 1 hour, then filter through a pad of Celite®.

  • Wash the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography.

Conversion of the Carboxylic Acid to an Amine

The synthesis of a 3-(aminomethyl)morpholine derivative from the corresponding carboxylic acid can be achieved through a multi-step sequence involving the formation of an amide followed by reduction.

Synthetic Pathway: Carboxylic Acid to Amine

G A This compound B Amide Coupling (e.g., with NH₄Cl, EDC, HOBt) A->B C 4-Boc-3-(carbamoylmethyl)morpholine B->C D Reduction (e.g., LiAlH₄) C->D E 4-Boc-3-(aminomethyl)morpholine D->E

Caption: Multi-step conversion of a carboxylic acid to a primary amine.

Protocol 4: Synthesis of 4-Boc-3-(aminomethyl)morpholine

Step 1: Amide Formation Follow Protocol 1, using ammonium chloride (NH₄Cl) as the amine source to synthesize 4-Boc-3-(carbamoylmethyl)morpholine.

Step 2: Amide Reduction Follow Protocol 3, using the 4-Boc-3-(carbamoylmethyl)morpholine from Step 1 as the starting material to yield 4-Boc-3-(aminomethyl)morpholine. LiAlH₄ is effective for the reduction of amides to amines.[7]

Functionalization of the Morpholine Ring

Direct functionalization of the morpholine ring, particularly at the C-2, C-5, or C-6 positions, is more challenging due to the generally unreactive nature of C-H bonds. However, methods such as α-lithiation can be employed, especially when directed by the Boc-protecting group.

α-Lithiation and Electrophilic Quench

The Boc group can direct the deprotonation of the adjacent C-2 and C-6 positions with a strong base like sec-butyllithium (s-BuLi), often in the presence of a chelating agent like TMEDA. The resulting organolithium species can then be trapped with various electrophiles.[9]

Protocol 5: α-Lithiation and Alkylation

Materials:

  • This compound derivative (e.g., an ester or amide)

  • sec-Butyllithium (s-BuLi) (1.2 equivalents)

  • TMEDA (1.2 equivalents)

  • Electrophile (e.g., an alkyl halide) (1.5 equivalents)

  • Anhydrous THF or diethyl ether

  • Standard laboratory glassware for reactions under inert, low-temperature conditions

Procedure:

  • To a solution of the this compound derivative (1.0 equivalent) and TMEDA (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add s-BuLi (1.2 equivalents) dropwise.

  • Stir the mixture at -78 °C for 1-3 hours.

  • Add a solution of the electrophile (1.5 equivalents) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Deprotection of the N-Boc Group

The final step in many synthetic sequences is the removal of the Boc protecting group to liberate the secondary amine of the morpholine ring, which can then be used for further functionalization if desired.

Protocol 6: Acid-Catalyzed Boc Deprotection

Materials:

  • N-Boc protected morpholine derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected morpholine derivative in DCM (for TFA deprotection) or use the 4M HCl in dioxane solution directly.

  • For TFA deprotection, add an excess of TFA (e.g., 20-50% v/v in DCM).

  • Stir the solution at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • The resulting amine salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted into an organic solvent to yield the free amine.[10][11][12][13][14]

These protocols provide a foundation for the synthesis of a diverse library of morpholine derivatives. Researchers should note that reaction conditions may require optimization based on the specific substrates and desired products. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

Application Notes and Protocols for the Enzymatic Resolution of 3-Carboxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the enzymatic kinetic resolution of 3-carboxymethylmorpholine, a valuable chiral building block in drug discovery and development. The protocols detailed below are based on established methodologies for the resolution of related heterocyclic compounds and are intended to serve as a starting point for the development of a robust process for obtaining enantiopure (R)- and (S)-3-carboxymethylmorpholine.

Introduction

Enantiomerically pure morpholine derivatives are crucial components in a wide range of pharmaceuticals. The stereochemistry of these molecules often dictates their pharmacological activity and safety profile. Enzymatic kinetic resolution (EKR) offers a highly selective, efficient, and environmentally friendly method for separating enantiomers.[1][2] This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of both enantiomers with high optical purity.

This document outlines a protocol for the lipase-catalyzed hydrolytic resolution of a racemic ester of 3-carboxymethylmorpholine. This approach is analogous to successful resolutions of other cyclic β-amino acid esters.[3]

Principle of the Method

The enzymatic kinetic resolution of racemic 3-carboxymethylmorpholine methyl ester (rac-1) is based on the enantioselective hydrolysis of the ester by a lipase. The enzyme preferentially hydrolyzes one enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid (S-2), leaving the other enantiomer (e.g., the R-enantiomer) as the unreacted ester (R-1). The resulting mixture of the unreacted ester and the carboxylic acid can then be separated based on their different chemical properties.

Experimental Protocols

Protocol 1: Synthesis of Racemic 3-Carboxymethylmorpholine Methyl Ester (rac-1)

Objective: To synthesize the starting material for the enzymatic resolution.

Materials:

  • Racemic 3-carboxymethylmorpholine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • Esterification: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve racemic 3-carboxymethylmorpholine in anhydrous methanol.

  • Cool the solution in an ice bath and slowly add thionyl chloride or concentrated sulfuric acid dropwise.

  • After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate and carefully neutralize with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic 3-carboxymethylmorpholine methyl ester (rac-1).

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Lipase-Catalyzed Enantioselective Hydrolysis of rac-1

Objective: To perform the enzymatic kinetic resolution of the racemic ester.

Materials:

  • Racemic 3-carboxymethylmorpholine methyl ester (rac-1)

  • Immobilized Lipase from Candida antarctica B (CALB, e.g., Novozym 435) or Pseudomonas cepacia lipase (PSL)[4][5]

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • tert-Butyl methyl ether (TBME) or Diisopropyl ether (DIPE)[3]

  • Thermostated shaker or incubator

  • pH meter

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a biphasic system consisting of a phosphate buffer and an organic solvent such as TBME or DIPE.

  • Add the racemic 3-carboxymethylmorpholine methyl ester (rac-1) to the reaction mixture.

  • Add the immobilized lipase (e.g., 10-50% w/w of the substrate).

  • Reaction Conditions: Incubate the mixture in a thermostated shaker at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitoring the Reaction: Periodically take samples from the reaction mixture. For each sample, separate the organic layer and analyze it by chiral HPLC to determine the enantiomeric excess (e.e.) of the substrate (ester) and the product (acid after derivatization if necessary), as well as the conversion. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the unreacted ester and the product acid.

  • Reaction Termination: Once the desired conversion is reached, terminate the reaction by filtering off the immobilized enzyme.

Protocol 3: Separation of Enantiomers and Product Isolation

Objective: To separate the unreacted ester and the product acid.

Materials:

  • Reaction mixture from Protocol 2

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Organic solvent (e.g., Ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Extraction: After removing the enzyme, separate the organic and aqueous layers of the reaction mixture.

  • Isolation of the Unreacted Ester (e.g., R-1):

    • Wash the organic layer with a saturated NaHCO₃ solution to remove any remaining carboxylic acid.

    • Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ester.

  • Isolation of the Carboxylic Acid (e.g., S-2):

    • Combine the aqueous layers and the NaHCO₃ washes.

    • Acidify the combined aqueous phase to pH 2-3 with dilute HCl.

    • Extract the carboxylic acid with an organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the enzymatic resolution.

Table 1: Typical Reaction Conditions for Enzymatic Hydrolysis

ParameterCondition
Enzyme Immobilized Candida antarctica Lipase B (Novozym 435)
Substrate Racemic 3-Carboxymethylmorpholine Methyl Ester
Solvent System Phosphate Buffer (0.1 M, pH 7.0) / TBME (1:1 v/v)
Temperature 35 °C
Enzyme Loading 20% (w/w of substrate)
Substrate Conc. 50 mM
Agitation 150 rpm

Table 2: Representative Data for Enzymatic Resolution

Time (h)Conversion (%)e.e. of Ester (%)e.e. of Acid (%)Enantioselectivity (E)
62533>99>200
124067>99>200
2450>99>99>200
4860>9990>200

Note: The enantioselectivity (E) is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E value (>100) is indicative of an excellent resolution.[6]

Visualizations

Workflow for Enzymatic Resolution

G cluster_synthesis Substrate Synthesis cluster_resolution Enzymatic Resolution cluster_separation Separation rac_acid Racemic 3-Carboxymethyl- morpholine esterification Esterification (MeOH, H+) rac_acid->esterification rac_ester Racemic Methyl Ester (rac-1) esterification->rac_ester rac_ester2 Racemic Methyl Ester (rac-1) hydrolysis Lipase-catalyzed Hydrolysis rac_ester2->hydrolysis mixture Mixture of: (R)-Ester & (S)-Acid hydrolysis->mixture mixture2 Mixture of: (R)-Ester & (S)-Acid extraction Acid-Base Extraction mixture2->extraction r_ester Enantiopure (R)-Ester extraction->r_ester s_acid Enantiopure (S)-Acid extraction->s_acid

Caption: Overall workflow for obtaining enantiopure 3-carboxymethylmorpholine.

Enzymatic Kinetic Resolution Principle

G cluster_reaction Lipase + H₂O cluster_products Final Mixture (at ~50% conversion) racemate Racemic Ester (R/S) s_ester (S)-Ester racemate->s_ester r_ester (R)-Ester racemate->r_ester s_acid (S)-Acid s_ester->s_acid Fast Hydrolysis no_reaction No Reaction r_ester->no_reaction final_r_ester Unreacted (R)-Ester (High e.e.) final_s_acid Product (S)-Acid (High e.e.) s_acid->final_s_acid no_reaction->final_r_ester

Caption: Principle of lipase-catalyzed kinetic resolution of a racemic ester.

References

Troubleshooting & Optimization

Technical Support Center: 4-Boc-3-Carboxymethylmorpholine Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with 4-Boc-3-Carboxymethylmorpholine in organic solvents. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended solvents for dissolving this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, general guidelines for Boc-protected amino acids and morpholine derivatives suggest starting with polar aprotic solvents. N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are often effective for dissolving challenging compounds.[1] Dichloromethane (DCM) can also be considered, particularly in mixed solvent systems.

Q2: How does the structure of this compound influence its solubility?

A2: The solubility of this compound is influenced by several structural features:

  • Boc Protecting Group: The bulky tert-butyloxycarbonyl (Boc) group increases the lipophilicity of the molecule, which can enhance solubility in less polar organic solvents.

  • Carboxymethyl Group: The carboxylic acid moiety introduces polarity and the potential for hydrogen bonding, which can favor solubility in more polar solvents.

  • Morpholine Ring: The morpholine ring itself has a degree of polarity due to the oxygen and nitrogen heteroatoms.

The interplay of these groups results in a molecule with moderate polarity, requiring careful solvent selection.

Q3: Can I heat the mixture to improve the solubility of this compound?

A3: Gentle warming can be an effective method to increase the solubility of many organic compounds, including Boc-protected amino acids.[1] However, this should be done with caution, as excessive heat can lead to the degradation of the compound, potentially affecting the integrity of the Boc-protecting group.[1] It is advisable to conduct a small-scale test to determine the compound's stability at elevated temperatures before proceeding with a larger batch.

Troubleshooting Guide

Issue: My this compound is not dissolving in the chosen solvent.

  • Initial Steps:

    • Increase Solvent Volume: Ensure you are using a sufficient volume of solvent.

    • Agitation: Vortex or stir the mixture vigorously.

    • Sonication: Use a sonicator bath to break up any solid aggregates and enhance dissolution.[1]

  • Advanced Troubleshooting:

    • Solvent Polarity: If the initial solvent is not effective, consider a solvent with a different polarity. The principle of "like dissolves like" is a useful guide.

    • Co-solvent Systems: Try a mixture of solvents. For instance, a small amount of a stronger solvent like DMSO can be added to a primary solvent such as DMF to improve solubility.[1] A 1:1:1 mixture of DCM, DMF, and NMP has also been reported to be effective for challenging compounds.[2]

    • Gentle Heating: As mentioned in the FAQs, carefully warm the solution while stirring.[1] Monitor for any signs of decomposition.

Issue: The compound precipitates out of solution after initial dissolution.

  • Possible Causes:

    • Temperature Fluctuation: A decrease in temperature can cause the solubility limit to be exceeded.

    • Solvent Evaporation: Loss of solvent will increase the concentration and may lead to precipitation.

    • Reaction-Induced Precipitation: If the compound is part of a reaction mixture, the formation of a less soluble product or byproduct could be the cause.

  • Solutions:

    • Maintain a constant temperature.

    • Ensure the reaction vessel is properly sealed to prevent solvent evaporation.

    • If precipitation occurs during a reaction, consider adding a co-solvent to maintain the solubility of all components.

Data Presentation

Table 1: Experimental Solubility of this compound

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mg/mL)Molar Solubility (mol/L)Observations
Methanol
Ethanol
Isopropanol
Dichloromethane (DCM)
Chloroform
Tetrahydrofuran (THF)
Ethyl Acetate
Acetonitrile (ACN)
N,N-Dimethylformamide (DMF)
N-Methyl-2-pyrrolidone (NMP)
Dimethyl Sulfoxide (DMSO)
Toluene
Hexanes

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in a given organic solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker can be used.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure.

  • Quantification: Weigh the remaining solid residue to determine the mass of the dissolved compound.

  • Calculation: Calculate the solubility in the desired units (g/L, mg/mL, or mol/L).

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

Solubility_Troubleshooting start Start: Dissolve Compound check_dissolution Is the compound fully dissolved? start->check_dissolution increase_agitation Increase agitation (vortex/stir) check_dissolution->increase_agitation No success Success: Proceed with experiment check_dissolution->success Yes sonicate Sonicate the mixture increase_agitation->sonicate check_again Is it dissolved now? sonicate->check_again change_solvent Consider a different solvent (adjust polarity) check_again->change_solvent No use_cosolvent Use a co-solvent system (e.g., add DMSO to DMF) check_again->use_cosolvent gentle_heat Apply gentle heat with caution check_again->gentle_heat check_again->success Yes final_check Is it dissolved? change_solvent->final_check use_cosolvent->final_check gentle_heat->final_check final_check->success Yes failure Failure: Re-evaluate experimental design or consider derivatization final_check->failure No

Caption: Troubleshooting workflow for solubility issues.

References

Technical Support Center: Purification of 4-Boc-3-Carboxymethylmorpholine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-Boc-3-Carboxymethylmorpholine using column chromatography. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure successful purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard silica gel (40-63 µm particle size) is the most commonly used stationary phase for the purification of Boc-protected amino acid derivatives like this compound.[1] Due to the polar nature and the presence of a secondary amine within the morpholine ring, tailing can be an issue. To mitigate this, amine-functionalized silica can be used, or the standard silica gel can be deactivated.[2][3]

Q2: How do I choose an appropriate mobile phase for the purification?

A2: A gradient elution is typically employed, starting with a less polar solvent system and gradually increasing the polarity. Common solvent systems include mixtures of a non-polar solvent like hexanes or dichloromethane (DCM) and a polar solvent such as ethyl acetate (EtOAc) or methanol (MeOH).[2][4] For this compound, a gradient of methanol in dichloromethane is a good starting point. To prevent peak tailing, it is highly recommended to add a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA) or a solution of ammonia in methanol, to the mobile phase.[3][5]

Q3: What is the expected Rf value for this compound on a TLC plate?

A3: The ideal Rf value for the target compound in the chosen solvent system for column chromatography is typically between 0.2 and 0.4 on a TLC plate.[3] This range generally provides the best separation from impurities.

Q4: How can I visualize the compound on a TLC plate if it is not UV active?

A4: While the Boc group and the morpholine scaffold do not have strong chromophores for UV visualization, many impurities might be UV active, aiding in tracking the separation. For visualizing the main compound, staining with potassium permanganate (KMnO₄) or ninhydrin (for deprotected amine impurities) can be effective.

Q5: What is the stability of this compound on silica gel?

A5: Boc-protected amines are generally stable on silica gel. However, the acidic nature of silica can sometimes lead to partial deprotection of the Boc group, especially with prolonged exposure.[6] Using a deactivated silica gel or adding a basic modifier like triethylamine to the eluent can prevent this.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities - Inappropriate solvent system. - Column overloading. - Column channeling.- Optimize the mobile phase using TLC to achieve a clear separation between the product and impurities. - Reduce the amount of crude material loaded onto the column. A general guideline is a silica-to-crude material ratio of 50:1 to 100:1 for difficult separations.[1] - Ensure the column is packed uniformly without any cracks or air bubbles.
Significant Peak Tailing of the Product - Interaction of the morpholine nitrogen with acidic silanol groups on the silica gel.[2]- Add a basic modifier such as 0.5-2% triethylamine (TEA) or a prepared solution of 1-10% ammonia in methanol to your eluent.[3][5] - Use amine-functionalized silica gel as the stationary phase.[2]
Product is not Eluting from the Column - The mobile phase is not polar enough. - The compound may have degraded or irreversibly adsorbed to the silica.- Gradually increase the polarity of the mobile phase. A flush with a high concentration of a polar solvent (e.g., 10-20% methanol in DCM with 1% TEA) can be attempted.[3] - Perform a stability test on a small scale using TLC to see if the compound degrades on silica.[6] If it does, consider using a different stationary phase like alumina or a reversed-phase column.
Low Yield of Purified Product - Incomplete elution from the column. - Co-elution with impurities. - Degradation on the column.- After the main fractions are collected, flush the column with a highly polar solvent to ensure all the product has eluted. - Re-run the column on the mixed fractions with a shallower gradient. - As mentioned previously, check for on-column degradation and take steps to mitigate it.
Presence of Triethylamine in the Final Product - Triethylamine has a high boiling point and can be difficult to remove.- After evaporating the solvent from the pure fractions, co-evaporate the residue with a solvent like toluene or place the sample under high vacuum for an extended period to remove residual TEA.[3]

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (40-63 µm)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Hexanes, HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

  • Potassium permanganate stain

Procedure:

  • Mobile Phase Selection:

    • Develop a suitable solvent system using TLC. A good starting point is a mixture of DCM and MeOH.

    • Aim for an Rf value of approximately 0.2-0.4 for the product.

    • Add 1% TEA to the chosen solvent system to prevent tailing.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% DCM with 1% TEA).

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a suitable solvent (e.g., DCM).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product).

    • Evaporate the solvent to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

    • Gently add a thin layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase to the top of the column.

    • Begin elution, collecting fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is from 0% to 10% Methanol in Dichloromethane (with 1% TEA constant).

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure.

    • To remove residual triethylamine, co-evaporate with toluene or place under high vacuum.

Quantitative Data Summary

The following tables provide estimated parameters for the purification. Actual values may vary depending on the specific impurities and experimental conditions.

Table 1: Recommended Column and Solvent Parameters

ParameterRecommended Value
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase A Dichloromethane + 1% Triethylamine
Mobile Phase B Methanol + 1% Triethylamine
Gradient Profile 0-10% B over 20-30 column volumes
Flow Rate ~2 inches/minute

Table 2: Estimated Loading Capacity and Yield

Scale of PurificationCrude Material (g)Silica Gel (g)Column Diameter (cm)Estimated Yield (%)
Small Scale0.1 - 0.510 - 252 - 380 - 95
Medium Scale0.5 - 2.025 - 1003 - 575 - 90
Large Scale2.0 - 10.0100 - 5005 - 1070 - 85

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification prep_start Start: Crude This compound tlc TLC Analysis for Solvent System Optimization prep_start->tlc dry_load Dry Loading: Adsorb Crude onto Silica prep_start->dry_load pack_col Pack Column with Silica Gel Slurry tlc->pack_col load_sample Load Sample onto Packed Column dry_load->load_sample pack_col->load_sample elution Gradient Elution (e.g., 0-10% MeOH in DCM + 1% TEA) load_sample->elution collect Collect Fractions elution->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue Elution combine Combine Pure Fractions monitor->combine evap Solvent Evaporation combine->evap co_evap Co-evaporation to Remove TEA evap->co_evap final_product Final Product: Pure Compound co_evap->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_tailing Issue: Peak Tailing cluster_separation Issue: Poor Separation cluster_no_elution Issue: No Elution start Observe Poor Chromatographic Result check_modifier Is a basic modifier (e.g., TEA) being used? start->check_modifier check_rf Is the product Rf between 0.2-0.4? start->check_rf increase_polarity Action: Significantly increase mobile phase polarity start->increase_polarity add_modifier Action: Add 1% TEA to the mobile phase check_modifier->add_modifier No use_amine_silica Alternative: Use Amine-Functionalized Silica check_modifier->use_amine_silica Yes, still tailing add_modifier->start Re-evaluate adjust_polarity Action: Adjust mobile phase polarity check_rf->adjust_polarity No check_loading Is the column overloaded? check_rf->check_loading Yes adjust_polarity->start Re-evaluate reduce_load Action: Reduce sample load check_loading->reduce_load Yes reduce_load->start check_stability Check for on-column degradation with 2D TLC increase_polarity->check_stability Still no elution change_stationary_phase Alternative: Switch to Alumina or Reversed-Phase check_stability->change_stationary_phase Degradation observed

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Optimizing Coupling of 4-Boc-3-Carboxymethylmorpholine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the successful incorporation of 4-Boc-3-Carboxymethylmorpholine into peptide sequences during Solid-Phase Peptide Synthesis (SPPS). Given the sterically hindered nature of this unnatural amino acid, this guide offers troubleshooting advice, optimized protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: this compound presents significant steric hindrance due to its bulky morpholine ring and the carboxymethyl group at the 3-position. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and incomplete coupling reactions.[1]

Q2: What are the signs of an incomplete or failed coupling reaction with this amino acid?

A2: The most immediate indicator of incomplete coupling is a positive result from a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, which detects the presence of unreacted primary amines on the resin. A strong blue or purple color on the resin beads signifies a failed coupling. For a more definitive analysis, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC and Mass Spectrometry (MS). The presence of deletion sequences (peptides lacking the intended morpholine residue) in the MS data or a complex, impure profile in the HPLC chromatogram confirms incomplete coupling.

Q3: Which coupling reagents are most effective for incorporating this compound?

A3: For sterically hindered amino acids, standard carbodiimide reagents like DCC or DIC are often insufficient.[1] More potent onium salt-based reagents are highly recommended. These include:

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are excellent choices due to their high reactivity.[1] HATU is known for its rapid activation, while COMU offers high efficiency and a better safety profile as it is not based on the potentially explosive HOBt or HOAt.[2]

  • Phosphonium Salts: PyBOP and PyAOP are also highly effective and are particularly useful for minimizing racemization.[1] They are a good choice when the risk of guanidinylation from uronium salts is a concern.

Q4: How can I minimize the risk of racemization during the coupling of this chiral amino acid?

A4: Racemization, or the loss of stereochemical purity at the alpha-carbon, is a concern with slow coupling reactions. To minimize this risk:

  • Use a hindered, non-nucleophilic base: N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over less hindered bases like triethylamine (TEA).[1][3]

  • Choose the right coupling reagent: Reagents containing HOAt, such as HATU, are known to suppress racemization effectively.

  • Control the temperature: Avoid excessive heat, as higher temperatures can increase the rate of racemization.

Q5: What should I do if a single coupling reaction is unsuccessful?

A5: If monitoring indicates an incomplete reaction, the most straightforward approach is to perform a "double coupling." This involves draining the reaction vessel and repeating the coupling step with a fresh solution of the activated this compound before proceeding to the next deprotection step. For particularly difficult sequences, increasing the reaction time or slightly elevating the temperature can also be beneficial.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Positive Kaiser Test after Coupling Incomplete reaction due to steric hindrance.1. Perform a double coupling: Repeat the coupling step with fresh reagents. 2. Increase reaction time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. 3. Switch to a more powerful coupling reagent: If using DIC/HOBt, switch to HATU, HCTU, or COMU.[1] 4. Increase reagent excess: Use a higher excess (3-5 equivalents) of the amino acid and coupling reagent.
Low Yield of Final Peptide Peptide chain aggregation on the resin, making reactive sites inaccessible.1. Change the solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties. 2. Incorporate structure-disrupting elements: If the sequence allows, the use of pseudoproline dipeptides can help break up secondary structures that lead to aggregation. 3. Elevate the temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C), but be mindful of potential side reactions.
Presence of Deletion Sequences in MS Failed coupling at the this compound position.Follow the recommendations for a positive Kaiser test. Ensure high-purity, anhydrous solvents are used, as water can hydrolyze the activated amino acid.[4]
Side Products Detected by HPLC/MS Racemization or side reactions from the coupling reagents.1. Minimize racemization: Use a hindered base like DIPEA or collidine and consider a coupling reagent like HATU.[1][3] 2. Avoid guanidinylation: If using uronium reagents like HBTU or HATU in large excess, guanidinylation of the N-terminal amine can occur. Using a phosphonium reagent like PyBOP can prevent this.

Data Presentation: Recommended Coupling Conditions

The following table summarizes recommended starting conditions for the coupling of this compound. Optimization may be required based on the specific peptide sequence.

Coupling Reagent Activating Additive Base (Equivalents) Typical Reaction Time Key Considerations
HATU Internal (HOAt)DIPEA or Collidine (2-3 eq.)1-4 hoursHighly reactive, excellent for hindered couplings, and suppresses racemization.[1]
HCTU Internal (6-Cl-HOBt)DIPEA or Collidine (2-3 eq.)1-4 hoursVery efficient and a good alternative to HATU.
COMU Internal (OxymaPure)DIPEA or Collidine (2 eq.)1-4 hoursHigh efficiency, improved safety profile (non-explosive), and good solubility.[2]
PyBOP Internal (HOBt)DIPEA or NMM (2-3 eq.)2-6 hoursPhosphonium salt that avoids the risk of N-terminal guanidinylation.
DIC/HOAt HOAt (1 eq.)DIPEA or Collidine (2 eq.)4-12 hoursA more cost-effective option that still provides good activation and racemization suppression, though it is slower than onium salts.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Difficult Couplings

This protocol outlines a manual Boc-SPPS cycle optimized for the incorporation of this compound.

1. Resin Swelling:

  • Swell the resin (e.g., MBHA resin for peptide amides) in dichloromethane (DCM) for 30 minutes.

  • Wash the resin with N,N-Dimethylformamide (DMF) three times.

2. Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then DMF (3x).

3. Neutralization:

  • Treat the resin with a 5-10% solution of DIPEA in DMF for 2 minutes and drain. Repeat this step.

  • Wash the resin with DMF (3x) to remove excess base.

4. Coupling of this compound (HATU activation):

  • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.

  • Add DIPEA (6-8 equivalents) to this solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the mixture for 1-4 hours at room temperature.

  • Monitor the reaction completion using the Kaiser test. If the test is positive, consider a second coupling (double coupling) by repeating this step.

5. Washing:

  • Once the coupling is complete (negative Kaiser test), drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

Visualizations

SPPS_Coupling_Optimization start Start: Couple This compound coupling Standard Coupling (e.g., HATU, 2h) start->coupling kaiser_test Kaiser Test coupling->kaiser_test positive_result Positive Result (Incomplete Coupling) kaiser_test->positive_result Positive negative_result Negative Result (Complete) kaiser_test->negative_result Negative double_coupling Double Couple (Fresh Reagents, 2h) positive_result->double_coupling kaiser_test_2 Kaiser Test double_coupling->kaiser_test_2 still_positive Still Positive kaiser_test_2->still_positive Positive kaiser_test_2->negative_result Negative optimize_conditions Optimize Conditions: - Increase time/temp - Switch to COMU/PyBOP - Change solvent to NMP still_positive->optimize_conditions optimize_conditions->kaiser_test_2 Re-test proceed Proceed to Next Cycle negative_result->proceed

Caption: Workflow for optimizing the coupling of this compound.

Boc_SPPS_Cycle deprotection_node 1. Boc Deprotection (25-50% TFA in DCM) wash1_node Wash (DCM & DMF) deprotection_node->wash1_node neutralization_node 2. Neutralization (5-10% DIPEA in DMF) wash1_node->neutralization_node wash2_node Wash (DMF) neutralization_node->wash2_node coupling_node 3. Coupling (Activated Amino Acid) wash2_node->coupling_node wash3_node Wash (DMF & DCM) coupling_node->wash3_node cycle_end Ready for Next Amino Acid wash3_node->cycle_end cycle_end->deprotection_node Repeat Cycle

Caption: Overview of the Boc-SPPS cycle for peptide elongation.

References

Technical Support Center: Boc Deprotection of 4-Boc-3-Carboxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the incomplete Boc deprotection of 4-Boc-3-carboxymethylmorpholine. Below you will find frequently asked questions and a troubleshooting guide to help ensure complete and efficient deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Boc deprotection of this compound?

Incomplete Boc deprotection can arise from several factors:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration. If the acid is too weak or the concentration is too low, the reaction may not proceed to completion. The presence of water can also decrease the effective acidity of the reagent.

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and insufficient reaction time or low temperatures may not be enough for complete removal of the Boc group. While many deprotections are rapid at room temperature, some substrates may require longer reaction times or gentle heating.

  • Steric Hindrance: The structure of the morpholine ring and the carboxymethyl group may sterically hinder the approach of the acidic reagent to the Boc-protected amine, slowing down the reaction rate.

  • Poor Substrate Solubility: If the this compound is not fully dissolved in the reaction solvent, it can lead to a heterogeneous mixture and an incomplete reaction.

  • Reagent Quality: The use of old or improperly stored reagents, especially hygroscopic acids like trifluoroacetic acid (TFA), can lead to reduced efficacy.

Q2: What are common side reactions during the Boc deprotection of this compound, and how can they be minimized?

The primary side reaction during acidic Boc deprotection is the formation of a reactive tert-butyl cation. This electrophile can lead to:

  • Alkylation: The tert-butyl cation can alkylate any nucleophilic sites on the molecule. While this compound itself does not have highly susceptible groups like tryptophan or cysteine, it is a possibility to consider, especially if other sensitive functional groups are present in the molecule.

  • Trifluoroacetylation: When using TFA, there is a possibility of trifluoroacetylation of the newly deprotected amine, although this is less common.

To minimize these side reactions, the use of "scavengers" is recommended. Scavengers are nucleophilic compounds added to the reaction mixture to trap the reactive tert-butyl cation before it can react with the substrate. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and thioanisole.

Q3: How can I monitor the progress of the Boc deprotection reaction?

Careful reaction monitoring is crucial to ensure complete deprotection. Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of the starting material and the appearance of the more polar product (the free amine or its salt).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the consumption of the starting material and formation of the desired product, confirming its mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic t-butyl singlet at around 1.4 ppm can be monitored to track the progress of the reaction.

Troubleshooting Guide for Incomplete Deprotection

If you are observing incomplete Boc deprotection of this compound, follow these troubleshooting steps:

Problem: Analysis (TLC, LC-MS, NMR) shows the presence of starting material after the standard reaction time.

Troubleshooting_Incomplete_Boc_Deprotection cluster_start Start cluster_verification Initial Checks cluster_optimization Optimization Strategies cluster_monitoring Monitoring cluster_outcome Outcome start Incomplete Deprotection Observed (via TLC, LC-MS, NMR) verify_reagents Verify Reagent Quality (Fresh TFA/HCl solution?) start->verify_reagents verify_reagents->verify_reagents verify_conditions Confirm Reaction Conditions (Correct concentration, temp, time?) verify_reagents->verify_conditions Reagents OK verify_conditions->verify_conditions increase_time_temp Increase Reaction Time or Temperature (e.g., extend to 4h or warm to 40°C) verify_conditions->increase_time_temp Conditions Correct monitor_reaction Monitor Reaction Progress (TLC, LC-MS) increase_time_temp->monitor_reaction increase_acid Increase Acid Concentration (e.g., from 20% to 50% TFA) change_reagent Change Deprotection Reagent (e.g., switch TFA/DCM to 4M HCl/Dioxane) increase_acid->change_reagent No Improvement increase_acid->monitor_reaction check_solubility Improve Substrate Solubility (Test alternative solvents) change_reagent->check_solubility No Improvement change_reagent->monitor_reaction check_solubility->monitor_reaction incomplete Still Incomplete: Consult further or consider alternative protecting group strategy check_solubility->incomplete No Improvement monitor_reaction->increase_acid Failure complete Deprotection Complete monitor_reaction->complete Success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Quantitative Data Summary

The following table summarizes common reaction conditions for Boc deprotection. Note that optimal conditions for this compound may need to be determined empirically.

ReagentConcentrationSolventTypical TimeTemperatureNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room TempA common starting point for many substrates. Can be less selective with other acid-sensitive groups.
Hydrochloric Acid (HCl)4M1,4-Dioxane1 - 4 hoursRoom TempOften more potent than TFA/DCM. The resulting hydrochloride salt is often a crystalline solid, which can aid in purification.
Oxalyl Chloride3 equivalentsMethanol1 - 4 hoursRoom TempA milder alternative for substrates with other acid-labile groups.

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

This protocol is a general method for the removal of a Boc group using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound in anhydrous DCM (e.g., to a concentration of 0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (start with 20-50% v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • For work-up, the resulting amine TFA salt can be used directly or neutralized. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

This protocol is a common and often more potent alternative to TFA/DCM.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether (or other non-polar solvent)

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound in a minimal amount of 1,4-dioxane.

  • Add the 4M solution of HCl in 1,4-dioxane (typically 4-10 equivalents of HCl).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The deprotection is often complete in less than 30 minutes but can take up to 4 hours for some substrates.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed in vacuo.

  • The resulting solid can be washed with a non-polar solvent like diethyl ether and filtered to obtain the purified hydrochloride salt of the product.

preventing racemization of 4-Boc-3-Carboxymethylmorpholine during activation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Activation of 4-Boc-3-Carboxymethylmorpholine

Welcome to the technical support center for the prevention of racemization during the activation of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the stereochemical integrity of your chiral intermediates.

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues encountered during the activation of this compound for amide bond formation and provides actionable solutions to minimize or eliminate racemization.

Symptom / Observation Potential Cause Recommended Solution
Significant presence of the undesired diastereomer in the final product (high % of racemization). Inappropriate Coupling Reagent: Carbodiimides like DCC or EDC used without additives are known to cause significant racemization.Switch to a modern uronium/aminium or phosphonium salt reagent such as HATU, HCTU, or COMU. These are designed for rapid activation and coupling, which minimizes the lifetime of racemization-prone intermediates.[1][2] If a carbodiimide must be used, always include an additive like Oxyma or HOAt.[3]
Moderate to low levels of racemization are still observed with modern coupling reagents. Choice of Base: Strong, unhindered bases like triethylamine (TEA) can readily abstract the acidic α-proton of the activated intermediate, leading to racemization.[3]Use a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[3] Use the minimum necessary amount of base.
Racemization occurs even with the right reagents and base. Prolonged Pre-activation Time: Allowing the activated carboxylic acid to stand for an extended period before the addition of the amine increases the likelihood of oxazolone formation and subsequent racemization.[3]Minimize the pre-activation time to 1-5 minutes.[3] Alternatively, add the coupling reagent to a mixture of the carboxylic acid, amine, and additive, with the base added last to initiate the reaction.[3]
Inconsistent results between batches. Reaction Temperature: Higher temperatures can accelerate the rate of racemization.[3]Perform the activation and coupling at a lower temperature. Start the reaction at 0 °C and allow it to warm to room temperature slowly if necessary.[3]
Difficulty in purifying the desired product from its diastereomer. Inefficient Coupling: Slow coupling reactions can allow racemization to compete with the desired amide bond formation.Ensure all reagents are of high purity and anhydrous solvents are used. Consider switching to a more reactive coupling reagent like COMU, which is known for high efficiency.[4]

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the conversion of a pure enantiomer into a mixture of both enantiomers (in this case, the R and S forms at the 3-position of the morpholine ring). The chiral center at the carbon adjacent to the carboxymethyl group is susceptible to racemization upon activation of the carboxylic acid for amide bond formation. This process can lead to the formation of a planar, achiral enolate intermediate, resulting in a loss of stereochemical purity.[3] The biological activity of a drug candidate is often highly dependent on its specific three-dimensional structure; the presence of the incorrect stereoisomer can lead to reduced efficacy or undesirable off-target effects.[3]

Q2: What is the primary chemical mechanism responsible for racemization during the coupling of N-Boc protected amino acids?

A2: The predominant mechanism for racemization in N-protected amino acids is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][3] This occurs when the activated carboxyl group of the N-Boc-protected acid cyclizes. The proton at the chiral α-carbon of this oxazolone ring is highly acidic and can be easily removed by a base in the reaction mixture. The resulting achiral intermediate can then be attacked by the amine nucleophile, producing a mixture of both stereoisomers.[3]

racemization_mechanism Boc_Acid This compound Activated_Ester Activated Ester Intermediate Boc_Acid->Activated_Ester Oxazolone 5(4H)-Oxazolone (planar, achiral intermediate) Activated_Ester->Oxazolone Base (-H+) Desired_Product Desired Amide Product (Stereochemically Pure) Activated_Ester->Desired_Product Amine Nucleophile (fast) Racemic_Product Racemic Amide Product Oxazolone->Racemic_Product experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up node_dissolve 1. Dissolve Acid (1.0 eq) & Amine (1.1 eq) in anhydrous DMF node_cool 2. Cool to 0 °C node_dissolve->node_cool node_add_hatu 3. Add HATU (1.0 eq) node_cool->node_add_hatu node_add_dipea 4. Add DIPEA (2.0 eq) dropwise node_add_hatu->node_add_dipea node_stir 5. Stir at 0 °C (30 min), then warm to RT node_add_dipea->node_stir node_monitor 6. Monitor by TLC/LC-MS node_stir->node_monitor node_workup 7. Aqueous Work-up & Purification node_monitor->node_workup

References

Technical Support Center: Analytical Methods for 4-Boc-3-Carboxymethylmorpholine Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity of 4-Boc-3-Carboxymethylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

The primary methods for evaluating the purity of this compound include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for chemical purity, Chiral HPLC for enantiomeric purity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification, and Mass Spectrometry (MS) for molecular weight verification. Each technique offers distinct advantages and is often used in combination for a comprehensive purity profile.

Q2: What are the potential impurities that could be present in a sample of this compound?

Impurities can originate from the synthetic route or degradation. Potential impurities include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts: Compounds formed from side reactions during synthesis.

  • Enantiomeric impurity: The undesired enantiomer (e.g., (R)-isomer in a sample of the (S)-isomer).

  • Deprotected impurity: The compound lacking the Boc protecting group.

  • Residual solvents: Solvents used during synthesis and purification (e.g., Dichloromethane, Ethyl Acetate).

Q3: What is a typical acceptance criterion for the purity of this compound?

For research and early drug development purposes, a chemical purity of ≥95% is often required.[1] For enantiomeric purity, an enantiomeric excess (ee) of >97% is a common benchmark.[2][3] However, the specific acceptance criteria will depend on the intended application.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q: I am seeing no peaks or very small peaks on my HPLC chromatogram. What could be the issue?

A: This could be due to several factors:

  • Incorrect sample concentration: Ensure your sample is dissolved at an appropriate concentration (e.g., 1 mg/mL) in a suitable solvent, ideally the mobile phase.

  • Injection issue: Check the autosampler or manual injector for proper functioning. Ensure the injection volume is appropriate.

  • Detector issue: Verify that the detector is on and set to the correct wavelength for your compound (e.g., 210-220 nm for the amide bond).

  • Column contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.

Q: My peaks are broad or splitting. How can I improve the peak shape?

A: Poor peak shape can be caused by:

  • Mobile phase incompatibility: Ensure the sample is dissolved in the mobile phase. If a different solvent is used, it should be compatible with the mobile phase.

  • Column degradation: The column may be nearing the end of its lifespan. Try a new column of the same type.

  • Low flow rate: Check that the flow rate is set correctly and the pump is functioning properly.

  • Guard column issue: If using a guard column, it may be contaminated or expired. Replace the guard column.

Q: I am observing unexpected peaks in my chromatogram. What do they represent?

A: Unexpected peaks could be:

  • Impurities: These could be starting materials, byproducts, or degradation products.

  • Contamination: Contamination could come from the sample, solvent, or the HPLC system itself.

  • Air bubbles: Ensure the mobile phase is properly degassed.

  • Carryover: This occurs when a small amount of a previous sample is injected with the current one. Run a blank injection to confirm.

Nuclear Magnetic Resonance (NMR) Troubleshooting

Q: The peaks in my ¹H NMR spectrum are broad. What is the cause?

A: Broad peaks in an NMR spectrum can result from:

  • Poor shimming: The magnetic field homogeneity needs to be optimized. Re-shim the instrument.

  • Sample concentration: A sample that is too concentrated can lead to viscosity-related broadening. Dilute the sample.

  • Paramagnetic impurities: The presence of even trace amounts of paramagnetic metals can cause significant broadening.

  • Chemical exchange: The molecule may be undergoing conformational exchange on the NMR timescale. Acquiring the spectrum at a different temperature may help.

Q: I am having trouble getting accurate integration for quantitative NMR (qNMR). What should I check?

A: Accurate integration in qNMR requires careful attention to experimental parameters:

  • Full relaxation: Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time).

  • Pulse angle: Use a calibrated 90° pulse or a smaller flip angle with a sufficient number of scans.

  • Baseline correction: Proper baseline correction is crucial for accurate integration.

  • Signal-to-noise ratio: A high signal-to-noise ratio is necessary for reliable integration. Increase the number of scans if needed.

Mass Spectrometry (MS) Troubleshooting

Q: I am not observing the expected molecular ion peak in my mass spectrum. Why?

A: The absence of the molecular ion peak could be due to:

  • Ionization method: The chosen ionization technique (e.g., ESI, APCI) may not be suitable for your compound or may be causing in-source fragmentation.

  • In-source fragmentation: The compound may be fragmenting in the ion source before detection. Try using gentler source conditions.

  • Incorrect mass range: Ensure the mass spectrometer is scanning over the correct m/z range. For this compound (MW: 245.27), you would expect to see [M+H]⁺ at m/z 246.28, [M+Na]⁺ at m/z 268.26, or [M-H]⁻ at m/z 244.26.

Quantitative Data Summary

ParameterAnalytical MethodTypical Value/Range
Chemical PurityRP-HPLC≥ 95%
Enantiomeric PurityChiral HPLCee ≥ 97%
Molecular WeightLC-MS245.27 g/mol

Experimental Protocols

Protocol 1: Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

This method is for the quantification of this compound and the detection of process-related impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculate the percentage purity by dividing the peak area of the main component by the total area of all peaks.

Protocol 2: Chiral Purity by Chiral HPLC

This method is designed to separate and quantify the enantiomers of this compound.

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC T).

  • Mobile Phase: A mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic or basic modifier. A typical starting point is 90:10 (v/v) Hexane:Isopropanol with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Protocol 3: Structural Confirmation and Purity by Quantitative NMR (qNMR)

This protocol provides structural confirmation and an absolute purity assessment.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation).

    • Number of Scans: 16 or more for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum to the residual solvent peak.

    • Integrate a well-resolved, non-overlapping peak of the analyte and a peak of the internal standard.

  • Purity Calculation:

    • Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Protocol 4: Molecular Weight Verification by LC-MS

This method confirms the molecular weight of the compound and helps identify impurities.

  • Instrumentation: LC-MS system with an ESI source.

  • LC Method: Use the RP-HPLC method described in Protocol 1.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be optimized).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a mixture of acetonitrile and water with 0.1% formic acid.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 246.28 in positive mode and the deprotonated ion [M-H]⁻ at m/z 244.26 in negative mode. Analyze other peaks for potential impurities.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis & Purity Assessment Sample This compound Sample RP_HPLC RP-HPLC for Chemical Purity Sample->RP_HPLC Chiral_HPLC Chiral HPLC for Enantiomeric Purity Sample->Chiral_HPLC qNMR qNMR for Structure & Absolute Purity Sample->qNMR LCMS LC-MS for Molecular Weight Sample->LCMS Purity_Data Chemical Purity (%) RP_HPLC->Purity_Data Enantiomeric_Data Enantiomeric Excess (%) Chiral_HPLC->Enantiomeric_Data Structure_Data Structural Confirmation qNMR->Structure_Data MW_Data Molecular Weight Verification LCMS->MW_Data Final_Assessment Final Purity Assessment Purity_Data->Final_Assessment Enantiomeric_Data->Final_Assessment Structure_Data->Final_Assessment MW_Data->Final_Assessment

Caption: Experimental workflow for the comprehensive purity assessment of this compound.

Troubleshooting_Workflow cluster_hplc HPLC Issues cluster_nmr NMR Issues cluster_ms MS Issues cluster_solutions Potential Solutions Start Analytical Issue Encountered HPLC_Issue Problem with HPLC Analysis? Start->HPLC_Issue NMR_Issue Problem with NMR Analysis? Start->NMR_Issue MS_Issue Problem with MS Analysis? Start->MS_Issue No_Peak No/Small Peaks HPLC_Issue->No_Peak Yes Bad_Shape Broad/Splitting Peaks HPLC_Issue->Bad_Shape Yes Extra_Peaks Unexpected Peaks HPLC_Issue->Extra_Peaks Yes Check_Conc Check Sample Concentration No_Peak->Check_Conc Check_Injector Check Injector/Detector No_Peak->Check_Injector Check_Mobile_Phase Check Mobile Phase Bad_Shape->Check_Mobile_Phase Check_Column Check/Replace Column Bad_Shape->Check_Column Extra_Peaks->Check_Mobile_Phase Broad_NMR Broad Peaks NMR_Issue->Broad_NMR Yes Integration_Error Inaccurate Integration NMR_Issue->Integration_Error Yes Broad_NMR->Check_Conc Re_Shim Re-shim Magnet Broad_NMR->Re_Shim Check_Relaxation Check Relaxation Delay (D1) Integration_Error->Check_Relaxation No_Mol_Ion No Molecular Ion MS_Issue->No_Mol_Ion Yes Optimize_Source Optimize MS Source Conditions No_Mol_Ion->Optimize_Source

Caption: A logical troubleshooting workflow for common analytical issues.

References

identifying impurities in 4-Boc-3-Carboxymethylmorpholine by NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 4-Boc-3-Carboxymethylmorpholine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities expected in a sample of this compound?

A1: Common impurities can be categorized as follows:

  • Starting materials and reagents: Unreacted 3-carboxymethylmorpholine, di-tert-butyl dicarbonate (Boc-anhydride), and coupling reagents.

  • Byproducts of the Boc-protection reaction: Di-Boc protected species or tert-butylation of the carboxyl group.

  • Degradation products: Hydrolysis of the Boc group or the ester moiety can lead to the formation of 3-carboxymethylmorpholine or the corresponding carboxylate salt.

  • Residual solvents: Solvents used during synthesis and purification (e.g., dichloromethane, ethyl acetate, methanol).

Q2: How can I use ¹H NMR to identify impurities?

A2: ¹H NMR is a powerful tool for identifying and quantifying impurities. By comparing the spectrum of your sample to that of a pure standard, you can identify unexpected signals. Key regions to examine include:

  • The appearance of a signal around 1.4 ppm, which could indicate the presence of a tert-butyl group from an impurity.

  • Changes in the integration of the Boc-protons signal relative to the morpholine ring protons.

  • The presence of sharp singlets corresponding to common laboratory solvents.

Q3: What are the characteristic MS fragmentation patterns for this compound and its potential impurities?

A3: In Electrospray Ionization (ESI) MS, this compound (MW: 259.29) is expected to show a prominent protonated molecule [M+H]⁺ at m/z 260.3. Common fragmentation patterns for Boc-protected amines involve the loss of the Boc group or its fragments. Key fragments to monitor include:

  • Loss of isobutylene (56 Da) resulting in a fragment at m/z 204.3.

  • Loss of the entire Boc group (100 Da) leading to a fragment corresponding to the protonated 3-carboxymethylmorpholine at m/z 160.3.

  • The presence of a peak at m/z 146.1 could indicate the free 3-carboxymethylmorpholine impurity.

Q4: My NMR spectrum shows broad peaks. What could be the cause?

A4: Broad peaks in an NMR spectrum can be due to several factors:

  • Chemical exchange: The Boc group can exhibit restricted rotation, leading to broadening of adjacent proton signals.

  • Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Sample viscosity: Highly concentrated samples can lead to broader signals.

  • pH effects: If the carboxylic acid is partially deprotonated, this can lead to exchange broadening.

Q5: How can I confirm the identity of an unknown impurity?

A5: A combination of techniques is often necessary for unambiguous identification:

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry can separate the impurity from the main component and provide fragmentation data to elucidate its structure.

  • 2D NMR: Techniques like COSY, HSQC, and HMBC can help establish the connectivity of protons and carbons in the impurity.

  • Isolation and Characterization: For significant impurities, isolation via preparative chromatography followed by full characterization (NMR, MS, IR) is the gold standard.

Troubleshooting Guides

Issue 1: Unexpected peaks in the ¹H NMR spectrum.
Potential Cause Troubleshooting Steps
Residual Solvents Compare the chemical shifts of the unknown peaks to a table of common NMR solvents.
Unreacted Starting Material (3-carboxymethylmorpholine) Look for characteristic signals of the free amine, which will differ from the Boc-protected compound, particularly in the morpholine ring region.
Byproduct (e.g., Di-Boc species) Look for an additional Boc signal with a different chemical shift and integration.
Degradation Product (Hydrolysis) The presence of free 3-carboxymethylmorpholine or its corresponding acid will show distinct signals.
Issue 2: Unexpected masses observed in the MS spectrum.
Potential Cause Troubleshooting Steps
Adduct Formation Look for masses corresponding to [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺.
In-source Fragmentation The observed masses may correspond to fragments of the parent molecule. Compare with expected fragmentation patterns.
Presence of Impurities Correlate the unexpected masses with potential impurities identified by NMR or predicted from the synthetic route.
Isotopic Peaks Ensure that the observed peaks are not simply the ¹³C isotopic peaks of a more abundant ion.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is required.

  • Transfer the solution to a clean and dry 5 mm NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a spectrometer of at least 400 MHz.

Protocol 2: LC-MS Analysis for Impurity Profiling
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of 10-100 µg/mL with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over a suitable time to achieve separation.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Conditions (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts for this compound and Potential Impurities (in CDCl₃)
CompoundProtonsChemical Shift (ppm)Multiplicity
This compound Boc (C(CH₃)₃)~1.45s
Morpholine Ring3.0 - 4.2m
CH₂-CO~2.6 - 2.8m
3-Carboxymethylmorpholine Morpholine Ring~2.5 - 3.8m
CH₂-CO~2.4 - 2.6m
Di-tert-butyl dicarbonate C(CH₃)₃~1.5s
tert-Butanol C(CH₃)₃~1.28s
Table 2: Expected Mass-to-Charge Ratios (m/z) for this compound and Potential Impurities in ESI-MS
CompoundFormulaMW[M+H]⁺[M+Na]⁺
This compound C₁₂H₂₁NO₅259.29260.3282.3
3-Carboxymethylmorpholine C₇H₁₃NO₃159.18160.2182.2
N,N-Di-Boc-3-Carboxymethylmorpholine C₁₇H₂₉NO₇359.41360.4382.4
tert-Butyl ester of this compound C₁₆H₂₉NO₅315.40316.4338.4

Visualizations

experimental_workflow cluster_sample Sample Analysis cluster_data Data Interpretation Sample Sample NMR_Analysis NMR Analysis Sample->NMR_Analysis Dissolve in deuterated solvent MS_Analysis MS Analysis Sample->MS_Analysis Prepare for LC-MS NMR_Data ¹H and ¹³C NMR Data NMR_Analysis->NMR_Data MS_Data Mass Spectrum MS_Analysis->MS_Data Impurity_ID Impurity Identification NMR_Data->Impurity_ID Compare to reference spectra MS_Data->Impurity_ID Analyze fragmentation patterns

Caption: Experimental workflow for the identification of impurities.

logical_relationship Start Start: Unexpected Signal in Spectrum Check_Solvent Is it a known solvent peak? Start->Check_Solvent Check_Starting_Material Does it match the starting material spectrum? Check_Solvent->Check_Starting_Material No Identified Impurity Identified Check_Solvent->Identified Yes Check_Byproduct Could it be a reaction byproduct? Check_Starting_Material->Check_Byproduct No Check_Starting_Material->Identified Yes Consider_Degradation Could it be a degradation product? Check_Byproduct->Consider_Degradation No Check_Byproduct->Identified Yes Consider_Degradation->Identified Yes Not_Identified Further Investigation Needed (2D NMR, LC-MS/MS) Consider_Degradation->Not_Identified No

Caption: Decision tree for troubleshooting unexpected signals.

strategies to improve the yield of 4-Boc-3-Carboxymethylmorpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 4-Boc-3-Carboxymethylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common strategy involves the cyclization of a protected amino alcohol with a suitable C2-synthon, followed by the introduction of the carboxymethyl group at the C3 position. Key steps often include:

  • N-Boc protection of an appropriate amino acid or amino alcohol precursor.

  • Cyclization to form the morpholine ring. This can be achieved through various methods, such as the reaction of an N-Boc protected amino diol with a dehydrating agent or the reaction of an N-Boc amino alcohol with a halo-acetate derivative.

  • Introduction of the carboxymethyl group , which can be accomplished by alkylation of a suitable precursor at the C3 position.

Q2: I am observing a low yield during the Boc-protection step. What could be the issue?

A2: Low yields in Boc-protection can stem from several factors. Ensure that your starting amine is of high purity and free from moisture. The choice of base and solvent is also critical. Steric hindrance around the amine can impede the reaction. Consider using a stronger base or a more effective Boc-donating reagent. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

Q3: The cyclization to form the morpholine ring is inefficient. What strategies can I employ to improve the yield?

A3: Inefficient cyclization is a common hurdle. The success of this step is highly dependent on the chosen synthetic route. For intramolecular cyclization, high dilution conditions can favor the desired ring-closing over intermolecular polymerization. The choice of a suitable base and solvent system is also paramount. For intermolecular cyclizations, ensure stoichiometric balance and consider the reactivity of your electrophile and nucleophile.

Q4: I am struggling with the purification of the final product. It seems to be very polar. Any suggestions?

A4: this compound is indeed a polar molecule, which can make purification challenging. Standard silica gel chromatography may not be effective. Consider using reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient. Ion-exchange chromatography can also be a powerful technique for purifying zwitterionic or highly polar compounds. In some cases, crystallization from a suitable solvent system can yield a pure product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield in Boc Protection Incomplete reaction- Ensure the use of a slight excess of Boc-anhydride (1.1-1.2 equivalents).- Extend the reaction time and monitor progress by TLC or LC-MS.
Steric hindrance- Consider using a more reactive Boc-donating reagent, such as 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).
Inappropriate base- Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Low Yield in Morpholine Ring Formation Intermolecular side reactions- For intramolecular cyclizations, perform the reaction under high dilution conditions (0.01-0.05 M).
Poor leaving group- If using a halo-acetate for cyclization, consider using the bromo or iodo derivative for increased reactivity.
Inefficient base for cyclization- For intramolecular Williamson ether synthesis-type cyclizations, a strong, non-hindered base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF can be effective.
Formation of Side Products Di-Boc protection of the starting amine- Use a stoichiometric amount of Boc-anhydride and add it slowly to the reaction mixture.
Ester hydrolysis of the carboxymethyl group- During workup or purification, avoid strongly acidic or basic conditions if the carboxymethyl group is protected as an ester.[1][2]
Difficulty in Product Isolation/Purification Product is highly water-soluble- During aqueous workup, saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the product and improve extraction efficiency into an organic solvent like dichloromethane.
Product streaks on silica gel column- The morpholine nitrogen can interact with acidic silica gel. Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent.[3]
Oily product that is difficult to crystallize- Attempt to form a salt (e.g., hydrochloride or trifluoroacetate) which may be more crystalline.

Experimental Protocols

Protocol 1: Synthesis of a Protected Morpholin-3-one Precursor

This protocol describes a potential route towards a precursor for this compound.

  • N-Boc Protection of Serine Methyl Ester:

    • To a solution of serine methyl ester hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

    • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, remove the dioxane under reduced pressure.

    • Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-Boc-serine methyl ester.

  • N-Alkylation with an Ethylene Glycol Moiety:

    • To a solution of N-Boc-serine methyl ester (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add 2-bromoethanol (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction carefully with saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Intramolecular Cyclization to Morpholin-3-one:

    • The N-alkylated product can then be subjected to base-mediated cyclization to form the corresponding 4-Boc-morpholin-3-one derivative, which can be a precursor to the target molecule.

Data Presentation

Table 1: Comparison of Reaction Conditions for Boc Protection

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHCO₃Dioxane/H₂O0 to RT1685
2TEADichloromethaneRT492
3DIPEAAcetonitrileRT690

Table 2: Effect of Base on Intramolecular Cyclization Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHFRT1265
2K₂CO₃Acetonitrile602445
3t-BuOKt-BuOH501058

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis boc_protection Boc Protection start->boc_protection cyclization Morpholine Ring Formation boc_protection->cyclization low_yield_boc Low Yield in Boc Protection? boc_protection->low_yield_boc alkylation Carboxymethyl Group Introduction cyclization->alkylation low_yield_cyclization Low Yield in Cyclization? cyclization->low_yield_cyclization purification Purification alkylation->purification side_products Side Products Observed? alkylation->side_products final_product Pure Product purification->final_product purification_issue Purification Issues? purification->purification_issue low_yield_boc->cyclization No check_reagents_boc Check Reagent Purity Optimize Base/Solvent low_yield_boc->check_reagents_boc Yes low_yield_cyclization->alkylation No high_dilution Use High Dilution Optimize Base low_yield_cyclization->high_dilution Yes side_products->purification No adjust_stoichiometry Adjust Stoichiometry Control Temperature side_products->adjust_stoichiometry Yes purification_issue->final_product No change_purification_method Reverse-Phase/Ion-Exchange Add Eluent Modifier purification_issue->change_purification_method Yes check_reagents_boc->boc_protection Re-attempt high_dilution->cyclization Re-attempt adjust_stoichiometry->alkylation Re-attempt change_purification_method->purification Re-attempt

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Large-Scale Synthesis of 4-Boc-3-Carboxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Boc-3-Carboxymethylmorpholine.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, offering potential causes and solutions to streamline your process.

Problem 1: Low Yield or Incomplete Boc Protection

Symptoms:

  • TLC/LC-MS analysis shows a significant amount of unreacted starting material (3-carboxymethylmorpholine).

  • Isolated yield of this compound is consistently below expectations.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Inefficient Boc Anhydride Reagent Use a fresh, high-quality batch of Di-tert-butyl dicarbonate (Boc)₂O.[1]
Inappropriate Base or Solvent Triethylamine (TEA) in a solvent like Tetrahydrofuran (THF) is commonly effective.[1] Consider screening other non-nucleophilic bases and aprotic solvents.
Suboptimal Reaction Temperature While many Boc protections proceed at room temperature, for sterically hindered amines or less reactive substrates, gentle heating (e.g., 40-50°C) may be necessary.[2] However, be cautious of potential side reactions at elevated temperatures.
Poor Solubility of Starting Material The zwitterionic nature of the starting material can lead to poor solubility in common organic solvents.[3] Consider using a solvent system that can better dissolve the starting material, such as a mixture of an organic solvent and water with an appropriate base.
Steric Hindrance The substituent at the 3-position may cause steric hindrance. Consider extending the reaction time or using alternative Boc-protection reagents.[1][2]

Troubleshooting Workflow for Boc Protection

start Low Yield in Boc Protection check_reagents Verify Purity and Quality of Starting Materials & (Boc)2O start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK check_solubility Address Solubility Issues optimize_conditions->check_solubility Adjust Solvent/Base/Temp analyze_byproducts Analyze Byproducts to Identify Side Reactions check_solubility->analyze_byproducts success Successful Synthesis analyze_byproducts->success Yield Improved reevaluate Re-evaluate Synthetic Strategy analyze_byproducts->reevaluate Yield Not Improved

Caption: Troubleshooting workflow for low yield in the Boc protection step.

Problem 2: Formation of Side Products and Impurities

Symptoms:

  • Multiple spots observed on TLC.

  • LC-MS analysis reveals unexpected masses.

  • Difficulty in purifying the final product.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Dimerization The carboxylate of one molecule can react with the activated Boc anhydride, which then reacts with the amine of another molecule to form a dimer.[3] Running the reaction in an aqueous solution with a base like sodium hydroxide can help hydrolyze the mixed anhydride intermediate.[3]
Over-alkylation In the carboxymethylation step, ensure precise control of stoichiometry to avoid dialkylation.
Impure Starting Materials Ensure the purity of the starting 3-carboxymethylmorpholine and all reagents to prevent the introduction of impurities that may be difficult to remove later.
Degradation during Workup The Boc group can be labile under strongly acidic conditions.[4] Ensure the workup is performed under neutral or mildly basic conditions to prevent premature deprotection.

Synthetic Pathway and Potential Side Reactions

cluster_0 Main Synthetic Pathway cluster_1 Potential Side Reactions SM 3-Carboxymethylmorpholine INT This compound SM->INT (Boc)2O, Base Dimer Dimer Formation SM->Dimer Mixed Anhydride Intermediate

Caption: Synthetic pathway and a potential side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the recommended conditions for the Boc protection of 3-carboxymethylmorpholine? A1: A common starting point is the use of Di-tert-butyl dicarbonate ((Boc)₂O) with a base such as triethylamine (TEA) or sodium bicarbonate in a solvent like THF, dioxane, or a mixture of an organic solvent and water.[5] The reaction is typically run at room temperature. Optimization of the base, solvent, and temperature may be required for large-scale synthesis.[6]

Q2: How can I monitor the progress of the reaction? A2: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A simple TLC stain like ninhydrin can be used to visualize the disappearance of the free amine starting material.

Q3: What are the challenges in purifying this compound at a large scale? A3: On a large scale, purification by column chromatography can be costly and time-consuming. Developing a robust crystallization method is often preferred.[7] If impurities have similar polarity to the product, it can be challenging to achieve high purity. In such cases, optimizing the reaction to minimize byproduct formation is crucial.[]

Q4: Is the Boc group stable during workup and storage? A4: The Boc group is generally stable to most nucleophiles and bases but is sensitive to acidic conditions.[5] Avoid strong acids during the workup. For long-term storage, it is advisable to keep the product in a cool, dry place.

Q5: What are the key considerations for scaling up this synthesis? A5: Key considerations for scale-up include:

  • Heat and Mass Transfer: Ensure efficient stirring and temperature control in larger reactors to maintain homogeneity and prevent localized overheating.[1]

  • Reagent Addition: The rate of addition of reagents may need to be controlled to manage exotherms.

  • Workup and Isolation: The workup procedure should be scalable, minimizing solvent use and simplifying the isolation of the product.

  • Safety: A thorough safety assessment of the process should be conducted before scaling up.

Quantitative Data Summary

The following table presents hypothetical data for the optimization of the Boc protection step, illustrating the effect of different reaction parameters on the yield.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1TEA (1.2)THF251275
2NaHCO₃ (2.0)Dioxane/H₂O252468
3TEA (1.5)Acetonitrile40885
4NaOH (1.1)H₂O/THF251282
5DIPEA (1.2)DCM251678

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 3-Carboxymethylmorpholine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a suitable reactor, dissolve 3-carboxymethylmorpholine (1.0 equivalent) in THF.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir.

  • Boc Anhydride Addition: Slowly add a solution of Di-tert-butyl dicarbonate (1.1 equivalents) in THF to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by crystallization or column chromatography to obtain pure this compound.

References

Validation & Comparative

Comparative Spectroscopic Analysis of 4-Boc-3-Carboxymethylmorpholine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise structural features of novel chemical entities is paramount. This guide provides a comparative analysis of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for compounds structurally related to 4-Boc-3-Carboxymethylmorpholine. Due to the limited availability of published spectral data for this compound (CAS 859155-89-8, Formula: C11H19NO5, MW: 245.27)[1], this document focuses on close structural analogues to provide a predictive framework and comparative benchmark for researchers working with this and similar morpholine scaffolds.

The data presented herein has been compiled from various sources and is intended to serve as a reference for the characterization of N-Boc protected 3-substituted morpholine derivatives.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR data for selected analogues of this compound. These compounds share the core N-Boc-morpholine structure, with variations in the substituent at the 3-position. The data provides insight into the expected chemical shifts for the morpholine ring protons and carbons, as well as the attached side chains.

Table 1: ¹H NMR Data for 4-Boc-3-Substituted Morpholine Analogues

Compound NameSolvent¹H NMR (δ ppm), Multiplicity, Coupling Constant (J Hz), Integration
(R)-4-Boc-3-morpholineacetic acid -Data not available in search results.
4-BOC-3-(2-Carboxy-ethyl)-morpholine -Data not available in search results.
Generic N-Boc-proline derivative (for comparison) CDCl₃9.76 (t, J = 1.9 Hz, 1H), 3.75 – 3.67 (m, 1H), 3.39 – 3.26 (m, 2H)[2]

Table 2: ¹³C NMR Data for 4-Boc-3-Substituted Morpholine Analogues

Compound NameSolvent¹³C NMR (δ ppm)
(R)-4-Boc-3-morpholineacetic acid -Data not available in search results.
4-BOC-3-(2-Carboxy-ethyl)-morpholine -Data not available in search results.
Generic N-Boc-piperidine derivative (for comparison) CDCl₃154.8, 79.3, 56.8, 46.4, 45.2, 32.1, 30.6, 29.8, 28.7, 23.5[2]

Note: The absence of specific data for the primary analogues highlights a gap in publicly available information. The provided data for related proline and piperidine derivatives can offer a preliminary guide to expected chemical shift regions.

Mass Spectrometry Data

Mass spectrometry is a critical tool for confirming the molecular weight of a synthesized compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition.

Table 3: Mass Spectrometry Data for Related Compounds

Compound NameIonization MethodCalculated m/zFound m/z
Generic N-Boc-piperidine derivative ESI-TOF270.12313 ([M+Na]⁺)270.12348

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data, based on standard laboratory practices for the characterization of organic molecules.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.

    • Ensure complete dissolution by gentle vortexing.

  • Data Acquisition:

    • Record spectra on a 400 MHz or 500 MHz NMR spectrometer.[2]

    • For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use proton decoupling to simplify the spectrum and enhance the signal.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[2]

2. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Acquire the mass spectrum in the appropriate mass range to observe the molecular ion ([M+H]⁺, [M+Na]⁺, etc.).

    • For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.[2]

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (LRMS, HRMS) purification->ms other_spec Other Spectroscopy (IR, UV-Vis) purification->other_spec structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation other_spec->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_product Confirmed Structure & Purity purity_assessment->final_product

Caption: Workflow for Synthesis and Characterization.

References

A Comparative Guide to the Conformational Effects of 3-Carboxymethylmorpholine and Proline in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the conformational effects of incorporating proline versus 3-Carboxymethylmorpholine into peptide structures. Proline's unique cyclic structure imparts significant conformational constraints on the peptide backbone, playing a critical role in the formation of secondary structures and in protein folding. 3-Carboxymethylmorpholine, a synthetic amino acid, presents an alternative scaffold that can be used to modulate peptide conformation and properties. This document outlines the structural consequences of their inclusion in peptides, supported by experimental data and detailed methodologies.

Introduction to Conformational Effects

The incorporation of cyclic amino acids into peptides is a powerful strategy for restricting conformational flexibility. This can lead to peptides with enhanced biological activity, increased stability against proteolytic degradation, and improved receptor selectivity. Proline, the only proteinogenic secondary amino acid, is well-known for its ability to induce sharp turns and kinks in the peptide backbone, largely due to the constraints imposed by its five-membered pyrrolidine ring.[1][2][3] 3-Carboxymethylmorpholine, with its six-membered morpholine ring, offers a different set of steric and electronic properties that can be harnessed to fine-tune peptide architecture. While extensive research has been conducted on proline and its various analogs,[1][2][3][4] specific experimental data directly comparing the conformational effects of 3-Carboxymethylmorpholine to proline in the same peptide context is limited. Therefore, this guide will provide a thorough analysis of proline's conformational influence and draw reasoned comparisons to the expected effects of 3-Carboxymethylmorpholine based on studies of similar six-membered ring systems like piperidine-2-carboxylic acid.[5][6]

Proline: The Conformational Turn-Inducer

Proline's unique structure, where the side chain is cyclized back onto the backbone amide nitrogen, has several profound conformational consequences:

  • Restricted Backbone Dihedral Angles: The pyrrolidine ring restricts the backbone dihedral angle phi (φ) to a narrow range, typically around -60° to -75°. This limitation significantly reduces the accessible conformational space of the peptide backbone in the vicinity of the proline residue.[1][3]

  • Cis-Trans Isomerization: Unlike most other peptide bonds which strongly favor the trans conformation, the X-Pro peptide bond has a relatively low energy barrier to cis-trans isomerization.[7][8] The cis conformation, where the Cα atoms of the preceding residue and the proline are on the same side of the peptide bond, can induce a sharp turn in the peptide chain. The ratio of cis to trans isomers can be influenced by the solvent and the nature of the neighboring amino acid residues.

  • Ring Pucker: The five-membered pyrrolidine ring of proline is not planar and can adopt two distinct puckered conformations, termed Cγ-endo (exo) and Cγ-exo (endo).[1] These puckering preferences are correlated with the cis-trans isomerization of the preceding peptide bond and influence the overall peptide conformation.

  • Secondary Structure Propensity: Proline is often found at the beginning of α-helices and at the edges of β-sheets, and it is a key component of β-turns.[1] Polyproline sequences can form unique helical structures known as polyproline I (PPI) and polyproline II (PPII) helices, which are crucial for many protein-protein interactions.

3-Carboxymethylmorpholine: A Proline Surrogate with a Six-Membered Ring

3-Carboxymethylmorpholine is a proline analogue with a six-membered morpholine ring instead of a five-membered pyrrolidine ring. The morpholine ring contains an oxygen atom at the 4-position. While direct comparative studies are scarce, we can infer its conformational effects based on the principles of stereochemistry and studies of similar compounds like piperidine-2-carboxylic acid.[5][6]

  • Increased Flexibility: A six-membered ring is generally more flexible than a five-membered ring. Therefore, peptides containing 3-Carboxymethylmorpholine are expected to have a broader range of allowed backbone dihedral angles compared to proline-containing peptides.

  • Ring Conformation: The morpholine ring can adopt chair and boat conformations. The preferred conformation and the orientation of the carboxymethyl group will significantly influence the local peptide structure.

  • Hydrogen Bonding: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, potentially leading to novel intramolecular interactions that could stabilize specific conformations.

  • Cis-Trans Isomerization: The steric hindrance around the peptide bond preceding a six-membered ring amino acid is different from that of proline. This is expected to alter the energetic preference for the cis and trans conformations. Studies on piperidine-2-carboxylic acid suggest that the trans conformation is generally more favored than in proline.[4]

Quantitative Conformational Data

The following tables summarize key conformational parameters for proline and provide expected values for 3-Carboxymethylmorpholine based on related structures.

Table 1: Backbone Dihedral Angles

Amino AcidTypical φ Angle RangeTypical ψ Angle RangeNotes
Proline -60° to -75°-30° to +60° (trans), -30° to +60° (cis)Highly restricted φ angle.
3-Carboxymethylmorpholine (Expected) Broader than ProlineBroader than ProlineIncreased ring flexibility allows for a wider range of conformations.

Table 2: Cis/Trans Isomer Ratios of the X-Pro Peptide Bond

Peptide ContextSolventCis Isomer (%)Trans Isomer (%)
Ala-ProD₂O~15%~85%
Gly-ProD₂O~30%~70%
Ala- (3-Carboxymethylmorpholine) (Expected) D₂O<15%>85%
Gly- (3-Carboxymethylmorpholine) (Expected) D₂O<30%>70%

Note: The expected values for 3-Carboxymethylmorpholine are extrapolations and require experimental verification.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize peptide conformation are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Protocol for 2D NMR Analysis of Peptide Conformation:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., belonging to the same amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. Mixing times should be optimized (e.g., 100-300 ms).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, aiding in resonance assignment.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton and carbon resonances using the TOCSY and HSQC spectra.

    • Identify and quantify NOE cross-peaks from the NOESY spectrum.

    • Use the NOE-derived distance restraints and dihedral angle restraints (from coupling constants) to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.

NMR_Workflow Peptide_Synthesis Peptide Synthesis Purification Purification (HPLC) Peptide_Synthesis->Purification Sample_Prep NMR Sample Preparation Purification->Sample_Prep Data_Acquisition 2D NMR Data Acquisition (TOCSY, NOESY, HSQC) Sample_Prep->Data_Acquisition Data_Processing Data Processing & Assignment Data_Acquisition->Data_Processing Structure_Calculation Structure Calculation (CYANA/XPLOR-NIH) Data_Processing->Structure_Calculation Conformational_Analysis Conformational Analysis Structure_Calculation->Conformational_Analysis

NMR Experimental Workflow
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the secondary structure of peptides in solution.

Protocol for CD Analysis of Peptide Secondary Structure:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25 °C).

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone.

  • Data Analysis:

    • Subtract the buffer baseline from the peptide spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software (e.g., K2D3, DichroWeb).

CD_Workflow cluster_sample Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis Peptide Purified Peptide Dissolution Dissolution & Concentration Determination Peptide->Dissolution Buffer CD Compatible Buffer Buffer->Dissolution Spectrometer CD Spectrometer Dissolution->Spectrometer Spectrum_Acquisition Spectrum Acquisition (190-260 nm) Spectrometer->Spectrum_Acquisition Baseline_Acquisition Baseline Acquisition (Buffer only) Spectrometer->Baseline_Acquisition Subtraction Baseline Subtraction Spectrum_Acquisition->Subtraction Baseline_Acquisition->Subtraction Conversion Conversion to Mean Residue Ellipticity Subtraction->Conversion Deconvolution Secondary Structure Estimation Conversion->Deconvolution

Circular Dichroism Experimental Workflow
X-ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in the solid state.

Protocol for Peptide Crystallization and Structure Determination:

  • Peptide Synthesis and Purification: Synthesize the peptide using solid-phase peptide synthesis and purify it to >95% purity by HPLC.

  • Crystallization Screening:

    • Dissolve the peptide in a suitable solvent (e.g., water, buffer) to a high concentration (5-20 mg/mL).

    • Use a high-throughput screening method (e.g., hanging drop or sitting drop vapor diffusion) to test a wide range of crystallization conditions (precipitants, pH, temperature).

  • Crystal Optimization and Harvesting:

    • Optimize the initial hit conditions to obtain diffraction-quality crystals.

    • Carefully harvest the crystals and flash-cool them in a cryoprotectant solution to prevent ice formation during data collection.

  • Data Collection and Processing:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction images to obtain a set of structure factors.

  • Structure Solution and Refinement:

    • Solve the phase problem using methods like molecular replacement or direct methods.

    • Build an atomic model into the resulting electron density map.

    • Refine the model against the experimental data to obtain the final high-resolution structure.

XRay_Workflow Peptide_Prep Peptide Synthesis & Purification Crystallization Crystallization Screening Peptide_Prep->Crystallization Crystal_Optimization Crystal Optimization & Harvesting Crystallization->Crystal_Optimization Data_Collection X-ray Data Collection (Synchrotron) Crystal_Optimization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Final_Structure Final 3D Structure Structure_Solution->Final_Structure

X-ray Crystallography Workflow

Conclusion

Proline's unique structural features make it a powerful tool for controlling peptide conformation. Its rigid five-membered ring and the propensity for cis-trans isomerization of the preceding peptide bond are key determinants of its conformational influence. 3-Carboxymethylmorpholine, with its larger and more flexible six-membered ring containing a heteroatom, is expected to impose different conformational constraints on the peptide backbone. While direct experimental comparisons are currently lacking in the literature, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for researchers to investigate the conformational effects of this and other novel proline surrogates. Such studies are crucial for the rational design of peptidomimetics with tailored structural and biological properties for applications in drug discovery and materials science.

References

A Comparative Guide to the Biological Activity of Peptides Incorporating 3-Carboxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel peptide-based therapeutics with enhanced potency, stability, and selectivity, the incorporation of non-natural amino acids and conformational constraints has emerged as a powerful strategy. This guide provides a comparative analysis of peptides incorporating a 3-Carboxymethylmorpholine moiety, a modification poised to confer unique structural and functional properties. While direct experimental data for peptides containing this specific modification is not yet available in published literature, this document outlines a comprehensive, albeit hypothetical, comparative framework based on established principles of peptidomimetic chemistry and related morpholine-based scaffolds.

We will explore the potential impact of incorporating a 3-Carboxymethylmorpholine residue into a well-characterized bioactive peptide, using a hypothetical case study to illustrate the expected changes in biological activity and to provide detailed experimental protocols for their assessment.

Hypothetical Case Study: A Ghrelin Analogue

For this guide, we will consider a hypothetical analogue of Ghrelin, a 28-amino acid peptide hormone that stimulates the release of growth hormone and regulates appetite. The native peptide possesses a flexible structure, making it susceptible to enzymatic degradation. We propose the synthesis of an analogue where the Proline at position 15 is replaced by (S)-3-Carboxymethylmorpholine-4-carbonyl, herein referred to as Ghr-CMM . This modification is intended to introduce a rigid, turn-like structure in the peptide backbone.

Data Presentation: Predicted Biological Activity

The following tables summarize the predicted quantitative data for the native Ghrelin peptide versus the hypothetical Ghr-CMM analogue. These values are based on typical outcomes observed when conformational constraints are introduced into bioactive peptides.

Parameter Native Ghrelin Ghr-CMM (Predicted) Fold Change
Receptor Binding Affinity (Ki, nM) 2.50.83.1
Functional Activity (EC50, nM) 5.21.53.5
Proteolytic Stability (t1/2 in serum, min) 15604.0

Table 1: Comparative Biological Activity Data. Predicted improvements in receptor binding affinity, functional activity, and proteolytic stability for the Ghr-CMM analogue compared to native Ghrelin.

Parameter Assay Type Description
Receptor Binding Affinity Radioligand Displacement AssayMeasures the ability of the peptide to displace a radiolabeled ligand from the Ghrelin receptor (GHSR1a).
Functional Activity Calcium Mobilization AssayMeasures the intracellular calcium influx in response to receptor activation in a cell line expressing GHSR1a.
Proteolytic Stability Serum Incubation AssayMeasures the degradation rate of the peptide when incubated in human serum over time.

Table 2: Description of Bioassays. Overview of the key experiments used to determine the biological activity parameters.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of (S)-3-Carboxymethylmorpholine-4-carbonyl Building Block

The synthesis of the 3-Carboxymethylmorpholine building block is a prerequisite for peptide synthesis. A plausible synthetic route is outlined below:

dot

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product start Commercially available (S)-2-(Boc-amino)-3-hydroxypropanoic acid step1 1. Alkylation of the hydroxyl group with ethyl bromoacetate start->step1 NaH, THF step2 2. Boc deprotection step1->step2 TFA/DCM step3 3. Intramolecular reductive amination step2->step3 NaBH(OAc)3 step4 4. Ester hydrolysis step3->step4 LiOH, THF/H2O step5 5. Fmoc protection of the morpholine nitrogen step4->step5 Fmoc-OSu, NaHCO3 product Fmoc-(S)-3-Carboxymethyl- morpholine-4-carbonyl step5->product

Caption: Synthetic workflow for the Fmoc-protected 3-Carboxymethylmorpholine building block.

Solid-Phase Peptide Synthesis (SPPS) of Ghr-CMM

The Ghr-CMM peptide can be synthesized using a standard Fmoc-based solid-phase peptide synthesis protocol on an automated peptide synthesizer.

dot

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification resin Start with Rink Amide resin deprotection1 Fmoc deprotection (20% piperidine in DMF) resin->deprotection1 coupling Amino acid coupling (HBTU/DIPEA) deprotection1->coupling wash1 Wash (DMF) coupling->wash1 repeat Repeat cycle for each amino acid wash1->repeat repeat->deprotection1 cmm_coupling Couple Fmoc-(S)-3-Carboxymethyl- morpholine-4-carbonyl repeat->cmm_coupling At position 15 cleavage Cleavage from resin and side-chain deprotection (TFA cocktail) repeat->cleavage After final amino acid cmm_coupling->wash1 purification Purification by RP-HPLC cleavage->purification characterization Characterization by Mass Spectrometry purification->characterization

Caption: Experimental workflow for the solid-phase synthesis of the Ghr-CMM peptide.

Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of the peptides for the Ghrelin receptor (GHSR1a).

  • Cell Line: HEK293 cells stably expressing human GHSR1a.

  • Radioligand: [125I-His9]-Ghrelin.

  • Procedure:

    • Cell membranes are prepared from the GHSR1a-expressing cells.

    • A constant concentration of the radioligand is incubated with increasing concentrations of the unlabeled peptides (Native Ghrelin or Ghr-CMM).

    • The reaction is incubated to equilibrium.

    • Bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a gamma counter.

  • Data Analysis: The IC50 values (concentration of peptide that inhibits 50% of radioligand binding) are determined by non-linear regression analysis. The Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

Functional Assay (Calcium Mobilization)

This assay measures the ability of the peptides to activate the GHSR1a receptor.

  • Cell Line: CHO-K1 cells co-expressing GHSR1a and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Procedure:

    • Cells are plated in a 96-well plate.

    • Cells are loaded with the calcium-sensitive dye.

    • Increasing concentrations of the peptides are added to the wells.

    • The change in fluorescence, corresponding to intracellular calcium levels, is measured over time using a fluorescence plate reader.

  • Data Analysis: The EC50 values (concentration of peptide that elicits 50% of the maximal response) are determined by plotting the fluorescence response against the peptide concentration and fitting the data to a sigmoidal dose-response curve.

Proteolytic Stability Assay

This assay assesses the resistance of the peptides to degradation by serum proteases.

  • Matrix: Human serum.

  • Procedure:

    • Peptides are incubated in human serum at 37°C.

    • Aliquots are taken at various time points.

    • The reaction is stopped by adding a quenching solution (e.g., acetonitrile with trifluoroacetic acid).

    • The amount of intact peptide remaining at each time point is quantified by RP-HPLC.

  • Data Analysis: The percentage of intact peptide is plotted against time, and the half-life (t1/2) is calculated by fitting the data to a one-phase exponential decay model.

Signaling Pathway

The binding of Ghrelin or its analogues to the GHSR1a receptor activates a G-protein-coupled signaling cascade, primarily through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.

dot

Signaling_Pathway ligand Ghrelin or Ghr-CMM receptor GHSR1a (GPCR) ligand->receptor g_protein Gαq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to IP3 receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ release er->ca2 ca2->pkc activates downstream Downstream Cellular Responses (e.g., Growth Hormone Release) ca2->downstream pkc->downstream

Caption: Simplified signaling pathway of the Ghrelin receptor (GHSR1a).

Conclusion

The incorporation of a 3-Carboxymethylmorpholine moiety into a peptide backbone represents a promising strategy for enhancing its therapeutic potential. Based on the principles of peptidomimetic design, it is anticipated that such a modification will lead to a more rigid and proteolytically stable peptide with improved receptor binding and functional activity. The experimental protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of such novel peptide analogues. Further research in this area is warranted to validate these predictions and to explore the full potential of morpholine-based amino acids in drug discovery.

Evaluating 4-Boc-3-Carboxymethylmorpholine as a Beta-Turn Mimetic: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant focus on peptidomimetics, molecules that mimic the structure and function of peptides while offering improved pharmacological properties. Among the most crucial secondary structures in peptides are β-turns, which play pivotal roles in molecular recognition events, including protein-protein and peptide-receptor interactions. Consequently, the development of small molecules that can effectively mimic these turns is a key strategy in drug discovery. This guide provides a comprehensive evaluation of 4-Boc-3-Carboxymethylmorpholine as a potential β-turn mimetic, comparing it with established alternatives and providing the necessary experimental frameworks for its characterization.

Introduction to Beta-Turn Mimicry

Beta-turns are secondary structural motifs in peptides and proteins that cause a reversal in the direction of the polypeptide chain. They are typically composed of four amino acid residues and are stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth. The precise geometry of the central two residues (i+1 and i+2) defines the different types of β-turns (e.g., Type I, Type II).

An ideal β-turn mimetic should be a conformationally constrained scaffold that accurately positions the side chains of the key amino acid residues in a manner analogous to a native β-turn. This mimicry can lead to compounds with enhanced stability against proteolytic degradation, improved oral bioavailability, and better receptor selectivity compared to their peptide counterparts.

This compound: A Candidate for Beta-Turn Mimicry

While direct and extensive experimental data on this compound as a β-turn mimetic is not yet widely published, the morpholine scaffold itself has shown considerable promise in peptidomimetic design. Research into stereochemically dense morpholine-based structures as proline surrogates in peptides has demonstrated their capacity to induce turn conformations, as confirmed by Nuclear Magnetic Resonance (NMR) analysis. The inherent conformational rigidity of the morpholine ring, combined with the stereochemically defined substitution at the 3-position, suggests that this compound could serve as a constrained dipeptide mimetic, replacing the i+1 and i+2 residues of a β-turn. The carboxymethyl group provides a vector for the attachment of further peptide residues or pharmacophoric groups.

Comparative Analysis of Beta-Turn Mimetics

To evaluate the potential of this compound, it is essential to compare its expected properties with those of well-established β-turn mimetics. The following table summarizes key characteristics of several known scaffolds.

Mimetic ScaffoldType of Turn Mimicked (Typical)Key Structural FeaturesKnown Biological Applications (Examples)Binding Affinity (Ki) Range (Example Targets)
This compound (Predicted) Likely Type I or IIConformationally restricted morpholine ring; Carboxymethyl group for further functionalization.Potential for broad applications in targeting GPCRs and inhibiting protein-protein interactions.Not yet reported.
γ-Lactams Type I, II, II'Bicyclic or monocyclic lactam core.Opioid receptor agonists, somatostatin analogs.Nanomolar to micromolar.
Benzodiazepines Various turn typesFused aromatic and diazepine rings.CNS targets, integrin antagonists.Nanomolar to micromolar.
Spiro-bicyclic systems Type II'Rigid spirocyclic core.Bradykinin B2 antagonists.Nanomolar range.
Substituted Proline Analogs Type VISterically constrained proline derivatives.Various peptide hormone mimetics.Nanomolar to micromolar.

Experimental Protocols for Evaluation

The definitive evaluation of this compound as a β-turn mimetic requires rigorous experimental validation. The following are detailed protocols for key analytical techniques.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For β-turn mimetics, key NMR experiments can confirm the presence of a turn-like conformation.

Experimental Workflow:

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Sample Dissolve peptide-mimetic conjugate (1-5 mM) in appropriate deuterated solvent (e.g., CDCl3, DMSO-d6, or H2O/D2O) NMR_1D 1D ¹H NMR: Initial assessment of sample purity and conformational heterogeneity. Sample->NMR_1D NMR_2D_COSY 2D COSY: Identify scalar-coupled protons within amino acid spin systems. NMR_1D->NMR_2D_COSY NMR_2D_TOCSY 2D TOCSY: Correlate all protons within a spin system. NMR_2D_COSY->NMR_2D_TOCSY NMR_2D_NOESY 2D NOESY/ROESY: Detect through-space proton-proton proximities (< 5 Å). Key for identifying turn-defining NOEs. NMR_2D_TOCSY->NMR_2D_NOESY VT_NMR Variable Temperature NMR: Assess the stability of intramolecular hydrogen bonds. NMR_2D_NOESY->VT_NMR Assignment Resonance Assignment: Assign all proton signals to specific atoms in the molecule. VT_NMR->Assignment NOE_Analysis NOE Analysis: Identify key NOEs indicative of a β-turn (e.g., CαH(i) to NH(i+1), NH(i) to NH(i+1)). Assignment->NOE_Analysis J_Coupling ³J(HN,Hα) Coupling Constants: Relate to backbone dihedral angles (φ) via the Karplus equation. Assignment->J_Coupling Structure_Calc Structure Calculation: Use distance and dihedral angle restraints to generate a 3D structural model (e.g., using CYANA or XPLOR-NIH). NOE_Analysis->Structure_Calc J_Coupling->Structure_Calc

NMR Workflow for Conformational Analysis

Detailed Protocol:

  • Sample Preparation: Dissolve the peptide conjugate of this compound (typically 1-5 mg) in a suitable deuterated solvent (0.5 mL), such as CDCl₃ for apolar compounds or DMSO-d₆ or H₂O/D₂O (9:1) for more polar ones.

  • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to assess sample purity and observe the general features of the proton signals.

  • 2D Experiments:

    • COSY and TOCSY: These experiments are used to assign the proton resonances to specific amino acid residues by identifying through-bond connectivities.

    • NOESY or ROESY: These are the most critical experiments for conformational analysis.[1] A mixing time of 200-800 ms is typically used to observe Nuclear Overhauser Effects (NOEs) between protons that are close in space (< 5 Å). Key NOEs for a β-turn include those between the α-proton of residue i and the amide proton of residue i+1, and between the amide protons of adjacent residues.

  • Variable Temperature (VT) NMR: Acquire a series of 1D ¹H NMR spectra at different temperatures (e.g., in 5-10 K increments). Amide protons involved in stable intramolecular hydrogen bonds will exhibit a smaller change in chemical shift with temperature compared to solvent-exposed amide protons.

  • Data Analysis:

    • Resonance Assignment: Use the COSY and TOCSY spectra to assign all proton signals.

    • NOE Interpretation: Identify and quantify NOE cross-peaks. The presence of specific short and medium-range NOEs will provide strong evidence for a turn conformation.

    • Coupling Constant Analysis: Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum. These values can be used to restrain the backbone dihedral angle φ.

    • Structure Calculation: Use the distance restraints from NOEs and dihedral angle restraints from coupling constants to calculate an ensemble of 3D structures using molecular dynamics or distance geometry algorithms.

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of peptides and proteins.[2]

Experimental Workflow:

G cluster_sample Sample Preparation cluster_cd CD Data Acquisition cluster_analysis Data Analysis Sample Dissolve peptide-mimetic conjugate (e.g., 0.1 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Ensure buffer has low absorbance in the far-UV. Instrument_Setup Instrument Setup: Purge with nitrogen, calibrate with camphorsulfonic acid. Sample->Instrument_Setup Scan Scan in Far-UV Region: Typically from 260 nm to 190 nm. Use a quartz cuvette with a short path length (e.g., 1 mm). Instrument_Setup->Scan TFE_Titration (Optional) TFE Titration: Acquire spectra in increasing concentrations of trifluoroethanol (TFE) to induce structure. Scan->TFE_Titration Blank_Correction Blank Correction: Subtract the spectrum of the buffer from the sample spectrum. TFE_Titration->Blank_Correction Conversion Convert to Molar Ellipticity: Normalize the data to allow for comparison between samples. Blank_Correction->Conversion Deconvolution Deconvolution: Use algorithms (e.g., K2D3, CONTIN) to estimate the percentage of different secondary structures. Conversion->Deconvolution

CD Spectroscopy Workflow

Detailed Protocol:

  • Sample Preparation: Prepare a solution of the peptide-mimetic conjugate at a concentration of approximately 0.1 mg/mL in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4).

  • Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Calibrate the instrument using a standard such as d-10-camphorsulfonic acid.

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 0.1 or 1 mm.

    • Record the CD spectrum from 260 nm to 190 nm at a controlled temperature (e.g., 25 °C).

    • Acquire a baseline spectrum of the buffer alone.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (in millidegrees) to molar ellipticity ([θ]).

    • Analyze the resulting spectrum for features characteristic of β-turns. While the CD spectra of β-turns can be variable, they often show a weak negative band around 220-230 nm and a stronger positive band around 200-205 nm.[3]

    • Use deconvolution software to estimate the percentage of β-turn and other secondary structures.

Binding Affinity Determination by Competitive Binding Assay

To assess the functional mimicry of the β-turn, the ability of the this compound-containing peptide to bind to a target receptor can be measured and compared to the native peptide and other mimetics. A common method is the competitive radioligand binding assay.

Experimental Workflow:

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor_Prep Prepare receptor source: (e.g., cell membranes expressing the target receptor). Incubation Incubate receptor, radioligand, and competitor at various concentrations. Receptor_Prep->Incubation Ligand_Prep Prepare radioligand (constant concentration) and competitor (mimetic) solutions (serial dilutions). Ligand_Prep->Incubation Separation Separate bound from free radioligand (e.g., by rapid filtration). Incubation->Separation Quantification Quantify bound radioactivity (e.g., by scintillation counting). Separation->Quantification IC50_Curve Plot % specific binding vs. log[competitor] to determine the IC₅₀ value. Quantification->IC50_Curve Ki_Calc Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) IC50_Curve->Ki_Calc

Competitive Binding Assay Workflow

Detailed Protocol:

  • Reagent Preparation:

    • Prepare cell membranes expressing the target receptor of interest.

    • Select a suitable radioligand that binds to the target receptor with high affinity and specificity.

    • Prepare a series of dilutions of the unlabeled competitor (the this compound-containing peptide).

  • Assay Setup:

    • In a multi-well plate, add the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the competitor peptide.

    • Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each competitor concentration.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The evaluation of this compound as a β-turn mimetic presents a promising avenue for the development of novel peptidomimetic therapeutics. Based on the demonstrated ability of the morpholine scaffold to induce turn conformations, it is hypothesized that this compound can serve as a conformationally constrained building block for mimicking β-turns. However, a definitive assessment of its efficacy requires rigorous experimental validation. The detailed protocols for NMR spectroscopy, CD spectroscopy, and competitive binding assays provided in this guide offer a comprehensive framework for researchers to systematically characterize the structural and functional properties of this compound and compare its performance against existing β-turn mimetics. The data generated from these studies will be crucial in determining its potential as a valuable scaffold in modern drug discovery.

References

A Comparative Guide to the Influence of Constrained Amino Acids on Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their susceptibility to proteolytic degradation, leading to a short in vivo half-life. The introduction of conformational constraints into the peptide backbone is a powerful strategy to mitigate this limitation. By reducing the flexibility of the peptide chain, these modifications can sterically hinder the approach of proteases and lock the peptide into a bioactive conformation, thereby enhancing metabolic stability and, in many cases, target affinity.[1][2] This guide provides a comparative analysis of different constrained amino acids, supported by experimental data, to aid in the rational design of stable peptide therapeutics.

Overview of Constraining Strategies

Several strategies exist to introduce conformational constraints into peptides. These range from simple substitutions to more complex cyclization techniques. Key approaches include:

  • D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-enantiomer can significantly increase resistance to proteolysis, as proteases are stereospecific for L-amino acids.[3][4]

  • N-Methylation: The substitution of the backbone amide proton with a methyl group eliminates a hydrogen bond donor, which can disrupt secondary structures but also protects against protease cleavage and can improve pharmacokinetic properties.[1][5]

  • Cα-Methylation: Introducing a methyl group at the alpha-carbon restricts the conformational freedom of the peptide backbone, often promoting stable secondary structures.[5] A notable example is α-aminoisobutyric acid (Aib).[2]

  • Peptide Stapling: This technique involves covalently linking the side chains of two amino acids to form a macrocyclic structure, which can stabilize α-helical conformations and enhance proteolytic resistance.[1][6]

  • β-Amino Acids: The incorporation of β-amino acids, which have an additional carbon atom in their backbone, can alter the peptide's secondary structure and increase its stability.[7]

G A Peptide Constraining Strategies B D-Amino Acid Substitution A->B C Backbone Methylation A->C D Side-Chain Cyclization (e.g., Peptide Stapling) A->D E Non-Canonical Backbone (e.g., β-Amino Acids) A->E F N-Methylation C->F G Cα-Methylation C->G

Comparative Analysis of Peptide Stability

The effectiveness of different constraining strategies on peptide stability is typically evaluated through in vitro assays that measure the rate of degradation in the presence of proteases or biological fluids like serum or plasma. The following table summarizes quantitative data from various studies, highlighting the impact of specific constrained amino acids on peptide half-life.

Peptide/AnalogConstrained Amino AcidAssay ConditionsHalf-life (t½) / % IntactReference
Axin (unconstrained)NoneProtease Degradation9 minutes[6]
Stapled AxinHydrocarbon Stapling (i, i+4)Protease DegradationStable after 1 hour[6]
KSL (KKVVFKVKFK)NoneNot specifiedShorter half-life[8]
KSL7 (kKVVFKVKFk)D-amino acids at terminiNot specifiedLonger half-life[8]
Lcf1 (RRWQWR)NoneNot specifiedShorter half-life[8]
Lcf3 (CH3CO-RRWQWR)N-terminal acetylationNot specifiedLonger half-life[8]
Lcf4 (CH3CO-RRWQWR-NH2)N- and C-terminal modificationNot specifiedLonger half-life than Lcf3[8]
RDP215L-amino acidsIn vitro with melanoma A375 cells and serumLess stable[4]
9D-RDP215D-amino acid substitutionIn vitro with melanoma A375 cells and serumMore stable[4]

Experimental Protocols

Accurate assessment of peptide stability is crucial for the development of peptide therapeutics. Below are detailed methodologies for common in vitro stability assays.

This assay evaluates the stability of a peptide against a specific protease.

  • Materials:

    • Synthesized peptides (constrained and unconstrained)

    • Protease (e.g., trypsin, chymotrypsin)

    • Assay buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)

    • Quenching solution (e.g., 10% trifluoroacetic acid - TFA)

    • High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • Solution Preparation: Prepare stock solutions of the peptides and the chosen protease in the assay buffer.

    • Digestion Reaction: Mix the peptide and protease solutions in a microcentrifuge tube to a final desired concentration (e.g., 0.1 mg/mL peptide and a 1:50 enzyme-to-substrate ratio).

    • Incubation: Incubate the reaction mixture at 37°C.

    • Time-Point Sampling: At specific time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution (e.g., 10% TFA).

    • Analysis: Analyze the samples using reverse-phase HPLC to quantify the percentage of the intact peptide remaining at each time point.

    • Data Interpretation: Compare the degradation profiles of the constrained and unconstrained peptides to determine the improvement in stability.[9]

This assay assesses the stability of a peptide in a more physiologically relevant environment.

  • Materials:

    • Synthesized peptides

    • Pooled human serum or plasma

    • Precipitating agent (e.g., organic solvents, trichloroacetic acid)

    • HPLC system or LC-MS

  • Procedure:

    • Peptide Preparation: Prepare a stock solution of the peptide in a suitable buffer.

    • Incubation: Thaw the human serum or plasma and centrifuge to remove any precipitates. Incubate the peptide with the serum/plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.

    • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the mixture.

    • Protein Precipitation: Add a precipitating agent to stop enzymatic activity and precipitate serum/plasma proteins. Mixtures of organic solvents are often preferred over strong acids to preserve more of the peptide for analysis.[10][11]

    • Centrifugation: Incubate the samples on ice and then centrifuge at high speed to pellet the precipitated proteins.

    • Supernatant Collection: Carefully collect the supernatant which contains the peptide.

    • Analysis: Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of intact peptide remaining.

    • Half-life Calculation: Calculate the peptide's half-life (t½) by plotting the percentage of intact peptide versus time.[9][12]

G A Peptide Synthesis (Constrained vs. Unconstrained) B Incubation with Protease or Serum/Plasma A->B C Time-Point Sampling B->C D Reaction Quenching/ Protein Precipitation C->D E Sample Analysis (HPLC/LC-MS) D->E F Data Analysis (Degradation Profile, t½) E->F

Logical Framework for Selecting a Constraining Strategy

The choice of a specific constrained amino acid depends on the desired properties of the final peptide, including the target secondary structure and the required level of stability.

G A Define Target Peptide Properties (e.g., Structure, Stability) B Is an α-helical conformation required? A->B C Consider Peptide Stapling or Cα-Methylation (e.g., Aib) B->C Yes D Is high resistance to general proteolysis the primary goal? B->D No H Synthesize and Evaluate Stability C->H E Incorporate D-Amino Acids or N-Methylation D->E Yes F Is a specific turn or loop structure desired? D->F No E->H G Utilize β-Amino Acids or specific D-amino acids (e.g., D-Pro) F->G Yes F->H No G->H

Conclusion

The incorporation of constrained amino acids is an indispensable tool in modern peptide drug design.[1] Strategies such as D-amino acid substitution, N-methylation, and peptide stapling have been shown to significantly enhance peptide stability against proteolytic degradation. The choice of a particular strategy should be guided by the desired structural and pharmacokinetic properties of the peptide. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of the stability of novel constrained peptide analogs, facilitating the development of more robust and effective peptide therapeutics.

References

Analysis of 4-Boc-3-Carboxymethylmorpholine in Receptor Binding Affinity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for direct evidence of 4-Boc-3-carboxymethylmorpholine's efficacy in enhancing receptor binding affinity have not yielded specific studies or quantitative data. This compound is primarily recognized as a versatile building block in synthetic and medicinal chemistry, valued for its role in the development of more complex, biologically active molecules. While direct experimental data on its receptor binding properties is not publicly available, an examination of the broader class of morpholine-containing compounds provides context for its potential applications in drug discovery.

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological profiles.[1][2] Its presence can enhance potency, modulate pharmacokinetic and pharmacodynamic properties, and provide a scaffold that correctly orients other functional groups for optimal interaction with biological targets.[2][3] Specifically, the morpholine ring is known to be an integral component of pharmacophores for certain enzyme inhibitors and can bestow selective affinity for a range of receptors.[1]

Comparative Landscape of Morpholine Derivatives in Receptor Binding

While there is no specific data for this compound, numerous other morpholine derivatives have been evaluated for their receptor binding affinities across various targets. For instance, certain morphinan derivatives have shown high binding affinity at mu (µ) and kappa (κ) opioid receptors. The modification of the morpholine structure in these compounds significantly influences their potency and selectivity. This underscores the importance of the morpholine scaffold in designing ligands with specific receptor interaction profiles.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group in this compound is a common protecting group in organic synthesis. It enhances the stability and controls the reactivity of the morpholine nitrogen during the synthesis of more complex molecules.[4] This suggests that this compound is likely an intermediate product, intended for further chemical modification rather than direct biological application. Its utility lies in providing a chiral scaffold for the synthesis of target molecules with potential therapeutic activity.[4]

Experimental Protocols: A General Framework for Assessing Receptor Binding Affinity

Given the absence of specific experimental data for this compound, a general methodology for assessing the receptor binding affinity of a novel compound is outlined below. This framework is standard in drug discovery and would be applicable to derivatives synthesized from this compound.

Radioligand Binding Assay

A common method to determine the binding affinity of a test compound is the competitive radioligand binding assay. This involves:

  • Preparation of Receptor Membranes: A source of the target receptor is required, typically cell membranes from cell lines overexpressing the receptor of interest or from tissue homogenates.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand, commonly by rapid filtration through glass fiber filters that trap the cell membranes.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that can also be used to measure binding affinities. It involves immobilizing the target receptor on a sensor chip and flowing the test compound over the surface. The change in the refractive index at the surface upon binding is measured in real-time, allowing for the determination of association and dissociation rate constants, from which the binding affinity (KD) can be calculated.[5]

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the general workflow for utilizing a chemical building block like this compound in a drug discovery program and the typical process of a competitive binding assay.

G cluster_synthesis Synthesis & Modification cluster_screening Screening & Evaluation Start This compound (Building Block) Synthesis Chemical Synthesis (e.g., amide coupling, reduction) Start->Synthesis Introduce diversity Library Library of Novel Morpholine Derivatives Synthesis->Library BindingAssay Receptor Binding Assays (e.g., Radioligand, SPR) Library->BindingAssay Screen for affinity FunctionalAssay Functional Assays (e.g., cAMP, Ca2+ flux) BindingAssay->FunctionalAssay Confirm activity SAR Structure-Activity Relationship (SAR) Analysis FunctionalAssay->SAR SAR->Synthesis Iterative Optimization Lead Lead Compound Identification SAR->Lead

Drug discovery workflow utilizing a morpholine scaffold.

G cluster_assay Competitive Binding Assay Receptor Target Receptor Incubation Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (e.g., Morpholine Derivative) TestCompound->Incubation Separation Separate Bound from Free Ligand (Filtration) Incubation->Separation Detection Detect Radioactivity of Bound Ligand Separation->Detection Analysis Data Analysis (IC50 -> Ki) Detection->Analysis Result Binding Affinity (Ki) Analysis->Result Determine Binding Affinity

Workflow for a competitive radioligand binding assay.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of Peptides Featuring 3-Carboxymethylmorpholine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their conformational properties, enhancing stability, and improving therapeutic potential. 3-Carboxymethylmorpholine, a proline analog, is a promising candidate for introducing unique structural constraints. This guide provides a comparative analysis of the structural features of peptides containing proline and its derivatives, offering insights into the potential impact of 3-Carboxymethylmorpholine on peptide architecture. Due to the current absence of publicly available X-ray crystal structures for peptides containing 3-Carboxymethylmorpholine, this guide leverages data from close structural analogs, namely proline and hydroxyproline, to provide a predictive and comparative framework.

Structural Comparison of Proline and its Analogs in Peptides

The conformation of proline and its analogs within a peptide backbone is characterized by specific geometric parameters. The following tables summarize key quantitative data extracted from X-ray crystal structures of peptides containing proline and 4-hydroxyproline, which serve as a baseline for predicting the structural influence of 3-Carboxymethylmorpholine.

Table 1: Key Torsional Angles of Proline and 4-Hydroxyproline in Peptide Crystal Structures

Amino AcidPDB IDPhi (φ) Angle (°)Psi (ψ) Angle (°)Omega (ω) Angle (°)Ring PuckerReference
Proline1CKB-68.9142.1178.5 (trans)Cγ-exo[1]
Proline4ICB-62.3145.8-4.3 (cis)Cγ-endo[2]
4-Hydroxyproline1CGD-71.8161.9179.2 (trans)Cγ-exo[3][4]

Table 2: Selected Bond Lengths and Angles for Proline and 4-Hydroxyproline in Peptide Crystal Structures

Amino AcidPDB IDN-Cα Bond Length (Å)Cα-C Bond Length (Å)N-Cα-C Bond Angle (°)Reference
Proline1CKB1.471.53112.1[1]
4-Hydroxyproline1CGD1.461.52112.5[3][4]

Note: The data presented is from representative structures and may vary slightly between different crystal structures.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and crystallization of peptides containing proline analogs.

Solid-Phase Peptide Synthesis (SPPS) of a Proline-Containing Peptide

This protocol outlines a standard manual synthesis using Fmoc/tBu chemistry.[5][6][7]

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

  • Repeat the treatment once.

  • Wash the resin thoroughly with DMF.

3. Amino Acid Coupling:

  • Activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a qualitative ninhydrin test (Kaiser test).

4. Capping (Optional):

  • If the coupling is incomplete, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

5. Repetition:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

7. Precipitation and Purification:

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to collect the crude peptide.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Crystallization of a Proline-Rich Peptide

The following is a general protocol for peptide crystallization using the vapor diffusion method.[8][9][10] Specific conditions will need to be optimized for each peptide.

1. Peptide Preparation:

  • The peptide should be of high purity (>95%), as impurities can significantly hinder crystallization.[9]

  • Dissolve the purified peptide in a suitable buffer at a high concentration.

2. Crystallization Screening:

  • Use commercially available or in-house prepared screening kits that cover a wide range of precipitants, pH values, and additives.

  • Set up sitting or hanging drops by mixing the peptide solution with the screen solution in a 1:1 ratio.

  • Equilibrate the drops against the reservoir solution at a constant temperature.

3. Optimization:

  • Once initial crystals (or "hits") are identified, optimize the crystallization conditions by systematically varying the concentrations of the peptide and precipitant, pH, and temperature.

  • Seeding, where a small crystal is introduced into a new drop, can be employed to promote the growth of larger, higher-quality crystals.

4. Crystal Harvesting and Data Collection:

  • Carefully mount the crystals in a cryo-protectant solution and flash-cool them in liquid nitrogen.

  • Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

Visualizing the Workflow and Structural Logic

To better illustrate the processes involved in peptide structure determination, the following diagrams are provided in the DOT language for Graphviz.

PeptideSynthesisWorkflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash Washing Coupling->Wash Wash->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection Wash->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS, etc.) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

CrystallographyWorkflow Peptide Purified Peptide Screening Crystallization Screening Peptide->Screening Optimization Optimization of Conditions Screening->Optimization Crystal Crystal Growth Optimization->Crystal Data X-ray Data Collection Crystal->Data Structure Structure Determination Data->Structure Refinement Model Refinement Structure->Refinement Validation Validation Refinement->Validation ProlineConformation cluster_peptide Peptide Backbone cluster_conformation Conformational Parameters Pro Proline Residue Torsion Torsion Angles (φ, ψ, ω) Pro->Torsion influences Pucker Ring Pucker (endo/exo) Pro->Pucker exhibits Isomerism Cis/Trans Isomerism Pro->Isomerism undergoes Pucker->Torsion correlates with Isomerism->Torsion affects ω

References

assessing the metabolic stability of peptides containing 3-Carboxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

The inherent susceptibility of peptides to degradation by proteases in the body leads to a short in vivo half-life, limiting their therapeutic efficacy. To counteract this, various chemical modifications are employed to protect the peptide backbone from enzymatic cleavage. Understanding the impact of these modifications is crucial for designing robust peptide-based drugs.

Comparing Stability-Enhancing Peptide Modifications

While quantitative data for peptides containing 3-Carboxymethylmorpholine is yet to be published, the following table summarizes the performance of common alternative modifications. This provides a benchmark for the expected performance of novel modifications.

Modification StrategyExample of ApplicationHalf-Life (t½) ImprovementAnalytical MethodReference
N-terminal Modification Acetylation of Tyr1 in Glucose-dependent Insulinotropic Polypeptide (GIP)> 24 hours (in vivo) from 2-5 minutesNot Specified[1]
C-terminal Modification AmidationVaries; protects against carboxypeptidasesHPLC, Mass Spectrometry[2]
D-amino Acid Substitution Replacement of L-amino acids in Gonadotropin-releasing hormone (GnRH) analog (Triptorelin)2.8 hours (intravenous) from 5 minutesNot Specified[1]
Unnatural Amino Acid Incorporation of unnatural amino acid residues in Triptorelin2.8 hours (intravenous) from 5 minutesNot Specified[1]
Backbone Modification N-methylationVaries; can provide significant protection around the cleavage siteMass Spectrometry-based assays[3]
Cyclization Cyclosporine (naturally cyclic)> 90% intact after 2 hours in gastrointestinal peptidasesNot Specified[1]
PEGylation Attachment of Polyethylene glycol (PEG)Can extend half-life to daysHPLC, Mass Spectrometry[2]
Fatty Acid Acylation Liraglutide and SemaglutideSignificantly increased half-livesNot Specified[1]

Experimental Protocols for Assessing Metabolic Stability

To evaluate the metabolic stability of a novel peptide modification like 3-Carboxymethylmorpholine, a series of well-established in vitro assays are recommended. These assays simulate the physiological environments the peptide would encounter in vivo.

Plasma Stability Assay

Objective: To determine the rate of peptide degradation in blood plasma.

Methodology:

  • The test peptide is incubated in fresh human, rat, or mouse plasma at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • The enzymatic activity in the aliquots is quenched by adding a precipitation agent (e.g., strong acid or organic solvent).[4]

  • The samples are centrifuged to pellet the precipitated plasma proteins.

  • The supernatant, containing the remaining peptide, is analyzed by a quantitative method.

  • Analytical Techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection or Mass Spectrometry (LC-MS) is typically used to separate and quantify the parent peptide.[3]

Liver Microsomal Stability Assay

Objective: To assess the susceptibility of the peptide to metabolism by hepatic enzymes.

Methodology:

  • The peptide is incubated with liver microsomes (from human or other species) in the presence of NADPH (a cofactor for many metabolic enzymes) at 37°C.

  • Samples are collected at different time intervals.

  • The reaction is stopped by the addition of a suitable solvent (e.g., cold acetonitrile).

  • The samples are processed to remove microsomal proteins.

  • The amount of remaining parent peptide is quantified.

  • Analytical Techniques: LC-MS/MS is the preferred method for its high sensitivity and specificity.

Stability in Simulated Intestinal Fluid (SIF)

Objective: To evaluate the peptide's stability in the presence of digestive enzymes, which is crucial for oral drug development.

Methodology:

  • A solution of the peptide is incubated in Simulated Intestinal Fluid with pancreatin at 37°C.[5]

  • Time-point samples are taken and the enzymatic reactions are quenched.

  • The samples are processed and analyzed for the concentration of the intact peptide.

  • Analytical Techniques: RP-HPLC or LC-MS is used for quantification.[5]

Visualizing the Assessment Workflow

The following diagrams illustrate the typical experimental workflow for assessing peptide stability and the general concept of enhancing stability through modification.

PeptideStabilityWorkflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Test Peptide (e.g., with 3-Carboxymethylmorpholine) Incubate Incubate at 37°C Collect time points Peptide->Incubate Matrix Biological Matrix (Plasma, Microsomes, SIF) Matrix->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze by LC-MS or RP-HPLC Quench->Analyze Data Determine Half-life (t½) Analyze->Data

Caption: Experimental workflow for assessing peptide metabolic stability.

StabilityEnhancement Unmodified Unmodified Peptide Protease Proteolytic Enzymes Unmodified->Protease Susceptible Degradation Rapid Degradation Short Half-life Protease->Degradation Stability Increased Stability Longer Half-life Protease->Stability Modified Modified Peptide (e.g., with 3-Carboxymethylmorpholine) Modified->Protease Resistant Modified->Stability

Caption: Conceptual diagram of peptide stabilization by modification.

References

A Cost-Benefit Analysis of 4-Boc-3-Carboxymethylmorpholine in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and peptide synthesis, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, cost-effectiveness, and the biological activity of the final product. 4-Boc-3-Carboxymethylmorpholine, a conformationally constrained amino acid analogue, has emerged as a valuable tool for medicinal chemists. This guide provides a comprehensive cost-benefit analysis of utilizing this morpholine derivative in synthesis, with a direct comparison to commonly used alternatives, supported by experimental data and detailed protocols.

Executive Summary

This compound offers distinct advantages in the synthesis of structurally complex and biologically active molecules, particularly in the development of therapeutic peptides and inhibitors of key signaling pathways. Its rigid morpholine scaffold can impart favorable pharmacokinetic properties, such as enhanced metabolic stability and receptor affinity. However, the potential benefits in biological activity and synthetic outcome must be weighed against the typically higher cost of such specialized building blocks compared to standard protected amino acids. This guide will delve into these considerations to aid researchers in making informed decisions for their synthetic strategies.

I. Comparative Analysis: Performance and Cost

Table 1: Cost Comparison of this compound and Alternatives

CompoundSupplier ExampleCatalog NumberQuantityPrice (USD)Price per Gram (USD)
This compound AK Scientific, Inc.W8833Price not publicly listedContact supplier for quoteEstimated to be higher than alternatives
N-Boc-L-prolineTCI ChemicalsB118825G$55.00$2.20
N-Boc-D-prolineSigma-Aldrich37784-17-11G$33.70$33.70
N-Boc-L-pipecolic acidBiosynthFB188515G$95.00$19.00
N-Boc-D-pipecolic acidThermo Scientific ChemicalsH51961.1425G$350.65$14.03

Note: Prices are subject to change and may vary between suppliers. The price for this compound is not publicly available and is anticipated to be in a higher range due to its more complex structure.

Table 2: Performance Comparison in Peptide Synthesis (Illustrative)

ParameterThis compoundN-Boc-L-prolineN-Boc-L-pipecolic acid
Conformational Rigidity HighModerateModerate-High
Metabolic Stability Expected to be highModerateModerate
Coupling Efficiency Potentially requires optimized conditionsGenerally high, but can be challengingGenerally high
Crude Peptide Purity (%) Highly sequence-dependent, potentially 70-90%~70-95% (highly sequence-dependent)[1]Similar to proline, sequence-dependent
Overall Yield (%) Highly sequence-dependent, potentially 20-50%~20-50%[1]Similar to proline, sequence-dependent
Key Advantage Introduces unique conformational constraints and potential for improved ADME properties.Well-established for inducing β-turns.Introduces a six-membered ring constraint.
Key Disadvantage Higher cost and less established protocols.Prone to diketopiperazine formation in Fmoc-SPPS.[2]Higher cost than proline.

II. Applications in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

The morpholine moiety is a prevalent feature in a multitude of bioactive compounds, including potent and selective inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[3][4][5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The incorporation of morpholine-containing building blocks like this compound can be a key strategy in the design of novel PI3K/mTOR inhibitors with improved potency and pharmacokinetic profiles.

PI3K_Akt_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylation mtorc1 mTORC1 akt->mtorc1 Activation mtorc2 mTORC2 mtorc2->akt Phosphorylation downstream Cell Growth, Proliferation, Survival mtorc1->downstream inhibitor Morpholine-based Inhibitor (e.g., derived from This compound) inhibitor->pi3k Inhibition

PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.

III. Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound and its alternatives into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS).

A. General Boc-SPPS Workflow

Boc_SPPS_Workflow start Start with Amino Acid-Resin deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM/DMF) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA, HBTU, DIEA in DMF) neutralization->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat Cycle wash->repeat repeat->deprotection Next Amino Acid final_deprotection Final Boc Deprotection repeat->final_deprotection Final Cycle cleavage Cleavage from Resin (HF or TFMSA) final_deprotection->cleavage end Purified Peptide cleavage->end

General workflow for a single cycle of Boc-SPPS.
B. Protocol 1: Incorporation of this compound

Materials:

  • Merrifield or PAM resin pre-loaded with the C-terminal amino acid

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • Scavengers for cleavage (e.g., p-cresol, thioanisole)

  • Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain and treat with a fresh 50% TFA in DCM solution for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Wash the resin with a 10% solution of DIEA in DCM (2x).

    • Wash the resin with DCM (3x) and then DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.

    • Monitor the coupling reaction for completion (e.g., using a Kaiser test). If incomplete, a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Boc group is removed, wash the resin extensively and dry it.

    • Perform the cleavage from the resin and removal of side-chain protecting groups using anhydrous HF or TFMSA with appropriate scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and training).

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

C. Protocol 2: Incorporation of N-Boc-L-proline or N-Boc-L-pipecolic acid

The protocol for incorporating N-Boc-L-proline or N-Boc-L-pipecolic acid is identical to Protocol 1, with the respective protected amino acid used in the coupling step (Step 4).

IV. Conclusion and Recommendations

The decision to use this compound in a synthetic campaign is a strategic one that hinges on the specific goals of the project.

  • For projects prioritizing novel structural features and potentially enhanced biological activity or pharmacokinetic properties, the higher cost of this compound may be justified. The conformational constraint it imposes can lead to peptides with improved metabolic stability and receptor binding affinity, which are critical attributes in drug development.

  • For routine peptide synthesis or when cost is a primary constraint, N-Boc-L-proline remains a highly effective and economical choice for introducing turns and rigidity. Its synthetic behavior is well-documented, and the raw material is significantly more affordable.

  • N-Boc-L-pipecolic acid offers a middle ground, providing a different conformational constraint than proline at a moderate cost.

Ultimately, a thorough cost-benefit analysis should be conducted on a case-by-case basis. Researchers are encouraged to consider the potential downstream value of a more potent or stable compound, which could offset the initial higher investment in a specialized building block like this compound. Pilot studies on a small scale are recommended to evaluate the synthetic performance and biological impact before committing to large-scale synthesis.

References

alternatives to 4-Boc-3-Carboxymethylmorpholine for inducing specific peptide conformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and chemical biology, the ability to control peptide conformation is paramount. The deliberate induction of specific secondary structures, such as β-turns and helices, can enhance biological activity, improve metabolic stability, and increase receptor affinity. While 4-Boc-3-Carboxymethylmorpholine has been a useful tool for these purposes, a diverse and expanding chemical toolbox offers a range of alternatives, each with unique structural features and performance characteristics. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols, and logical diagrams to aid in the rational design of conformationally constrained peptides.

Alternatives for Conformational Constraint: A Comparative Analysis

The primary alternatives to this compound can be broadly categorized into β-turn mimetics, γ-turn mimetics, and helix-inducing strategies. These molecules are designed to restrict the conformational freedom of the peptide backbone, thereby pre-organizing it into a desired bioactive conformation.

β-Turn Mimetics

β-turns are the most common type of turn, connecting anti-parallel β-sheets and reversing the direction of the peptide chain. They are crucial for molecular recognition and protein folding.[1][2] Mimetics of β-turns are a well-explored class of conformational inducers.

Table 1: Comparison of Selected β-Turn Mimetics

Mimetic/Building BlockType of Turn InducedKey Structural FeatureExperimental ObservationsReference(s)
This compound β-turnMorpholine scaffoldServes as a versatile building block in the synthesis of various pharmaceuticals by providing a constrained scaffold.[3][3]
Diproline (D-Pro-L-Pro) Type II' β-turnRigid diproline unitInduces a stable β-turn conformation in cyclic peptides.[4][4]
Aminobenzoic acid (Aba) derivatives β-turnAromatic scaffoldCan stabilize β-hairpin structures through cross-strand aromatic interactions.[5][5]
Sugar Amino Acids (SAAs) β-turn or γ-turnRigid pyranose ringThe specific turn type is dependent on the stereochemistry and linkage points of the sugar ring.[6][6]
Lactam-bridged amino acids Type I and II β-turnsIntramolecular lactam bridgeAn 11-membered ring bis-lactam has been designed as a conformationally restricted mimetic.[7][7]
Thiazole- and Oxazole-based mimetics β-turnHeterocyclic coreCan be incorporated into peptide backbones to nucleate β-sheet formation.
Hot═Tap Dipeptide β-turnPolyhydroxylated dipeptideProvides additional side-chain-like interactions to better mimic native β-turns.[8][8]
γ-Turn Mimetics

γ-turns are three-residue turns stabilized by a hydrogen bond between the carbonyl of the first residue and the amide proton of the third. While less common than β-turns, they are also important in defining peptide structure.

Table 2: Comparison of Selected γ-Turn Mimetics

Mimetic/Building BlockKey Structural FeatureExperimental ObservationsReference(s)
Sugar Amino Acids (SAAs) Rigid pyranose ringSpecific stereoisomers can induce γ-turn conformations in cyclic peptides.[6][6]
α-Aminooxy tripeptides Oxanipecotic acid dimerThese trimers adopt folded structures with consecutive β- and γ-turn-like conformations.
Constrained dipeptides Bicyclic systemsCan be designed to favor the dihedral angles characteristic of a γ-turn.
Helix-Inducing Strategies

Inducing and stabilizing α-helical conformations is critical for mimicking protein-protein interaction interfaces. Various strategies have been developed to constrain peptides into a helical fold.

Table 3: Comparison of Helix-Inducing Strategies

StrategyDescriptionExperimental ObservationsReference(s)
Hydrocarbon Stapling Covalent linkage of two olefin-bearing unnatural amino acid side chains.Significantly increases helicity, protease resistance, and cell permeability.[9]
Lactam Bridges Intramolecular amide bond formation between acidic and basic amino acid side chains.Can be used to stabilize α-helices, particularly at the N-terminus.[10][10]
Click Chemistry Cyclization Triazole formation between azide- and alkyne-containing side chains.Provides a stable and biocompatible linkage to enforce helicity.
N-capping with rigid modules Use of conformationally restricted motifs like diproline analogues at the N-terminus.Can effectively nucleate α-helix formation in short peptides.[11][11]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Conformational Inducers

This protocol outlines the general steps for incorporating a non-natural amino acid or mimetic into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

1. Resin Preparation:

  • Select a suitable resin (e.g., Rink amide resin for C-terminal amides, 2-chlorotrityl chloride resin for protected fragments).

  • Swell the resin in a suitable solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)) for at least 30 minutes.[12]

2. First Amino Acid Loading (if not pre-loaded):

  • Dissolve the first Fmoc-protected amino acid and an activating agent in a suitable solvent.

  • Add the solution to the swelled resin and allow the coupling reaction to proceed.

  • Cap any unreacted sites on the resin using an acetylating agent.

3. Peptide Chain Elongation (Iterative Cycles):

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[12] Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (standard or alternative) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.[13]

    • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

4. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM.

  • Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane, and ethanedithiol) to cleave the peptide from the resin and remove side-chain protecting groups.[14]

5. Purification and Analysis:

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and confirm its purity by analytical HPLC.[13]

Mandatory Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification Purification & Analysis cluster_Conformational_Analysis Conformational Analysis Resin Resin Swelling Loading First Amino Acid Loading Resin->Loading Elongation Iterative Elongation: - Fmoc Deprotection - Amino Acid Coupling Loading->Elongation Cleavage Cleavage & Deprotection Elongation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry & Analytical HPLC Purification->Analysis CD Circular Dichroism (CD) Spectroscopy Analysis->CD NMR NMR Spectroscopy (COSY, NOESY, etc.) Analysis->NMR MD Molecular Dynamics Simulations NMR->MD

Caption: General workflow for the synthesis and conformational analysis of constrained peptides.

Turn_Mimetics_Classification cluster_Beta_Turns β-Turn Mimetics cluster_Gamma_Turns γ-Turn Mimetics cluster_Helix_Inducers Helix-Inducing Strategies Alternatives Alternatives to this compound cluster_Beta_Turns cluster_Beta_Turns Alternatives->cluster_Beta_Turns cluster_Gamma_Turns cluster_Gamma_Turns Alternatives->cluster_Gamma_Turns cluster_Helix_Inducers cluster_Helix_Inducers Alternatives->cluster_Helix_Inducers Diproline Diproline Aba Aminobenzoic Acid Derivatives SAAs_beta Sugar Amino Acids Lactam Lactam Bridges Heterocycles Heterocycle-based SAAs_gamma Sugar Amino Acids Aminooxy α-Aminooxy Tripeptides Stapling Hydrocarbon Stapling Lactam_helix Lactam Bridges Click Click Cyclization Ncapping N-capping

Caption: Classification of alternatives for inducing specific peptide conformations.

Methodologies for Key Experiments

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides in solution.[15]

Principle: Chiral molecules, such as peptides, differentially absorb left and right circularly polarized light. This differential absorption, plotted as a function of wavelength, produces a characteristic spectrum for different secondary structures (α-helix, β-sheet, random coil).[15]

Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. The buffer should be transparent in the far-UV region (190-250 nm).

  • Instrumentation: Use a CD spectropolarimeter equipped with a temperature-controlled cell holder.

  • Data Acquisition:

    • Record CD spectra in the far-UV range (e.g., 190-260 nm) at a controlled temperature (e.g., 25 °C).

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the spectral features to estimate the secondary structure content. Characteristic minima for α-helices are observed at ~208 nm and ~222 nm, while β-sheets show a minimum around 218 nm.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

NMR spectroscopy provides high-resolution structural information, including inter-proton distances and dihedral angles, which are essential for determining the three-dimensional structure of peptides.[16]

Principle: NMR exploits the magnetic properties of atomic nuclei. By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), one can deduce the connectivity and spatial proximity of atoms within a molecule.[17]

Methodology:

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H NMR: Provides initial information about the number and type of protons.

    • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same amino acid residue.[17]

    • 2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within an amino acid residue).

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[17]

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: Assign all proton resonances to specific amino acid residues in the peptide sequence.

    • Constraint Extraction: Extract distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants.

    • Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.

    • Structure Validation: Evaluate the quality of the calculated structures using statistical parameters.

By leveraging the diverse array of available chemical tools and analytical techniques, researchers can rationally design and validate peptides with specific, predetermined conformations, thereby accelerating the development of novel therapeutics and research probes.

References

A Head-to-Head Comparison of Boc vs. Fmoc Strategy for Proline-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies is a critical decision that significantly influences the efficiency, purity, and overall success of synthesizing a target peptide. This is particularly pronounced when dealing with proline-containing peptides, as proline's unique cyclic structure introduces specific challenges. This guide provides an objective, data-driven comparison of the Boc and Fmoc strategies for the synthesis of proline-containing peptides, complete with experimental protocols and visual workflows.

Core Chemical Differences

The fundamental distinction between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved with piperidine.[1] This dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and final cleavage conditions.

The Boc/Bzl strategy is the more traditional approach, often favored for its robustness, especially in the synthesis of long and challenging sequences prone to aggregation.[1] The repetitive acidic deprotection steps can help disrupt the formation of secondary structures. However, it requires the use of the strong acid hydrogen fluoride (HF) for final cleavage, which necessitates specialized equipment and stringent safety measures.[1]

The Fmoc/tBu strategy is the more modern and widely used method due to its milder reaction conditions.[1] The orthogonality of the base-labile Fmoc group and the acid-labile tert-butyl (tBu) based side-chain protecting groups offers greater versatility and a less harsh synthesis process.[1] This makes it particularly suitable for peptides containing sensitive residues or post-translational modifications.[1]

Performance Comparison: Boc vs. Fmoc for Proline-Containing Peptides

Performance MetricBoc StrategyFmoc StrategyKey Considerations
Crude Peptide Purity (%) ~70-95% (highly sequence-dependent)60 - 85%Boc deprotection in acid can disrupt aggregates, potentially leading to higher purity for aggregation-prone sequences.[2]
Overall Yield (%) ~20-50%~30-60%Yield is highly dependent on coupling efficiency at each step and the success of the final cleavage.[2]
Coupling Efficiency for Proline Generally highCan be challengingProline's secondary amine nature can hinder coupling kinetics, potentially requiring double coupling or specialized reagents in Fmoc SPPS.[2]
Diketopiperazine (DKP) Formation Less proneMore proneThe basic conditions of Fmoc deprotection facilitate intramolecular cyclization, especially when proline is at the C-terminus or penultimate position.[1][3] The acidic deprotection in the Boc strategy results in a protonated N-terminal amine, which is less nucleophilic and thus less likely to initiate DKP formation.[1]
Racemization Can be a concernGenerally low risk for prolineProline is less susceptible to racemization. However, the choice of coupling reagents and conditions, particularly in Boc-SPPS, can influence stereochemical integrity.[1][4]

Common Side Reactions in Proline-Containing Peptide Synthesis

Diketopiperazine (DKP) Formation

A significant side reaction, particularly in Fmoc-SPPS, is the formation of diketopiperazine.[1] This occurs at the dipeptide stage when the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[1][5] Peptides with proline at the C-terminus or in the penultimate position are especially susceptible to this side reaction.[1][6] The basic conditions of Fmoc deprotection promote this intramolecular cyclization.[1] In contrast, the Boc strategy, with its acidic deprotection step, leads to a protonated N-terminal amine that is less nucleophilic and therefore less likely to cause DKP formation.[1][7]

To mitigate DKP formation in Fmoc-SPPS, sterically hindered resins like 2-chlorotrityl chloride resin are recommended, or the second and third amino acids can be added as a dipeptide unit.[8][9] In Boc-SPPS, in situ neutralization protocols can minimize the time the free amine is available for DKP formation.[4][8]

Racemization

Proline, as a secondary amino acid, is generally less prone to racemization at its α-carbon compared to other amino acids during peptide coupling.[1] However, the choice of coupling reagents and conditions can still impact the stereochemical integrity of the peptide.[1] The use of additives like 1-hydroxybenzotriazole (HOBt) with carbodiimides can help suppress racemization.[1]

Experimental Protocols

Below are generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis for the incorporation of L-proline.

Boc-L-proline Solid-Phase Peptide Synthesis Protocol

This protocol outlines a single cycle of Boc-L-proline incorporation.

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.[2]

  • Boc Deprotection:

    • Pre-wash the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.[2]

    • Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[2]

    • Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (3x), and then DCM (3x) to remove residual TFA.[2]

  • Neutralization:

    • Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[2]

    • Wash the resin with DCM (5x) to remove excess base.[2]

  • Coupling of Boc-L-proline:

    • Dissolve Boc-L-proline (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) in N,N-dimethylformamide (DMF).[2]

    • Add DIEA (4-8 equivalents) to the amino acid solution to activate it.[2]

    • Add the activated Boc-L-proline solution to the resin and agitate the reaction mixture for 1-2 hours at room temperature.[2]

    • Monitor the coupling reaction completion using a qualitative ninhydrin test (a negative test indicates a complete reaction).[2]

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.[2]

  • Final Cleavage and Deprotection: After assembling the full peptide sequence, treat the peptide-resin with anhydrous hydrogen fluoride (HF) to cleave the peptide from the resin and remove the side-chain protecting groups. Scavengers such as anisole are typically added to prevent side reactions.[2]

Fmoc-L-proline Solid-Phase Peptide Synthesis Protocol

This protocol outlines a single cycle of Fmoc-L-proline incorporation.

  • Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours in a reaction vessel.[2]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[2]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and the cleaved Fmoc-adduct.[2]

  • Coupling of Fmoc-L-proline:

    • Dissolve Fmoc-L-proline (2-4 equivalents) and a coupling agent such as HCTU or HATU (2-4 equivalents) in DMF.[2]

    • Add a base such as DIEA or 2,4,6-collidine (4-8 equivalents) to the amino acid solution for activation.[2]

    • Add the activated Fmoc-L-proline solution to the resin and agitate the reaction mixture for 1-2 hours at room temperature.[2]

    • Monitor the coupling reaction completion using a qualitative ninhydrin test.[2]

  • Capping (Optional): Similar to the Boc protocol, unreacted amino groups can be capped using a solution of acetic anhydride and DIEA in DMF.[2]

  • Final Cleavage and Deprotection: After the full peptide sequence is assembled, treat the peptide-resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.

Visualizing the Workflows

To better illustrate the distinct chemical pathways of the Boc and Fmoc strategies, the following diagrams outline the core steps of each synthesis cycle.

Boc_SPPS_Workflow Resin Peptide-Resin (Boc-AA...-Resin) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Washing1 Wash (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (DIEA in DCM) Washing1->Neutralization Washing2 Wash (DCM) Neutralization->Washing2 Coupling Coupling (Boc-Proline, HBTU, DIEA in DMF) Washing2->Coupling Washing3 Wash (DMF, DCM) Coupling->Washing3 NextCycle Next Cycle or Final Cleavage (HF) Washing3->NextCycle

Caption: Boc Solid-Phase Peptide Synthesis Cycle for Proline Incorporation.

Fmoc_SPPS_Workflow Resin Peptide-Resin (Fmoc-AA...-Resin) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Coupling (Fmoc-Proline, HCTU, DIEA in DMF) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 NextCycle Next Cycle or Final Cleavage (TFA) Washing2->NextCycle

Caption: Fmoc Solid-Phase Peptide Synthesis Cycle for Proline Incorporation.

Conclusion

The choice between Boc and Fmoc strategies for synthesizing proline-containing peptides depends on several factors, including the length and sequence of the peptide, the presence of sensitive residues, and the available laboratory equipment. The Boc strategy offers robustness and may be advantageous for sequences prone to aggregation. The Fmoc strategy, with its milder conditions, is generally preferred for its versatility and compatibility with a wider range of functionalities. A thorough understanding of the potential side reactions associated with proline, particularly diketopiperazine formation, is crucial for optimizing the synthesis protocol and achieving a high-purity final product.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Boc-3-Carboxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal of 4-Boc-3-Carboxymethylmorpholine, a compound commonly used in synthetic chemistry. The following procedures are based on general best practices for morpholine derivatives and carboxylic acids, and are intended to provide immediate and essential safety and logistical information.

Disclaimer: This guidance is for informational purposes only. Always consult your institution's Environmental Health and Safety (EHS) office and the specific Safety Data Sheet (SDS) for the compound before handling and disposal. All chemical waste disposal must comply with local, state, and federal regulations.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate care. Based on the known hazards of its structural components, which include a morpholine ring and a carboxylic acid functional group, this compound should be treated as potentially hazardous.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn to prevent skin contact.

  • Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling any dust or vapors.

Disposal Protocol: A Step-by-Step Guide

The primary method for the disposal of this compound is collection as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1][2]

  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[3] Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS office.

  • Container Selection: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is generally suitable. The original container can be an excellent choice for waste accumulation.

  • Labeling: The waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Irritant"). The accumulation start date should also be clearly visible.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, direct sunlight, and incompatible chemicals.[3]

  • Waste Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste collection requests.

Quantitative Data on a Structurally Related Compound

PropertyValueReference
GHS Hazard Statements H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H311+H331 (Toxic in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage), H361fd (Suspected of damaging fertility. Suspected of damaging the unborn child).[4]
Signal Word Danger[4]
Precautionary Statements P210, P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310, P403+P235, P501[4][5]
Flash Point 31 °C (88 °F) - closed cup[5]
Explosive Limits Lower: 1.8% (V), Upper: 10.8% (V)[5]

Experimental Protocol: General Neutralization of Carboxylic Acid Waste

For laboratories that generate a significant stream of acidic waste and have the appropriate facilities and trained personnel, neutralization may be a preliminary treatment step before collection as hazardous waste. This procedure should only be performed under the direct supervision of qualified personnel and with the approval of the institutional EHS office. The resulting neutralized solution may still be considered hazardous waste depending on its composition and local regulations.

Objective: To neutralize a dilute aqueous waste stream containing a carboxylic acid to a pH between 6.0 and 8.0 before collection for disposal.

Materials:

  • Dilute carboxylic acid waste solution

  • Sodium bicarbonate (NaHCO₃) or 1 M Sodium Hydroxide (NaOH) solution

  • Large glass beaker (at least twice the volume of the waste solution)

  • Stir plate and magnetic stir bar

  • pH meter or pH indicator strips

  • Appropriate PPE (safety goggles, lab coat, gloves)

Procedure:

  • Preparation: Place the beaker containing the magnetic stir bar on the stir plate inside a chemical fume hood.

  • Dilution: If the waste is concentrated, slowly add it to a larger volume of cold water in the beaker with stirring. This helps to dissipate any heat generated during neutralization.

  • Neutralization: While continuously stirring the diluted waste solution, slowly and carefully add sodium bicarbonate powder or 1 M NaOH solution in small portions. Be cautious as the reaction may produce gas (carbon dioxide if using bicarbonate) and heat.

  • Monitoring: Regularly monitor the pH of the solution using a pH meter or pH paper. Continue adding the neutralizing agent until the pH is stable between 6.0 and 8.0.

  • Final Disposal: Once neutralized, the solution should be transferred to a properly labeled hazardous waste container for collection by EHS. Do not assume the neutralized solution is safe for drain disposal without explicit approval from your EHS office.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Generation of This compound Waste ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe spill Spill Occurs? start->spill fume_hood Handle in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste into a Designated Container fume_hood->segregate label_container Label Container: - 'Hazardous Waste' - Chemical Name - Date segregate->label_container store Store in Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Proper Disposal by Licensed Facility contact_ehs->end spill->fume_hood No spill_cleanup Clean up with Inert Absorbent spill->spill_cleanup Yes spill_cleanup->segregate

References

Essential Safety and Operational Guide for 4-Boc-3-Carboxymethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 4-Boc-3-Carboxymethylmorpholine (CAS No: 859155-89-8). Given the limited and occasionally conflicting safety data available for this specific compound, a conservative approach to handling is strongly advised. This document is intended to supplement, not replace, the supplier-specific Safety Data Sheet (SDS), which should always be consulted prior to use.

Immediate Safety and Hazard Information

This compound is a white solid that should be handled with care in a laboratory setting.[1][2] It is categorized with the GHS07 pictogram and a "Warning" signal word.[2] The primary hazards associated with this compound are:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Due to the morpholine functional group, it is prudent to also consider hazards associated with morpholine derivatives, which can be corrosive, toxic, and flammable. Therefore, appropriate precautions to avoid inhalation of dust, and skin and eye contact are paramount.

Quantitative Data

Specific physical properties such as melting point and boiling point for this compound are not consistently reported. The following table summarizes the available data. Users should always refer to the Certificate of Analysis and the supplier's SDS for lot-specific information.

PropertyValueSource
CAS Number 859155-89-8[1][2][3]
Molecular Formula C₁₁H₁₉NO₅[1][4]
Molecular Weight 245.27 g/mol [1][4]
Appearance White solid[1][4]
Storage Conditions Store at 2-8°C, sealed in a dry place.[2][3]
Purity ≥ 96% (NMR)[1]

Operational Plan: Step-by-Step Handling Procedures

A designated work area for handling toxic and hazardous powders should be established. This area should be clearly labeled.

Personal Protective Equipment (PPE)

Before beginning any work, ensure the following PPE is worn:

  • Eye Protection: Tightly fitting safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.

  • Body Protection: A fully fastened lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.

Weighing the Compound

Due to the risk of inhalation, all weighing of this compound powder must be conducted within a certified chemical fume hood or a powder containment hood.

  • Prepare the Work Area: Cover the work surface with absorbent bench paper.

  • Tare the Container: Place a clean, empty, and sealable container on the analytical balance and tare it.

  • Add the Powder: Inside the fume hood, carefully transfer the desired amount of this compound to the tared container using a clean spatula.

  • Seal and Re-weigh: Securely close the container and re-weigh it on the balance.

  • Clean Up: Decontaminate the spatula and the work surface immediately after use.

Preparing Solutions
  • Designated Area: All solution preparations should be performed in a chemical fume hood.

  • Solvent Addition: Add the desired solvent to the container with the pre-weighed this compound.

  • Mixing: Gently swirl or stir the mixture until the solid is fully dissolved. Avoid splashing.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Spill Cleanup

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE, including respiratory protection.

  • For Solid Spills:

    • Gently cover the spill with an inert absorbent material like sand or vermiculite to avoid generating dust.

    • Carefully sweep the mixture into a designated, sealable waste container.

  • For Liquid Spills (Solutions):

    • Contain the spill with absorbent pads or dikes.

    • Cover the spill with an inert absorbent material.

    • Once fully absorbed, scoop the material into a designated, sealable waste container.

  • Decontamination:

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Place all contaminated cleaning materials into the sealed waste container.

  • Waste Disposal: Label the waste container and dispose of it according to the disposal plan.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect all unused solid this compound and contaminated disposable materials (e.g., weigh boats, paper towels, gloves) in a clearly labeled, sealed, and puncture-proof container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, clearly labeled, and sealed waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste:

    • Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

  • Waste Pickup:

    • Store all waste containers in a designated satellite accumulation area.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all institutional and local regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the safe handling workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal start Receive Chemical sds Review SDS start->sds 1. ppe Don PPE sds->ppe 2. weigh Weigh in Fume Hood ppe->weigh 3. dissolve Prepare Solution in Fume Hood weigh->dissolve 4. experiment Conduct Experiment dissolve->experiment 5. spill Spill? experiment->spill 6. decon Decontaminate Equipment waste Segregate Waste decon->waste 7. dispose Dispose via Licensed Vendor waste->dispose 8. end End of Process dispose->end 9. spill->decon No spill_proc Follow Spill Cleanup Procedure spill->spill_proc Yes spill_proc->decon

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.